1-Chloro-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCPKPHHCECLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314919 | |
| Record name | 1-Chloro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-70-2 | |
| Record name | 1-Chloro-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-9H-carbazole: Properties, Structure, and Applications
Introduction: 1-Chloro-9H-carbazole is a halogenated aromatic heterocycle built upon a rigid, electron-rich carbazole core. This tricyclic framework, composed of two benzene rings fused to a central nitrogen-containing pyrrole ring, is a privileged scaffold in medicinal chemistry and materials science. The strategic placement of a chlorine atom at the 1-position significantly modulates the molecule's steric and electronic profile, rendering it a highly valuable and versatile building block for the synthesis of complex functional molecules. This guide offers a comprehensive technical overview of this compound, detailing its structural characteristics, spectroscopic signature, synthesis, reactivity, and key applications for researchers and professionals in drug development and materials science.
Part 1: Molecular Structure and Spectroscopic Profile
Core Structure and Isomerism
The foundational structure of this compound is the carbazole nucleus. The chlorine substituent at the C-1 position breaks the C2v symmetry of the parent carbazole, making all carbon and hydrogen atoms chemically non-equivalent. This asymmetry is the primary determinant of its complex spectroscopic signature and its specific reactivity. The chlorine atom's electronegativity and position create a unique electronic distribution, influencing its role as a precursor for targeted molecular design, especially when compared to its 2-chloro or 3-chloro isomers.
Caption: Molecular structure of this compound.
Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure. This compound is typically a solid at room temperature, with solubility characteristics favoring organic solvents over aqueous media, consistent with its largely nonpolar aromatic structure.[1]
| Property | Value | Reference |
| CAS Number | 5599-70-2 | [1][2] |
| Molecular Formula | C₁₂H₈ClN | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Appearance | White to pale-yellow or red powder/crystals | |
| Melting Point | 99-103 °C | |
| Solubility | Soluble in organic solvents; insoluble in water | [1] |
Spectroscopic Characterization: The Scientist's Fingerprint
Unambiguous structural confirmation is paramount in chemical research. Spectroscopic methods provide a detailed "fingerprint" of this compound.
1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic arrangement. The C-1 chlorine substituent makes the two benzene rings electronically distinct, resulting in a complex but interpretable spectrum.
-
¹H NMR: Seven unique aromatic proton signals are expected, along with a characteristic broad singlet for the N-H proton. The protons closest to the chlorine atom (H-2 and H-8) will be the most affected. H-2 is expected to be downfield-shifted due to the chlorine's inductive effect, while H-8 may experience through-space effects.
-
¹³C NMR: Twelve distinct signals for the carbazole carbons are anticipated. The carbon directly bonded to the chlorine (C-1) will show a significant downfield shift. The asymmetry allows for the complete assignment of the carbon skeleton.
Table of Predicted NMR Spectral Data [3] (Note: Data are estimated based on computational analysis and comparison with parent/isomeric compounds.)
| ¹H NMR | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.3 - 7.5 | d (doublet) | |
| H-3 | ~7.1 - 7.3 | t (triplet) | |
| H-4 | ~8.0 - 8.2 | d (doublet) | |
| H-5 | ~7.5 - 7.7 | d (doublet) | |
| H-6 | ~7.2 - 7.4 | t (triplet) | |
| H-7 | ~7.4 - 7.6 | t (triplet) | |
| H-8 | ~8.1 - 8.3 | d (doublet) | |
| N-H | Variable, broad | s (singlet) | |
| ¹³C NMR | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | |
| C-1 | ~128 - 132 | ||
| C-4a | ~138 - 142 | ||
| C-4b | ~136 - 140 | ||
| C-8a | ~122 - 126 |
1.3.2 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups within the molecule through their characteristic vibrational frequencies. Key expected peaks include:
-
~3400 cm⁻¹: N-H stretching (sharp peak).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1330 cm⁻¹: Aromatic C-N stretching.
-
~750 cm⁻¹: C-Cl stretching.
1.3.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass and, therefore, the elemental composition of the molecule. For this compound, the electron ionization (EI) mass spectrum will prominently feature:
-
Molecular Ion (M⁺): A strong peak at m/z ≈ 201.
-
Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 203 with roughly one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Part 2: Chemical Synthesis and Reactivity
Synthesis Strategies: The Challenge of Regioselectivity
The primary route to this compound is the direct electrophilic aromatic substitution of the parent 9H-carbazole.[3] However, this approach presents a significant challenge in controlling regioselectivity. The carbazole nucleus has multiple positions susceptible to electrophilic attack (C-1, C-3, C-6, and C-8), often leading to a mixture of mono- and di-chlorinated isomers.
The choice of chlorinating agent and reaction conditions is therefore critical to favor the 1-chloro isomer. Mild reagents like N-Chlorosuccinimide (NCS) are often preferred over harsher agents like sulfuryl chloride to improve selectivity.[3]
Caption: Workflow for the synthesis of this compound.
Exemplary Experimental Protocol for Synthesis This protocol is a self-validating system; progress should be monitored by a suitable analytical technique like GC-MS or TLC to confirm the consumption of the starting material.
-
Reaction Setup: To a flask containing 9H-carbazole (1.0 eq) and N-chlorosuccinimide (NCS, 1.3 eq), add 1,4-dioxane as the solvent.
-
Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (D-CSA, 0.5 eq) and 1,3-bis(1-adamantyl)imidazolium tetrafluoroborate (0.05 eq). Causality Insight: The acid catalyst activates the NCS, making it a more potent electrophile for the chlorination reaction.
-
Reaction Execution: Stir the mixture at room temperature (25 °C) for 24 hours under an air atmosphere. Monitor the reaction progress for the disappearance of the carbazole starting material.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via silica gel column chromatography to isolate the this compound from other isomers.
Key Reactivity and Synthetic Utility
The true value of this compound lies in its utility as a synthetic intermediate. The C-Cl bond serves as a versatile reactive handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[1][3]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the attachment of various aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of medicinal chemistry for introducing nitrogen-containing functionalities.
-
Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to further elaborate the molecular framework.
This reactivity makes this compound a critical starting material for building the complex architectures required for modern drugs and electronic materials.
Caption: Key cross-coupling reactions of this compound.
Part 3: Applications in Research and Development
Foundation for Bioactive Molecules
The carbazole scaffold is a well-established pharmacophore, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[3] this compound serves as a crucial precursor for the synthesis of novel bioactive compounds, where the C-1 position is a key point for diversification.[3] For example, derivatives such as chloro-1,4-dimethyl-9H-carbazoles have been investigated for their potential anti-HIV activity, demonstrating that substitution on the carbazole ring is critical for biological efficacy.[4]
Building Block for Advanced Materials
In materials science, this compound is an important intermediate for developing organic electronic materials.[3] Carbazole derivatives are prized for their excellent charge-transport properties and thermal stability, making them ideal components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][5]
The strategic introduction of a halogen, such as chlorine, is a proven method for tuning the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3] This electronic modulation directly influences the absorption and emission spectra of the final material, allowing scientists to fine-tune the color and efficiency of OLED devices. The C-1 chloro group can later be replaced via cross-coupling to attach other functional units, building up the complex host or emitter molecules used in state-of-the-art displays and lighting.[5]
Safety and Handling
This compound is a chemical intended for research and industrial use. Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is classified with the GHS07 pictogram, indicating it may be harmful if swallowed (H302).[6]
Conclusion
This compound is far more than a simple chlorinated heterocycle; it is a strategic molecular building block of significant value. Its unique structural and electronic properties, conferred by the C-1 chlorine substituent, make it an indispensable tool for chemists. From providing a reactive handle for the complex syntheses in drug discovery to enabling the fine-tuning of electronic properties for next-generation OLEDs, this compound stands as a cornerstone intermediate for innovation in both life sciences and materials science.
References
An In-depth Technical Guide to 1-Chloro-9H-carbazole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-chloro-9H-carbazole, a pivotal heterocyclic intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and its significant role as a scaffold in medicinal chemistry.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 5599-70-2) is a halogenated aromatic heterocyclic compound.[1] Its structure features a carbazole core—a rigid, electron-rich tricyclic system composed of two benzene rings fused to a central nitrogen-containing pyrrole ring.[2] The strategic placement of a chlorine atom at the 1-position significantly alters the molecule's electronic properties and steric profile, making it a highly valuable and versatile building block for the synthesis of more complex functional molecules.[2]
The carbazole scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, known to impart a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2] The introduction of a chlorine atom can enhance potency, modulate metabolic stability, and provide a reactive handle for further chemical modifications, making this compound a crucial precursor for novel bioactive compounds.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its effective use in research and development.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 5599-70-2 | [1] |
| Molecular Formula | C₁₂H₈ClN | [3] |
| Molecular Weight | 201.65 g/mol | [1][2][3] |
| Appearance | Beige solid | [4] |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like DMSO and non-polar solvents like toluene. | [5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most definitive tool for the structural elucidation of this compound.[2]
-
¹H NMR : The asymmetry introduced by the chlorine atom results in a unique signal for each of the seven aromatic protons, plus a characteristic signal for the N-H proton. The electronegativity of the chlorine atom is expected to cause a downfield shift for the adjacent protons.[2]
-
¹³C NMR : The spectrum will display distinct signals for each of the 12 carbon atoms in the carbazole ring, with the carbon atom bonded to the chlorine (C-1) showing a characteristic shift.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorptions include N-H stretching vibrations and C-H stretching for the aromatic rings. The C-Cl bond will also have a characteristic vibration in the fingerprint region.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.
Synthesis of this compound: A Step-by-Step Protocol
The primary method for synthesizing this compound is through the direct electrophilic chlorination of 9H-carbazole. The key challenge in this synthesis is controlling the regioselectivity, as the carbazole nucleus has multiple positions susceptible to electrophilic attack.
Experimental Protocol: Direct Chlorination of 9H-Carbazole
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
9H-Carbazole
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-carbazole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise at room temperature. The mild nature of NCS helps to control the reaction and minimize the formation of polychlorinated byproducts.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (9H-carbazole) is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient system to isolate the this compound isomer from other isomers and impurities.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, as described in Section 2.2.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
The carbazole nucleus is a prolific scaffold in the development of therapeutic agents. This compound serves as a key starting material for derivatives with a range of pharmacological activities.
Anticancer Agents
Carbazole derivatives have demonstrated significant potential as anticancer agents.[6] The planar carbazole ring system can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cell proliferation, such as topoisomerases and protein kinases. The chloro-substitution can enhance these interactions and improve the pharmacological profile. For instance, novel carbazole derivatives have shown promising cytotoxic effects against various cancer cell lines, including human glioma and breast cancer cells.[6][7]
Antimicrobial and Antiviral Activity
Derivatives of this compound have been investigated for their antimicrobial properties. They have shown activity against various strains of bacteria, including E. coli and S. aureus, and fungi.[2][8] The presence of the chlorine atom is often crucial for enhancing this biological efficacy.[2] Furthermore, certain chloro-substituted carbazole derivatives have been explored for their anti-HIV activity, representing a potential avenue for the development of new antiretroviral drugs.[9]
Caption: Key application areas of this compound in drug development.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification : This compound is classified as a combustible solid that can cause skin and serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4] Avoid all personal contact.[11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[10]
Conclusion
This compound is a fundamentally important intermediate in organic synthesis with significant implications for drug discovery and materials science. Its unique structural and electronic properties, derived from the chlorinated carbazole core, provide a versatile platform for the development of novel, high-value molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists aiming to leverage its potential in their respective fields.
References
- 1. This compound | C12H8ClN | CID 12210469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 5599-70-2|Research Chemical [benchchem.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. uprm.edu [uprm.edu]
An In-Depth Technical Guide to the Spectroscopic Data of 1-Chloro-9H-carbazole
Abstract
This technical guide serves as a comprehensive resource for the spectroscopic characterization of 1-Chloro-9H-carbazole (CAS No: 5599-70-2), a key heterocyclic scaffold in medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating established spectroscopic principles with field-proven methodologies, this guide explains the causality behind spectral features and furnishes self-validating experimental protocols. The content herein is designed to facilitate unambiguous structural confirmation, purity assessment, and a deeper understanding of the physicochemical properties of this compound.
Introduction and Molecular Structure
This compound is a halogenated derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole nucleus is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities and photophysical properties.[1] The introduction of a chlorine atom at the C1 position significantly modulates the electronic properties and steric profile of the parent molecule, influencing its reactivity and potential as a synthetic intermediate.
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm molecular identity and purity. This guide details the expected spectral signatures of this compound.
The molecular formula for this compound is C₁₂H₈ClN, with a molecular weight of 201.65 g/mol .[2]
Caption: Molecular structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of both ¹H (proton) and ¹³C NMR spectra allows for the unambiguous assignment of the structure.
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum for this compound is not readily found, its features can be reliably predicted based on the known spectrum of carbazole and the substituent effects of chlorine.[3][4] The aromatic region (typically 7.0-8.5 ppm) will display signals for seven protons, and the N-H proton will appear as a broad singlet at a downfield chemical shift.
Expertise & Experience: The chlorine atom at the C1 position exerts a significant anisotropic and inductive electron-withdrawing effect. This will most strongly deshield the adjacent proton at C2, shifting it downfield. Protons on the unsubstituted ring (C5-C8) will resemble those of the parent carbazole, though minor long-range effects may be observed.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| N9-H | > 8.5 | broad singlet (br s) | - |
| H8 | ~8.1 | doublet (d) | J ≈ 7.8 (ortho) |
| H5 | ~8.0 | doublet (d) | J ≈ 7.8 (ortho) |
| H2 | ~7.6 | triplet (t) | J ≈ 7.5 (ortho) |
| H4 | ~7.5 | doublet (d) | J ≈ 8.1 (ortho) |
| H6, H7, H3 | 7.2 - 7.4 | multiplet (m) | - |
Note: Predicted values are based on carbazole data and standard substituent effects in CDCl₃ or DMSO-d₆. Actual values may vary.[3][5]
¹³C NMR Spectral Data
The PubChem database confirms the existence of a ¹³C NMR spectrum for this compound.[2] The spectrum will show 12 distinct signals corresponding to the 12 carbon atoms of the carbazole core. The C1 carbon, directly attached to the chlorine, will be significantly affected (ipso-carbon), and its chemical shift will be a key diagnostic feature.
Trustworthiness: The assignment of carbon signals is based on established substituent chemical shift (SCS) effects for chlorine on an aromatic ring and comparison with the parent carbazole structure. The quaternary carbons (C4a, C4b, C9a, and C1) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C4b, C9a | ~139-141 | Quaternary carbons adjacent to nitrogen. |
| C4a, C5a | ~123-126 | Quaternary carbons in the central ring fusion. |
| C1 | ~115-120 | Ipso-carbon attached to Cl; shielded by resonance but deshielded by induction. |
| C3, C6 | ~126 | Aromatic CH. |
| C2, C7 | ~120 | Aromatic CH. |
| C4, C5 | ~120 | Aromatic CH. |
| C8 | ~111 | Aromatic CH, typically upfield in carbazoles. |
Note: Chemical shifts are highly dependent on the solvent used.
Experimental Protocol for NMR Spectroscopy
This protocol provides a self-validating system for acquiring high-quality NMR data.[6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz (e.g., Bruker Avance 300).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. Typically, 16-32 scans are sufficient. Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
¹³C NMR: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, several hundred to thousands of scans are required. Set the spectral width from approximately 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups and bond vibrations within a molecule. The IR spectrum of this compound is dominated by vibrations of the aromatic core and the N-H bond.
Key IR Absorption Bands
The analysis is grounded in established correlation tables for IR spectroscopy.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3420 | N-H stretch | Strong, sharp |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1600-1450 | Aromatic C=C ring stretch | Medium to Strong |
| ~1330 | Aromatic C-N stretch | Medium |
| 800-700 | C-H out-of-plane bending | Strong |
| ~750 | C-Cl stretch | Strong |
Authoritative Grounding: The N-H stretching frequency around 3420 cm⁻¹ is characteristic of secondary amines in a non-hydrogen-bonded state, typical for the pyrrole-like nitrogen in carbazole.[4] The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[7] The strong absorption in the 800-700 cm⁻¹ region is indicative of the C-Cl stretching vibration, a key diagnostic peak for this molecule.
Experimental Protocol for FT-IR Spectroscopy
This protocol describes the KBr pellet method, a standard for solid samples.[6]
-
Sample Preparation:
-
Gently grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure a homogenous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Label the significant peaks and correlate them to functional group vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, electron ionization (EI) is a common and effective method.
Mass Spectrometry Data and Fragmentation
The mass spectrum is defined by the molecular ion and its characteristic isotopic pattern, followed by fragmentation of the stable carbazole core.[8]
Trustworthiness: The most critical diagnostic feature is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 201 (for C₁₂H₈³⁵ClN) and an isotopic peak (M+2)⁺ at m/z 203 (for C₁₂H₈³⁷ClN) with a relative intensity ratio of roughly 3:1.[9] This pattern is a definitive indicator of the presence of one chlorine atom.
| m/z (mass-to-charge) | Proposed Fragment | Significance |
| 203 | [M+2]⁺ | Isotopic peak confirming one chlorine atom. |
| 201 | [M]⁺ | Molecular ion peak. |
| 166 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 165 | [M - HCl]⁺ | Loss of neutral HCl. |
| 139 | [C₁₁H₇N]⁺ | Loss of HCl and HCN. |
Expertise & Experience: Aromatic systems like carbazole are relatively stable, often resulting in an intense molecular ion peak.[10] Fragmentation typically begins with the loss of the substituent (chlorine radical) or a stable neutral molecule (HCl).[11][12] Subsequent fragmentation involves the breakdown of the tricyclic ring system.
Caption: A plausible fragmentation pathway for this compound under EI-MS.
Experimental Protocol for GC-MS
This protocol outlines a standard method for the analysis of a semi-volatile organic compound.[8]
-
Sample Preparation:
-
Prepare a dilute solution (~100 µg/mL) of this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Instrumentation (GC):
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), suitable for aromatic compounds.
-
Injector: Set to 280 °C. Inject 1 µL in splitless mode.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Instrumentation (MS):
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Interface Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract and analyze the mass spectrum for that peak.
-
Confirm the molecular ion and the characteristic [M]⁺/[M+2]⁺ isotopic pattern.
-
Identify key fragment ions and compare them with the predicted fragmentation pattern.
-
Comprehensive Characterization Workflow
Effective analysis relies on a logical and integrated workflow, combining multiple spectroscopic techniques for unambiguous structure confirmation.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is unambiguous when employing a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide detailed information on the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C-Cl, aromatic C=C), and mass spectrometry verifies the molecular weight and elemental composition through its characteristic isotopic pattern. The data and protocols presented in this guide provide a robust framework for scientists to confidently identify and characterize this important chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C12H8ClN | CID 12210469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. scienceready.com.au [scienceready.com.au]
Solubility of 1-Chloro-9H-carbazole in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-Chloro-9H-carbazole in Common Organic Solvents
Executive Summary
This compound is a halogenated aromatic heterocycle that serves as a pivotal intermediate in medicinal chemistry, materials science, and organic synthesis.[1] Its utility in applications ranging from organic light-emitting diodes (OLEDs) to novel pharmaceuticals is often dictated by its behavior in solution.[2][3] A comprehensive understanding of its solubility across a spectrum of organic solvents is therefore not merely academic, but a critical prerequisite for efficient process design, including reaction optimization, purification, and formulation.
This technical guide provides a detailed examination of the solubility of this compound. It moves beyond a simple listing of data to explore the underlying physicochemical principles that govern its dissolution. We will dissect the impact of the carbazole core and the chloro-substituent on intermolecular interactions, present a robust, field-proven protocol for the experimental determination of solubility, and analyze the resulting solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of this compound's solution-phase behavior.
Compound Profile: this compound
Chemical Identity and Physicochemical Properties
This compound is a derivative of carbazole, a tricyclic aromatic amine, with a chlorine atom substituted at the C1 position.[2] This substitution significantly modulates the molecule's electronic properties and steric profile compared to the parent compound, which in turn influences its solubility.[1][4]
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 5599-70-2 | [2][5] |
| Molecular Formula | C₁₂H₈ClN | [2][5] |
| Molecular Weight | 201.65 g/mol | [5] |
| Appearance | Solid at room temperature | [2] |
| XLogP3 | 4.3 | [5] |
Significance in Research and Development
The rigid, electron-rich carbazole framework is a privileged scaffold in materials science, known for its photoluminescent and charge-transport properties.[6] The introduction of a chlorine atom creates a valuable synthetic handle for further functionalization through cross-coupling reactions and nucleophilic substitutions.[2] Consequently, this compound is a key building block for:
-
Organic Electronics: Synthesis of host materials for OLEDs and components for organic photovoltaics.[2][3]
-
Medicinal Chemistry: Development of novel therapeutic agents, leveraging the carbazole core found in many biologically active compounds.
-
Chemical Synthesis: Use as a reactive intermediate for constructing more complex molecular architectures.[1]
The Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Core Molecular Interactions
The dissolution of this compound is dictated by three primary interactions:
-
Solute-Solute Interactions: In the solid state, this compound molecules are held together by π-π stacking of the aromatic systems and dipole-dipole interactions arising from the polar C-Cl and N-H bonds. Overcoming this crystal lattice energy is the first barrier to dissolution.
-
Solvent-Solvent Interactions: The solvent's own internal cohesion, such as the extensive hydrogen-bonding network in alcohols or the dipole-dipole forces in acetone, must be disrupted to create a cavity for the solute molecule.
-
Solute-Solvent Interactions: Favorable interactions between the solute and solvent molecules are the driving force for solubility. For this compound, these include:
-
Hydrogen Bonding: The N-H proton of the carbazole ring can act as a hydrogen bond donor to acceptor atoms in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols.[7]
-
Dipole-Dipole Interactions: The polar C-Cl bond and the overall molecular dipole interact favorably with polar solvents (e.g., dichloromethane, THF).
-
van der Waals Forces: The large, aromatic surface area allows for significant London dispersion forces, which are the primary mode of interaction with non-polar solvents like toluene.
-
Caption: Key intermolecular forces governing the dissolution process.
Impact of the Chloro-Substituent
Compared to unsubstituted carbazole, the chlorine atom at the C1 position introduces several effects:
-
Increased Polarity: The electronegative chlorine atom creates a stronger molecular dipole, which can enhance solubility in polar solvents.[4]
-
Altered π-System: The inductive electron-withdrawing effect of chlorine modifies the electron density of the aromatic system, potentially altering π-π stacking interactions and interactions with polarizable solvents.
-
Steric Hindrance: The presence of the chlorine atom can sterically hinder certain solute-solute or solute-solvent interactions.
Generally, halogenation tends to increase solubility in moderately polar and chlorinated solvents while having a lesser effect on solubility in non-polar hydrocarbons compared to alkyl substituents.[4]
Experimental Determination of Solubility
To ensure scientific integrity, a reproducible and self-validating protocol is essential for determining solubility. The isothermal saturation method, often referred to as the "shake-flask" method, is a gold standard for its reliability and straightforwardness.[8]
Workflow for Isothermal Solubility Determination
Caption: Experimental workflow for the isothermal saturation method.
Detailed Step-by-Step Protocol
This protocol describes the determination of solubility at a standard temperature (25°C).
A. Materials and Equipment
-
This compound (purity >98%)
-
Solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)
-
Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
B. Experimental Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium. Record the exact mass if using a mass balance approach.
-
Solvent Addition: Add a precisely known volume (e.g., 5.00 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or on a stir plate set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, turn off the agitation and allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sampling and Filtration: Carefully withdraw a small aliquot (e.g., 1-2 mL) of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, tared vial. The filtration step is critical to remove any microscopic solid particles.
-
Dilution: Accurately weigh or pipette a known amount of the filtered saturated solution into a volumetric flask and dilute to the mark with fresh solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the λ_max of this compound or HPLC with a UV detector).
-
Calculation: Use the measured concentration of the diluted sample and the known dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Solubility Profile of this compound
While extensive published data for this compound is sparse, a representative solubility profile can be constructed based on its chemical structure and the known behavior of similar carbazole derivatives.[4][6][9]
Representative Solubility Data at 25°C
Disclaimer: The following data are illustrative estimates based on physicochemical principles and data for analogous compounds. They are intended to guide solvent selection and should be confirmed experimentally.
| Solvent | Solvent Class | Polarity Index | Estimated Solubility (mg/mL) | Rationale |
| n-Hexane | Non-polar Aliphatic | 0.1 | < 0.1 | Poor interaction with the polar N-H and C-Cl bonds. |
| Toluene | Non-polar Aromatic | 2.4 | 5 - 15 | Favorable π-π interactions with the carbazole core. |
| Dichloromethane | Chlorinated | 3.1 | > 50 | "Like dissolves like"; strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 30 - 50 | Good balance of polarity and H-bond accepting ability. |
| Acetone | Polar Aprotic | 5.1 | 20 - 40 | Strong dipole and H-bond acceptor. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 15 - 30 | Moderate polarity and H-bond accepting capability. |
| Acetonitrile | Polar Aprotic | 5.8 | 5 - 15 | Highly polar, but less effective H-bond acceptor than others. |
| Isopropanol | Polar Protic | 3.9 | 1 - 5 | H-bonding is disrupted by strong solvent-solvent H-bonds. |
| Ethanol | Polar Protic | 4.3 | 1 - 5 | Similar to isopropanol; solubility is limited.[9] |
| Methanol | Polar Protic | 5.1 | < 1 | Strongest solvent H-bonding network is difficult to disrupt. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 50 | Highly polar and an excellent H-bond acceptor.[6][9] |
Analysis of Trends
-
High Solubility: The highest solubility is predicted in chlorinated solvents like dichloromethane and highly polar aprotic solvents such as DMSO and THF. This is due to a combination of strong dipole-dipole interactions and, in the case of DMSO and THF, effective hydrogen bond acceptance.
-
Moderate Solubility: Solvents like toluene, acetone, and ethyl acetate offer moderate solubility. Toluene's effectiveness stems from aromatic interactions, while acetone and ethyl acetate provide a good balance of polarity without the strong self-associating hydrogen bonds found in alcohols.
-
Low Solubility: Polar protic solvents (alcohols) are generally poor solvents for carbazole derivatives despite their high polarity.[9] The energy required to break the solvent's strong hydrogen-bonding network is not sufficiently compensated by the formation of new solute-solvent hydrogen bonds. Non-polar aliphatic solvents like hexane are very poor solvents due to the compound's significant polarity.
Practical Implications for the Researcher
Understanding this solubility profile directly informs critical laboratory and process decisions:
-
Reaction Chemistry: For reactions involving this compound, solvents like THF or Dichloromethane are excellent choices to ensure the homogeneity of the reaction mixture.
-
Purification by Crystallization: A suitable solvent system for recrystallization would involve dissolving the crude product in a "good" solvent (e.g., hot dichloromethane or ethyl acetate) and then adding a "poor" solvent (an anti-solvent, e.g., hexane or methanol) to induce precipitation of the pure compound.
-
Chromatography: The solubility data helps in selecting the mobile phase for column chromatography. For normal-phase silica gel chromatography, a solvent system like hexane/ethyl acetate would be appropriate, where solubility in the mobile phase can be tuned by adjusting the ratio of the two solvents.
-
Formulation: In materials science, when preparing thin films by spin-coating, a solvent with high solubility and an appropriate boiling point (like toluene or THF) is required to create uniform, defect-free layers.
Safety and Handling Precautions
While a specific, comprehensive toxicological profile for this compound is not widely available, data from the parent compound, carbazole, should be used as a guide for handling.[10][11]
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[10][12] The parent compound, carbazole, is suspected of causing cancer.[12][13] It is also considered very toxic to aquatic life with long-lasting effects.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[11]
Conclusion
The solubility of this compound is a complex function of its unique molecular structure, driven by a combination of aromatic, dipolar, and hydrogen-bonding interactions. Its behavior is consistent with the principle of "like dissolves like," exhibiting high solubility in chlorinated and polar aprotic solvents, moderate solubility in aromatic and other polar aprotic solvents, and poor solubility in both aliphatic hydrocarbons and polar protic alcohols. The insights and protocols provided in this guide equip researchers with the foundational knowledge required to effectively handle, purify, and utilize this important chemical intermediate in a variety of advanced applications.
References
- 1. This compound|CAS 5599-70-2|Research Chemical [benchchem.com]
- 2. CAS 5599-70-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 5599-70-2 [chemicalbook.com]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. This compound | C12H8ClN | CID 12210469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.de [fishersci.de]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Electronic Properties of 1-Chloro-9H-carbazole: HOMO/LUMO Levels and Their Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-9H-carbazole is a halogenated aromatic heterocycle of significant interest in medicinal chemistry and materials science.[1] Its carbazole core provides a rigid, electron-rich framework whose electronic properties are strategically modulated by the introduction of a chlorine atom at the 1-position.[1] This guide provides a comprehensive technical overview of the electronic properties of this compound, with a primary focus on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. We will delve into the theoretical and experimental methodologies for determining these crucial quantum chemical parameters, elucidate the influence of the chloro-substitution on the electronic structure, and discuss the implications of these properties for its application in drug design and organic electronics.
Introduction: The Significance of this compound
The carbazole scaffold is a well-established pharmacophore, exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] Furthermore, the desirable charge-transport and electronic characteristics of the carbazole core have positioned it as a valuable building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The introduction of a chlorine atom to the carbazole nucleus serves as a powerful tool for fine-tuning its molecular properties. Halogenation, such as chlorination, is a key strategy for perturbing the molecule's HOMO and LUMO energy levels, which in turn influences its absorption and emission spectra, as well as its reactivity and intermolecular interactions. The specific positioning of the chlorine atom at the 1-position of the 9H-carbazole ring introduces a unique set of electronic and steric characteristics that differentiate it from other isomers and the parent carbazole molecule.
This guide will provide a detailed exploration of the electronic landscape of this compound, offering insights into how its HOMO/LUMO levels can be understood and harnessed for various advanced applications.
Synthesis and Characterization of this compound
A robust understanding of the electronic properties of this compound begins with its synthesis and unambiguous characterization.
Synthetic Pathways
The synthesis of this compound can be approached through several synthetic routes, primarily involving the electrophilic chlorination of the carbazole core.
Experimental Protocol: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)
-
Dissolution: Dissolve 9H-carbazole in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a stoichiometric amount of N-Chlorosuccinimide (NCS) to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction: Stir the reaction mixture at room temperature for a specified period until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with water to remove the succinimide byproduct. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.
Causality Behind Experimental Choices: The use of a relatively mild chlorinating agent like NCS helps to control the regioselectivity of the reaction, minimizing the formation of dichlorinated and other isomeric byproducts. The choice of an aprotic solvent is crucial to prevent side reactions with the chlorinating agent.
Spectroscopic Characterization
Unambiguous characterization of the synthesized this compound is essential to confirm its structure and purity before proceeding with the analysis of its electronic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. The substitution pattern on the carbazole ring leads to a unique set of chemical shifts and coupling constants for the aromatic protons and carbons, allowing for definitive structural assignment.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum, providing further confirmation of the compound's identity.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides initial insights into the electronic transitions of the molecule. The absorption spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals. These transitions are directly related to the HOMO-LUMO gap. The electronic transitions in carbazole and its derivatives are typically π → π* in nature.[2][3]
Unveiling the Electronic Core: HOMO and LUMO Energy Levels
The HOMO and LUMO are the frontier molecular orbitals, and their energy levels are fundamental to understanding a molecule's electronic behavior, including its reactivity, optical properties, and charge transport characteristics.
Theoretical Determination of HOMO/LUMO Levels using Density Functional Theory (DFT)
DFT has emerged as a powerful computational tool for predicting the electronic structure of molecules with a good balance of accuracy and computational cost.
Computational Workflow for DFT Calculations
Caption: A generalized workflow for the theoretical determination of HOMO/LUMO energy levels using DFT.
Step-by-Step Methodology:
-
Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule. This is typically achieved using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is then performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
HOMO/LUMO Energy Extraction: From the output of the DFT calculation, the energies of the HOMO and LUMO are extracted. These values are typically reported in electron volts (eV).
Insight into Method Selection: The choice of functional and basis set is critical and can significantly impact the calculated energy levels. B3LYP is a widely used hybrid functional that often provides a good compromise between accuracy and computational expense for organic molecules.
Experimental Determination of HOMO/LUMO Levels using Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that provides experimental values for the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.
Experimental Workflow for Cyclic Voltammetry
Caption: A schematic representation of the experimental workflow for determining HOMO/LUMO levels via cyclic voltammetry.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential.
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often assumed to have an absolute energy level of -4.8 eV relative to the vacuum level):
Self-Validation: The reversibility of the redox processes observed in the cyclic voltammogram provides an internal validation of the data quality. A reversible or quasi-reversible wave is indicative of a stable radical ion, leading to more reliable energy level estimations.
Estimated Electronic Properties of this compound
| Property | Estimated Value | Rationale |
| HOMO Level | ~ -5.8 to -6.0 eV | The electron-withdrawing nature of the chlorine atom is expected to lower the HOMO energy level compared to unsubstituted carbazole, making it more stable and harder to oxidize. |
| LUMO Level | ~ -2.0 to -2.2 eV | The chlorine substituent will also have a stabilizing effect on the LUMO, lowering its energy. |
| Electrochemical Band Gap | ~ 3.8 to 3.8 eV | The HOMO-LUMO gap is anticipated to be slightly larger than that of the parent carbazole due to the stabilizing effect of the chlorine atom on both frontier orbitals. |
| Optical Band Gap | ~ 3.5 to 3.7 eV | Determined from the onset of the UV-Vis absorption spectrum, the optical band gap is typically slightly smaller than the electrochemical band gap due to excitonic effects. |
Structure-Property Relationships: The Influence of the Chloro Substituent
The presence of the chlorine atom at the 1-position of the carbazole ring has a profound impact on its electronic properties:
-
Inductive Effect: The electronegative chlorine atom exerts an electron-withdrawing inductive effect (-I), which stabilizes both the HOMO and LUMO energy levels. This stabilization leads to a higher ionization potential and electron affinity compared to the parent carbazole.
-
Mesomeric Effect: The chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic system through a +M (mesomeric) effect. However, for halogens, the inductive effect typically dominates over the mesomeric effect in influencing the overall electronic properties.
-
Steric Effects: The presence of the chlorine atom at the 1-position can introduce steric hindrance, which may influence molecular packing in the solid state and affect intermolecular charge transport properties.
Implications for Drug Development and Materials Science
A thorough understanding of the HOMO/LUMO levels of this compound is critical for its rational application in various fields:
-
Drug Development: The HOMO and LUMO energies are key indicators of a molecule's ability to participate in charge-transfer interactions, which are often crucial for drug-receptor binding. The electronic properties of this compound can be leveraged to design novel therapeutic agents with enhanced biological activity. For example, the carbazole scaffold has been explored for its antimicrobial and anticancer properties, and the chloro-substituent can be used to modulate these activities.[1]
-
Organic Electronics: In the context of materials science, the HOMO and LUMO levels determine a material's suitability for use in electronic devices. For instance, the HOMO level of a hole-transport material in an OLED should be well-matched with the work function of the anode to facilitate efficient hole injection. Similarly, the relative energy levels of donor and acceptor materials in an organic photovoltaic device are critical for efficient charge separation and collection. The tunable electronic properties of this compound make it a promising building block for the design of new functional organic materials.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the electronic properties of this compound, with a particular emphasis on its HOMO and LUMO energy levels. We have outlined the standard theoretical and experimental methodologies for determining these crucial parameters and discussed the influence of the chloro-substituent on the molecule's electronic structure.
While specific experimental data for this compound remains to be reported in the literature, the principles and methodologies outlined herein provide a robust framework for its future investigation. Further experimental studies, particularly using cyclic voltammetry and UV-Vis spectroscopy, are warranted to precisely determine its frontier molecular orbital energies. A synergistic approach, combining experimental measurements with high-level DFT calculations, will be invaluable for building a comprehensive understanding of the structure-property relationships in this and other halogenated carbazole derivatives. Such knowledge will undoubtedly accelerate the rational design of novel molecules with tailored electronic properties for advanced applications in both medicine and materials science.
References
The Enduring Legacy of the Carbazole Nucleus: From Coal Tar to Cutting-Edge Therapeutics and Electronics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The carbazole core, a deceptively simple tricyclic aromatic heterocycle, has etched a remarkable and enduring path through the annals of chemical science. From its humble origins as a constituent of coal tar to its current status as a privileged scaffold in medicinal chemistry and a cornerstone of advanced materials, the journey of carbazole is a testament to the power of fundamental organic chemistry and its profound impact on modern technology. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of carbazole compounds, offering field-proven insights and detailed methodologies for the researchers and innovators who continue to unlock the potential of this versatile molecule.
Part 1: The Genesis of a Scaffold - Discovery and Early History
The story of carbazole begins in the heart of the industrial revolution, a time when the byproducts of coal processing were a fertile ground for chemical discovery. In 1872, the German chemists Carl Graebe and Carl Glaser first isolated a nitrogen-containing compound from the anthracene fraction of coal tar.[1] This new molecule, which they named carbazole, was identified as a tricyclic structure composed of two benzene rings fused to a central five-membered nitrogen-containing ring.[1] For nearly a century, coal tar remained the primary source of carbazole, a testament to the ingenuity of early industrial chemists in separating and purifying this valuable chemical feedstock.[2][3]
While the industrial availability of carbazole was established early on, its presence in the natural world remained unknown for decades. It wasn't until 1962 that the first naturally occurring carbazole alkaloid, murrayanine, was isolated from the plant Murraya koenigii.[4] This discovery opened a new chapter in the story of carbazole, revealing its role as a key structural motif in a diverse array of biologically active natural products.
Part 2: The Art of the Synthesis - Evolution of Methodologies
The ability to chemically synthesize carbazoles and their derivatives has been a driving force behind their widespread application. Over the decades, a rich and varied portfolio of synthetic methods has been developed, ranging from classical named reactions to modern transition-metal-catalyzed transformations.
Classical Synthetic Strategies
The early 20th century saw the development of several foundational methods for carbazole synthesis, many of which are still in use today. These reactions, born from a deep understanding of fundamental organic reaction mechanisms, provided the first reliable pathways to rationally designed carbazole derivatives.
First reported in 1896, the Graebe-Ullmann reaction is a classic method for carbazole synthesis that proceeds through the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole.[5][6] The reaction is believed to proceed through a diradical intermediate, which then cyclizes to form the carbazole ring system.[5][7]
Experimental Protocol: Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole [5]
-
Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine (Precursor)
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).
-
Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Diazotization to form 1-(naphthalen-1-yl)-1H-benzo[d][1][2][4]triazole
-
Dissolve the purified N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Step 3: Graebe-Ullmann Cyclization
-
Place the dried 1-(naphthalen-1-yl)-1H-benzo[d][1][2][4]triazole in a flask suitable for high-temperature reactions.
-
Heat the solid under an inert atmosphere to a temperature sufficient to induce nitrogen extrusion (typically >300 °C), or alternatively, reflux in a high-boiling solvent like diphenyl ether.
-
The reaction can be monitored by the cessation of nitrogen evolution.
-
Cool the reaction mixture and purify the resulting 1H-Benzo[a]carbazole by recrystallization or column chromatography.
-
Diagram: Graebe-Ullmann Reaction Mechanism
Caption: The Graebe-Ullmann reaction proceeds via thermal extrusion of nitrogen to form a diradical intermediate that cyclizes to the carbazole product.
First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone to form a tetrahydrocarbazole.[2][8] The resulting tetrahydrocarbazole can then be oxidized to the fully aromatic carbazole. This method is a specific application of the more general Fischer indole synthesis.[1]
Experimental Protocol: Borsche-Drechsel Cyclization for 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole [1]
-
Step 1: Hydrazone Formation and Cyclization
-
In a round-bottom flask equipped with a reflux condenser, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over 30 minutes.
-
Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.
-
-
Step 2: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole.
-
Diagram: Borsche-Drechsel Cyclization Workflow
Caption: The Borsche-Drechsel cyclization is a multi-step process involving hydrazone formation, sigmatropic rearrangement, and cyclization to yield a tetrahydrocarbazole.
Named after Hans Theodor Bucherer, this reaction synthesizes carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite.[9] It is a powerful method for accessing benzo-fused carbazole systems.
Modern Synthetic Revolutions: Transition Metal Catalysis
The latter half of the 20th century and the dawn of the 21st brought a paradigm shift in organic synthesis with the advent of transition-metal-catalyzed cross-coupling reactions. These powerful tools have revolutionized the synthesis of carbazoles, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction has become a cornerstone of modern organic synthesis and is a highly efficient method for the construction of the carbazole nucleus, often through an intramolecular cyclization of a suitably substituted biaryl precursor.[3] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[10][11]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.
The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including the C-N bond.[12] While traditionally requiring harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.[13] The N-arylation of carbazole itself is a common application of the Ullmann condensation, allowing for the introduction of various aryl substituents at the nitrogen atom.[13]
Experimental Protocol: Ullmann N-Arylation of Carbazole [13]
-
Materials and Reagents:
-
Carbazole (1.0 equiv.)
-
Aryl halide (e.g., iodobenzene, 1.2 equiv.)
-
Copper(I) iodide (CuI, 0.1 equiv.)
-
Ligand (e.g., 1,10-phenanthroline, 0.2 equiv.)
-
Base (e.g., potassium carbonate, 2.0 equiv.)
-
Anhydrous solvent (e.g., dioxane)
-
-
Procedure:
-
To an oven-dried reaction vessel, add carbazole, aryl halide, CuI, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Part 3: The Diverse Applications of Carbazole Compounds
The synthetic accessibility of a wide range of carbazole derivatives has led to their application in numerous fields, from life-saving medicines to next-generation electronics.
Carbazole in Medicinal Chemistry
The rigid, planar structure of the carbazole nucleus makes it an ideal scaffold for interacting with biological macromolecules. This has led to the discovery and development of numerous carbazole-containing drugs with a variety of therapeutic applications.
-
Ellipticine: This naturally occurring carbazole alkaloid, first isolated in 1959 from Ochrosia elliptica, exhibits potent anticancer activity.[4] Its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[4][14] While its clinical use has been limited by toxicity, ellipticine and its derivatives continue to be important lead compounds in the development of new anticancer agents.[4][15]
-
Carvedilol: A widely prescribed medication for the treatment of heart failure and hypertension, carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic antagonist.[16][17] The carbazole moiety in carvedilol is thought to contribute to its antioxidant properties.[18] Its dual mechanism of action allows it to decrease heart rate and blood pressure, reducing the workload on the heart.[19]
Carbazole in Materials Science
The unique photophysical and electronic properties of carbazoles have made them indispensable components in a variety of advanced materials.
-
Polyvinylcarbazole (PVK): This polymer, produced from the monomer N-vinylcarbazole, was one of the first known photoconductive polymers.[20] PVK has found widespread use in electrophotography (e.g., in photocopiers and laser printers) and as a host material in organic light-emitting diodes (OLEDs).[20][21] Its ability to transport holes makes it a crucial component in the charge-transport layers of these devices.[21]
-
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used as host and emitting materials in OLEDs, particularly for blue light emission.[22][23] The high thermal stability and excellent hole-transporting properties of the carbazole core, combined with the ability to tune its electronic properties through substitution, make it an ideal building block for designing efficient and stable OLED materials.[24][25]
Conclusion
The journey of carbazole from a coal tar byproduct to a high-value chemical scaffold is a compelling narrative of scientific discovery and innovation. The development of a diverse arsenal of synthetic methodologies has been paramount to this transformation, enabling the rational design and synthesis of carbazole derivatives with tailored properties for a vast array of applications. For researchers in drug development and materials science, a deep understanding of the history and synthesis of carbazole compounds is not merely an academic exercise; it is a gateway to unlocking new frontiers of discovery and creating the next generation of medicines and technologies. The enduring legacy of the carbazole nucleus is a vibrant and evolving field, with a future as bright and promising as the light emitted from a carbazole-based OLED.
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- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. wikiwand.com [wikiwand.com]
- 9. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
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- 15. Synthesis and evaluation of novel ellipticines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carvedilol - Wikipedia [en.wikipedia.org]
- 20. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
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- 22. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 23. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
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- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Health and Safety of 1-Chloro-9H-carbazole for Research and Development Professionals
Introduction
1-Chloro-9H-carbazole is a halogenated aromatic heterocycle that serves as a critical intermediate in the synthesis of novel organic molecules for pharmaceuticals and electronic materials.[1][2] Its rigid, electron-rich carbazole core, modified by a chlorine atom, makes it a versatile building block.[1] However, as with any reactive chemical intermediate, a comprehensive understanding of its health and safety profile is paramount for professionals in research, development, and manufacturing. This guide provides an in-depth analysis of the hazards associated with this compound and outlines robust protocols for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and GHS Classification
Understanding the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and it is crucial to recognize and interpret the associated pictograms, signal words, and statements.
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3] While specific carcinogenicity data for the 1-chloro derivative is not extensively documented, the parent compound, 9H-Carbazole, is suspected of causing cancer, necessitating a cautious approach.[4][5][6]
GHS Classification Summary
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation[3][4][7] |
| Serious Eye Damage/Eye Irritation | 2A | ❗ | Warning | H319: Causes serious eye irritation[3][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ❗ | Warning | H335: May cause respiratory irritation[3][4][8] |
| Acute Toxicity (Oral) | 4 | ❗ | Warning | H302: Harmful if swallowed[7][9][10] |
| Carcinogenicity (by association with Carbazole) | 2 | Health Hazard | Warning | H351: Suspected of causing cancer[4][5][6][7] |
Precautionary Statements (Selected): [3][4][7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Profile: Understanding the Risks
While comprehensive toxicological data for this compound is limited, the available information and data from structurally related compounds, such as the parent 9H-Carbazole, provide a basis for a thorough risk assessment.
-
Acute Toxicity: The compound is classified as harmful if swallowed.[7][9] The parent compound, 9H-Carbazole, has shown low acute toxicity in oral studies with rats, with no mortality observed at doses up to 16,000 mg/kg bw, though sub-lethal effects like lethargy and ataxia were noted.[11]
-
Irritation: This is the most clearly defined risk. This compound is known to cause skin irritation and serious eye irritation.[3] Inhalation of the dust may also lead to respiratory tract irritation.[3][4] Animal studies on 9H-Carbazole confirm it as a slight skin and eye irritant.[11]
-
Carcinogenicity: There is limited evidence for the carcinogenicity of 9H-Carbazole in animal studies.[12] The Environmental Protection Agency (EPA) has listed carbazole as a substance that can cause cancer.[13] Due to its structural similarity, this compound should be handled as a substance suspected of causing cancer, following the precautionary principle.
-
Mutagenicity & Reproductive Toxicity: There is currently no available data to classify this compound for germ cell mutagenicity or reproductive toxicity.[4][14]
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is achieved through a combination of engineering controls and a robust personal protective equipment program. The causality behind these measures is to create multiple barriers between the researcher and the chemical hazard.
Engineering Controls
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[3][12] A certified chemical fume hood is mandatory to minimize inhalation of dust particles.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[12] A face shield should be used when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH or European Standard EN 149 approved respirator is required.[12] Follow OSHA respirator regulations found in 29 CFR 1910.134.[12]
Experimental Workflow: PPE Protocol
Caption: Figure 1: PPE Donning and Doffing Workflow.
First-Aid and Emergency Procedures
Immediate and appropriate first-aid is critical in mitigating the effects of accidental exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Step-by-Step First-Aid Measures
-
General Advice: In all cases of exposure, move the affected person out of the dangerous area, consult a physician, and show them the Safety Data Sheet (SDS).[3][14]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Logical Flow: Emergency First Response
Caption: Figure 2: First-Aid Decision Workflow.
Accidental Release and Firefighting Measures
Accidental Release Protocol
In the event of a spill, a calm and methodical response is essential to prevent further contamination and exposure.
-
Evacuate & Secure: Alert personnel in the immediate area. Ensure adequate ventilation and remove all sources of ignition.[7]
-
Personal Protection: Don the appropriate PPE as described in Section 3, including respiratory protection.
-
Containment: Prevent the spill from entering drains, waterways, or soil.[3][8]
-
Clean-up:
-
For dry spills, carefully sweep up, vacuum, or absorb with an inert material (e.g., sand, vermiculite).[3][12]
-
Avoid generating dust.[7][12] If necessary, moisten the material slightly with water to reduce airborne particles.[12]
-
Place the collected material into a suitable, labeled container for disposal.[3][7]
-
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the waste material in accordance with approved local, state, and federal regulations.[3]
Firefighting Measures
While not considered highly flammable, containers may burn in a fire.[7]
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[12][14]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, nitrogen oxides, and hydrogen chloride.[12][14]
-
Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[12][14]
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidental exposure.
Handling Protocols
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[7][12]
-
Minimize dust generation and accumulation.[12]
-
Use only with adequate ventilation, preferably in a chemical fume hood.[12]
-
Wash hands and any exposed skin thoroughly after handling.[3][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
Storage Conditions
-
Keep the container tightly closed to prevent moisture ingress and contamination.[3][12]
-
Store locked up, accessible only to authorized personnel.[3][7]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[4]
Disposal Considerations
Chemical waste disposal must be treated with the utmost seriousness to prevent environmental contamination and ensure regulatory compliance.
-
Product Disposal: Dispose of unused product and waste material at an approved waste disposal plant.[3] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product. Do not reuse empty containers.
Conclusion
This compound is a valuable chemical intermediate, but it presents definite health hazards, primarily as an irritant with a suspected risk of carcinogenicity. By adhering to the principles of GHS, implementing stringent engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers and drug development professionals can handle this compound safely and effectively. A culture of safety, grounded in a thorough understanding of the chemical's properties as outlined in this guide, is non-negotiable for the protection of all personnel.
References
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- 13. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. combi-blocks.com [combi-blocks.com]
The Ubiquitous Presence of Carbazole Alkaloids: A Technical Guide to Their Natural Occurrence, Isolation, and Characterization
This guide provides an in-depth exploration of the natural world of carbazole alkaloids, a diverse and pharmacologically significant class of heterocyclic compounds. From their biogenesis in the intricate metabolic pathways of plants and bacteria to their isolation and structural elucidation in the laboratory, this document offers researchers, scientists, and drug development professionals a comprehensive technical overview. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles.
Introduction to Carbazole Alkaloids: A Privileged Scaffold
Carbazole alkaloids are a class of naturally occurring compounds characterized by a tricyclic aromatic skeleton, where a central pyrrole ring is fused to two benzene rings.[1] This core structure, first isolated from coal tar, has proven to be a "privileged scaffold" in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide array of biological activities.[2] The first naturally occurring carbazole alkaloid, murrayanine, was isolated from the curry tree (Murraya koenigii) and demonstrated antimicrobial properties.[3][4] Since then, the family of known carbazole alkaloids has expanded to over 330 members, with a significant number derived from 3-methylcarbazole as a common precursor.[5] Their pharmacological potential is vast, with demonstrated anticancer, antioxidant, anti-inflammatory, antibacterial, antifungal, antiviral, antidiabetic, and neuroprotective properties.[2][6][7] Notably, two FDA-approved drugs, Midostaurin (an anticancer agent) and Carvedilol (for congestive heart failure), feature a carbazole core, underscoring the therapeutic importance of this molecular framework.[2]
Natural Distribution: A Journey Through Kingdoms
Carbazole alkaloids are not confined to a single domain of life; their presence spans terrestrial plants, bacteria, fungi, and marine organisms.[4][5]
Terrestrial Plants: The Rutaceae Stronghold
The vast majority of phytocarbazoles have been isolated from plants belonging to the Rutaceae family, particularly within the genera Murraya, Glycosmis, and Clausena.[2][5][6] Murraya koenigii, commonly known as the curry tree, is an exceptionally rich source, providing a plethora of carbazole alkaloids from its leaves, stem, bark, and roots.[6][8] Other plant families, including Apocynaceae, Loganiaceae, and Meliaceae, have also been reported to produce these compounds, albeit to a lesser extent.[5]
| Plant Genus | Family | Notable Carbazole Alkaloids | Reference |
| Murraya | Rutaceae | Mahanimbine, Girinimbine, Koenimbine, Murrayanine | [6][8][9] |
| Glycosmis | Rutaceae | Glybomin B | [5][10] |
| Clausena | Rutaceae | Clauszoline-J, Heptaphylline | [2][1] |
| Micromelum | Rutaceae | - | [2][5] |
| Zanthoxylum | Rutaceae | - | [2] |
Bacterial Sources: The Realm of Actinomycetes
Bacteria, particularly those from the order Actinomycetales, are prolific producers of structurally unique carbazole alkaloids.[4] These microbial carbazoles often feature modifications not commonly seen in their plant-derived counterparts, such as meta-methyl groups, para-alkyl side chains, and oxygenated aromatic rings.[4][11] Carquinostatin A, a potent neuroprotective agent, is a notable example isolated from Streptomyces exfoliatus.[12] The carbazomycins, another class of bacterial carbazoles, exhibit antibiotic and antifungal activities.[3]
Marine Environments: A Frontier of Discovery
The marine biosphere, including sponges, ascidians, and nudibranchs, represents a promising frontier for the discovery of novel carbazole alkaloids.[13][14] Fascaplysin and related compounds, isolated from marine sponges of the genera Fascaplysinopsis and Smenospongia, are examples of marine-derived carbazoles with a distinct pentacyclic framework.[13] Marine endophytic fungi and bacteria are also recognized as potential producers of these alkaloids.[15]
Biosynthesis: The Molecular Assembly Line
The biosynthetic pathways leading to carbazole alkaloids vary between different organisms, reflecting their diverse evolutionary origins.
Bacterial Biosynthesis: A Well-Characterized Pathway
In bacteria, the biosynthesis of the carbazole skeleton has been elucidated through genetic and biochemical studies.[4] The pathway typically involves the condensation of tryptophan or a derivative with pyruvate, followed by a series of enzymatic reactions to construct the tricyclic ring system.[4] Key enzymes include a thiamine-dependent enzyme and a ketosynthase-like enzyme that facilitate the initial steps, and a carbazole synthase responsible for the crucial cyclization step.[4][12]
The biosynthesis of Carquinostatin A in Streptomyces exfoliatus provides a well-studied example. The process begins with the CqsB1-catalyzed decarboxylative condensation of an α-hydroxyl-β-keto acid intermediate with 3-hydroxybutyryl-ACP. This is followed by a CqsB2-catalyzed oxidative cyclization to form the carbazole skeleton.[12]
Caption: Bacterial Biosynthesis of Carbazole Alkaloids.
Plant Biosynthesis: The Shikimate Pathway Connection
In contrast to the well-defined bacterial pathways, the biosynthesis of phytocarbazoles is less understood. It is generally accepted that the shikimate pathway is the primary route for the formation of the carbazole nucleus in plants.[5] The proposed pathway involves the coupling of two molecules of tryptophan to form an intermediate that undergoes cyclization to yield the indolo[2,3-a]carbazole core.[13] Subsequent enzymatic modifications, such as oxidation, methylation, and prenylation, lead to the vast diversity of plant-derived carbazole alkaloids.
Isolation and Purification: A Step-by-Step Approach
The isolation of carbazole alkaloids from their natural sources is a multi-step process that requires careful selection of extraction and chromatographic techniques to achieve high purity. The following protocol provides a general workflow for the isolation of carbazole alkaloids from plant material.
Experimental Protocol: Isolation from Plant Material
Objective: To isolate and purify carbazole alkaloids from dried and powdered plant leaves.
Materials:
-
Dried and powdered plant material (e.g., Murraya koenigii leaves)
-
Soxhlet apparatus
-
Rotary evaporator
-
Solvents: Petroleum ether, methanol, ethanol, chloroform, ethyl acetate, hexane, benzene
-
Hydrochloric acid (HCl), dilute
-
Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH)
-
Silica gel (60-120 mesh or 200-300 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Dragendorff's reagent for alkaloid detection
Procedure:
-
Defatting and Extraction:
-
The powdered plant material is first defatted with a non-polar solvent like petroleum ether using a Soxhlet apparatus to remove lipids and other non-polar compounds.[16]
-
The defatted plant material is then extracted with a polar solvent such as methanol or ethanol in a Soxhlet apparatus for an extended period (e.g., 72 hours).[17][18] This step extracts the alkaloids and other polar to moderately polar compounds.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.[17]
-
The concentrated extract is then subjected to an acid-base extraction. The extract is dissolved in a dilute acidic solution (e.g., 1% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble.[17]
-
The acidic solution is then washed with an organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic impurities.
-
The aqueous layer containing the protonated alkaloids is then basified with a weak base like ammonia or a strong base like NaOH to a pH of 9-10.[17] This deprotonates the alkaloids, making them soluble in organic solvents.
-
The free alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent such as chloroform or dichloromethane.[17] This step yields a crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel.[16][18] The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with solvents like chloroform, ethyl acetate, or methanol.[8][16] Fractions are collected and monitored by TLC.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to identify fractions containing the desired compounds.[16][18] The plates are visualized under UV light and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot for alkaloids.[18]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target alkaloids are further purified by preparative or semi-preparative HPLC, typically using a reverse-phase C18 column.[8][19][20] A gradient elution with a mobile phase consisting of acetonitrile and water is commonly employed.[8]
-
Caption: General Workflow for Carbazole Alkaloid Isolation.
Structural Characterization: Unveiling the Molecular Architecture
Once a pure carbazole alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.[21][22][23] ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton.[21][24] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish detailed correlations between protons and carbons, allowing for the complete assignment of the structure.[23] Quantitative NMR (qNMR) can also be used for the simultaneous quantification of multiple carbazole alkaloids in a mixture without the need for pure standards.[9][25]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[24][26] Fragmentation patterns observed in the mass spectrum can provide valuable information about the structure of the molecule.[20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[16][21][27] For carbazole alkaloids, characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic rings, and C=C stretching of the aromatic system are typically observed.[16][28]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the carbazole chromophore.[21][26]
Biological Activities and Future Perspectives
Carbazole alkaloids exhibit a remarkable spectrum of biological activities, making them attractive lead compounds for drug discovery.
| Biological Activity | Examples of Active Carbazole Alkaloids | Reference |
| Anticancer | Mahanine, Mahanimbine, Ellipticine | [6][8][10] |
| Antimicrobial | Murrayanine, Carbazomycins | [3][6] |
| Antioxidant | Mahanimbine | [6][22] |
| Anti-inflammatory | Murrayanol, Tetrahydrocarbazoles | [6][22] |
| Antiviral (including Anti-HIV) | Siamenol, O-methylmukonal | [1][6] |
| Neuroprotective | Carquinostatin A, Phyto-carbazoles | [2][12][29] |
| Antidiabetic | Koenidine | [30] |
The continued exploration of diverse natural sources, coupled with advances in synthetic chemistry and biosynthetic engineering, promises to unveil new carbazole alkaloids with enhanced therapeutic potential. The development of more efficient and selective isolation and characterization techniques will further accelerate the discovery and development of novel drugs based on this versatile natural product scaffold.
References
- 1. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemcom.com [echemcom.com]
- 4. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Carbazole alkaloids - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. An Unprecedented Cyclization Mechanism in the Biosynthesis of Carbazole Alkaloids in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phytojournal.com [phytojournal.com]
- 17. researchgate.net [researchgate.net]
- 18. HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves - ProQuest [proquest.com]
- 19. africaresearchconnects.com [africaresearchconnects.com]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ukm.my [ukm.my]
- 25. Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Regioselective Chlorination of 9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the regioselective chlorination of 9H-carbazole, a foundational scaffold in medicinal chemistry and materials science.[1] We will delve into the mechanistic principles governing substitution patterns and detail field-proven methodologies for achieving specific chlorination outcomes. The focus is on providing actionable insights and robust protocols to control the synthesis of specific chlorinated carbazole isomers.
The Strategic Importance of Chlorinated Carbazoles
9H-carbazole and its derivatives are privileged structures known for their high thermal stability, excellent hole-transporting properties, and intense blue luminescence.[1] These characteristics make them vital components in organic light-emitting diodes (OLEDs), photovoltaics, and as photoconductive materials.[1][2] In the pharmaceutical realm, the carbazole core is present in numerous biologically active alkaloids and synthetic drugs, exhibiting antitumor and antibiotic properties.[3]
The introduction of chlorine atoms onto the carbazole ring is a critical synthetic transformation. Chlorination significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule, allowing for the fine-tuning of its characteristics for specific applications in drug design and materials science.[4] Precise control over the position of chlorination—regioselectivity—is therefore paramount for synthesizing compounds with desired functions.
Fundamentals of Regioselectivity in Carbazole Chemistry
The chlorination of 9H-carbazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[5] The reaction proceeds in two main steps:
-
Attack: The π-electron system of the carbazole ring acts as a nucleophile, attacking the chlorine electrophile (Cl⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] This initial step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[6]
-
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity and yielding the final chlorinated product.[6]
The regiochemical outcome of this process is dictated by the electronic properties of the carbazole nucleus. The nitrogen atom, through its lone pair, is a powerful electron-donating group. It increases the electron density of the aromatic rings, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.
In the 9H-carbazole system, the positions are numbered as follows:
The nitrogen atom activates the following positions towards electrophilic attack, in descending order of reactivity:
-
C-3 and C-6: These positions are para to the nitrogen and are the most electron-rich and sterically accessible. They are the primary sites for initial chlorination.[8]
-
C-1 and C-8: These positions are ortho to the nitrogen. While electronically activated, they are more sterically hindered than the C-3/C-6 positions. Substitution here typically requires more forcing conditions or specific reagents.[8]
Theoretical calculations using the Fukui index of electrophilic attack confirm that the C-1, C-3, C-6, and C-8 atoms are the favored positions for electrophilic attack, with C-3 and C-6 being the most predominant sites.[8]
Methodologies for Controlled Chlorination
The choice of chlorinating agent and reaction conditions is crucial for directing the substitution to the desired positions.
Monochlorination and Dichlorination at C-3 and C-6
The most common and mild method for achieving chlorination at the highly activated 3- and 6-positions involves using N-Chlorosuccinimide (NCS) .[9][10] NCS is a convenient and safer alternative to gaseous chlorine.[9][11]
-
Mechanism with NCS: In a polar aprotic solvent like N,N-dimethylformamide (DMF), NCS serves as a source of an electrophilic chlorine atom (Cl⁺). The reaction proceeds via the standard SEAr mechanism.
-
Regioselectivity:
-
Using approximately one equivalent of NCS typically yields 3-chloro-9H-carbazole as the major product, though some dichlorinated product may form.
-
Using two or more equivalents of NCS drives the reaction to completion, yielding 3,6-dichloro-9H-carbazole with high selectivity.[2] This is analogous to the dibromination of carbazole using NBS in DMF.[2]
-
Polychlorination: Synthesis of 1,3,6,8-Tetrachlorocarbazole
Achieving higher degrees of chlorination, particularly at the less reactive C-1 and C-8 positions, requires a more powerful chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this transformation.
-
Reactivity: SO₂Cl₂ is a more aggressive electrophilic chlorinating agent than NCS.[12] It can chlorinate less activated aromatic rings without the need for a catalyst, although reactions can be accelerated by Lewis acids.[13][14]
-
Regioselectivity: The reaction with SO₂Cl₂ proceeds sequentially. The highly reactive 3- and 6-positions are chlorinated first, followed by the 1- and 8-positions under more forcing conditions or with excess reagent. This leads to the formation of 1,3,6,8-tetrachloro-9H-carbazole .[8]
Data Summary: Reagent and Isomer Distribution
The selection of the chlorinating agent is the primary determinant of the final product distribution.
| Reagent | Equivalents | Typical Solvent | Primary Product(s) | Key Insight |
| N-Chlorosuccinimide (NCS) | ~1.0 | DMF, CH₂Cl₂ | 3-Chloro-9H-carbazole | Mild conditions favor monochlorination at the most activated position. |
| N-Chlorosuccinimide (NCS) | >2.0 | DMF, Acetic Acid | 3,6-Dichloro-9H-carbazole | Stoichiometric control allows for selective dichlorination.[2] |
| Sulfuryl Chloride (SO₂Cl₂) | >4.0 | Dichloromethane, CCl₄ | 1,3,6,8-Tetrachloro-9H-carbazole | A more potent reagent is required to overcome the steric hindrance and lower reactivity at the C-1/C-8 positions.[8] |
| Aqueous Chlorine | Variable | Water | Mixture of chloro- and dichlorocarbazoles | Relevant in environmental chemistry; shows that carbazole is readily transformed in treated water.[8] |
Experimental Protocols
The following protocols are adapted from established literature procedures and represent robust methods for the synthesis of key chlorinated carbazoles.
Protocol 1: Synthesis of 3,6-Dichloro-9H-carbazole using NCS
This protocol is analogous to the well-established synthesis of 3,6-dibromo-9H-carbazole.[2]
Materials:
-
9H-Carbazole
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 9H-carbazole in anhydrous DMF (approx. 10 mL per gram of carbazole).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve 2.1 equivalents of NCS in a minimal amount of anhydrous DMF.
-
Add the NCS solution dropwise to the cooled carbazole solution over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight (approx. 12-16 hours) at room temperature.
-
Pour the reaction mixture into a beaker containing a large volume of deionized water (approx. 5-10 times the volume of DMF) to precipitate the product.
-
Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove residual DMF and succinimide.
-
Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by flash column chromatography.
Protocol 2: Synthesis of 1,3,6,8-Tetrachloro-9H-carbazole using SO₂Cl₂
Caution: Sulfuryl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Materials:
-
9H-Carbazole
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, dropping funnel
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 9H-carbazole in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4.5 to 5.0 equivalents of sulfuryl chloride dropwise to the stirred solution. An exothermic reaction and evolution of HCl gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of starting material and intermediates.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a solvent such as toluene or xylene to yield 1,3,6,8-tetrachloro-9H-carbazole.
Conclusion
The regioselective chlorination of 9H-carbazole is a well-defined process governed by the principles of electrophilic aromatic substitution. Control over the reaction outcome is readily achieved through the judicious selection of the chlorinating agent and stoichiometry. Mild reagents like N-chlorosuccinimide provide selective access to 3-chloro- and 3,6-dichloro-9H-carbazole, while more potent reagents such as sulfuryl chloride are necessary to produce the fully substituted 1,3,6,8-tetrachloro-9H-carbazole. The protocols and principles outlined in this guide provide a reliable framework for researchers to synthesize these valuable compounds with high fidelity and control.
References
- 1. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. | Semantic Scholar [semanticscholar.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. zoex.com [zoex.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 13. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 1-Chloro-9H-carbazole
Abstract
1-Chloro-9H-carbazole is a critical halogenated aromatic heterocycle that serves as a pivotal intermediate in the fields of medicinal chemistry, materials science, and pharmaceutical research.[1] Its carbazole core, an electron-rich tricyclic system, provides a rigid framework whose electronic properties are significantly modulated by the introduction of a chlorine atom at the 1-position.[1] This modification makes it a valuable precursor for novel bioactive compounds with potential antimicrobial, antitumor, and anti-inflammatory properties, as well as for advanced organic electronic materials used in OLEDs and OPVs.[1] This document provides a comprehensive guide to the synthesis of this compound from 9H-carbazole, detailing the underlying reaction mechanism, a robust experimental protocol, and essential safety and handling procedures.
Introduction: The Rationale for Selective Chlorination
The chlorination of 9H-carbazole is a classic example of electrophilic aromatic substitution. The carbazole nucleus is inherently electron-rich, making it highly susceptible to attack by electrophiles. Theoretical calculations and experimental data indicate that the C1, C3, C6, and C8 positions are the most favored sites for electrophilic attack, with the C3 and C6 positions being particularly reactive.[2] Consequently, direct chlorination often yields a mixture of isomers, predominantly 3-chlorocarbazole and 3,6-dichlorocarbazole, with the desired 1-chloro isomer as a minor product.[2]
Achieving regioselectivity for the 1-position is therefore the primary challenge. The protocol detailed herein utilizes N-Chlorosuccinimide (NCS) as a mild and easy-to-handle chlorinating agent.[1][3] While NCS is a well-established reagent for the chlorination of activated aromatic compounds, controlling the reaction conditions—such as solvent, temperature, and stoichiometry—is paramount to maximizing the yield of this compound while minimizing the formation of undesired isomers and polychlorinated byproducts.[1][4]
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. N-Chlorosuccinimide serves as the source of the electrophilic chlorine species (Cl⁺). The electron-rich π-system of the carbazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as the succinimide anion or a solvent molecule) then abstracts a proton from the carbon atom bearing the chlorine, restoring aromaticity and yielding the chlorinated carbazole product.
Caption: Mechanism of Electrophilic Chlorination.
Detailed Experimental Protocol
This protocol is designed to favor the formation of the 1-chloro isomer, though the formation of 3-chlorocarbazole is also expected. Purification by column chromatography is essential for isolating the desired product.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Source/Grade |
| 9H-Carbazole | 167.21 | 10.0 | 1.67 g | Sigma-Aldrich, 97% |
| N-Chlorosuccinimide (NCS) | 133.53 | 10.0 | 1.34 g | Acros Organics, 98% |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL | Fisher Scientific, Anhydrous |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~200 mL | VWR, ACS Grade |
| Hexanes | - | - | ~500 mL | VWR, ACS Grade |
| Deionized Water | 18.02 | - | ~150 mL | Laboratory Supply |
| Brine (Saturated NaCl) | - | - | ~50 mL | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~10 g | Fisher Scientific, Anhydrous |
| Silica Gel | - | - | ~100 g | SiliCycle, 60 Å, 40-63 µm |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 9H-carbazole (1.67 g, 10.0 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask. Stir the mixture at room temperature until the carbazole is fully dissolved.
-
Reagent Addition: In a single portion, add N-Chlorosuccinimide (NCS, 1.34 g, 10.0 mmol) to the stirred solution.
-
Reaction: Heat the reaction mixture to 75 °C using an oil bath and stir for 1-2 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system.
-
Quenching: After the starting material is consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature. Pour the mixture into a 250 mL beaker containing deionized water (100 mL). This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).[3]
-
Washing: Combine the organic layers and wash successively with deionized water (2 x 50 mL) and brine (1 x 50 mL).[3] This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.[5]
-
Purification: The crude product, which is a mixture of 1-chloro- and 3-chlorocarbazole, must be purified by silica gel column chromatography.[5]
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using a gradient eluent system starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 99:1 to 95:5 Hexanes:EtOAc).
-
Elution: Carefully load the adsorbed product onto the column and elute with the solvent system. The isomers will separate, with the less polar isomer typically eluting first. Collect fractions and analyze by TLC to identify those containing the pure this compound.
-
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to afford this compound as a white or off-white solid. Determine the final yield and characterize the product.
Caption: Experimental Workflow for Synthesis.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the most definitive method for structural elucidation. The asymmetry introduced by the chlorine atom at the C-1 position results in a unique set of signals for each of the seven aromatic protons and a distinct signal for the N-H proton.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight (201.65 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.
-
Melting Point: Compare the observed melting point with the literature value.
Safety and Handling
All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
N-Chlorosuccinimide (NCS): NCS is harmful if swallowed and causes severe skin burns and eye damage.[6][7] Avoid inhalation of dust and direct contact with skin and eyes.[6][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. It can be absorbed through the skin. Handle with care in a well-ventilated area.
-
9H-Carbazole: May cause skin and eye irritation. Avoid creating dust.
-
Waste Disposal: Dispose of all chemical waste, including solvents and solids, in accordance with local, state, and federal regulations.
References
- 1. This compound|CAS 5599-70-2|Research Chemical [benchchem.com]
- 2. zoex.com [zoex.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Chlorination - Common Conditions [commonorganicchemistry.com]
- 5. This compound | 5599-70-2 [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 1-Chloro-9H-carbazole
Prepared by: Google Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Carbazole Scaffolds
Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional organic materials.[1][2] Their unique tricyclic aromatic structure imparts favorable physicochemical properties, leading to applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] The synthesis of functionalized carbazoles is therefore a critical endeavor for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for constructing C-C bonds, offering a direct route to arylated carbazoles from readily available precursors.[6][7]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction, with a specific focus on the use of 1-Chloro-9H-carbazole as the electrophilic partner. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting common challenges.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The catalytic cycle is initiated by the active Pd(0) species.
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-chlorine bond of this compound.[8] This step forms a Pd(II) intermediate. The reactivity of aryl chlorides in this step is generally lower than that of bromides or iodides, often necessitating the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11] The choice of base is critical and can significantly impact the reaction rate and yield.[12][13]
-
Reductive Elimination: The final step involves the elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[8]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 1-Aryl-9H-carbazoles
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-9H-carbazole.
Table 1: Key Reaction Parameters and Considerations
| Parameter | Recommended Conditions | Rationale & Considerations |
| Catalyst | Pd(OAc)₂ / PPh₃, Pd(dppf)Cl₂, Pd(PPh₃)₄ | The choice of catalyst and ligand is crucial, especially for less reactive aryl chlorides.[14][15][16] Electron-rich and bulky phosphine ligands often improve catalytic activity.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[10][11] The strength and solubility of the base can influence reaction rates and yields.[12][13] |
| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base.[17] |
| Temperature | 80-110 °C | Higher temperatures are often required for the coupling of aryl chlorides. |
| Inert Atmosphere | Nitrogen or Argon | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Below is a workflow to address common problems encountered during the Suzuki-Miyaura coupling of this compound.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Key Troubleshooting Points:
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere. If the reaction mixture turns black immediately, it may indicate catalyst decomposition.[18]
-
Poor Reagent Quality: The purity of the boronic acid is critical. Boronic acids can undergo protodeboronation, especially in the presence of water and acid.[17] Use fresh, high-quality reagents.
-
Inefficient Transmetalation: If starting materials are consumed but the desired product is not formed, transmetalation may be the rate-limiting step. Trying a stronger base or a different solvent system can be beneficial.[12][13]
-
Difficult Substrates: this compound can be a challenging substrate due to the potential for N-H acidity to interfere with the catalyst. In such cases, N-protection of the carbazole may be necessary. For heteroaryl chlorides in general, specialized catalysts and ligands may be required for efficient coupling.[14][15]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized carbazoles. By understanding the reaction mechanism, carefully selecting reaction components, and employing a systematic approach to optimization and troubleshooting, researchers can effectively utilize this powerful transformation to access a wide array of novel carbazole derivatives for applications in drug discovery and materials science.
References
- 1. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. reddit.com [reddit.com]
Application Note & Protocol: A Guide to the Buchwald-Hartwig Amination of 1-Chloro-9H-carbazole
Abstract: The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2] This transformation is particularly vital in the synthesis of N-aryl carbazoles, a privileged scaffold found in numerous pharmaceuticals, organic electronic materials, and natural products.[3][4] This guide provides an in-depth analysis and a detailed protocol for the palladium-catalyzed amination of 1-chloro-9H-carbazole, a representative electron-rich heteroaryl chloride. We will explore the mechanistic underpinnings of the catalytic cycle, offer a rationale for the selection of each reaction component, and present a robust, step-by-step procedure designed for researchers in drug development and synthetic chemistry.
Mechanistic Overview: The Engine of C–N Bond Formation
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that shuttles the metal between its Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for challenging substrates like heteroaryl chlorides. The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]
The Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the active, coordinatively unsaturated L-Pd(0) catalyst (where L is a phosphine ligand) reacting with the aryl halide (Ar-X). The palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.[6] This step is often rate-limiting, especially for the less reactive C-Cl bond.[7]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amido complex.[6][8] The choice of base is critical to ensure efficient deprotonation without promoting side reactions.[9]
-
Reductive Elimination: This final, bond-forming step involves the elimination of the N-arylated product from the palladium center, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Component Selection for this compound
The amination of heteroaryl chlorides requires careful selection of the catalyst system to overcome the inherent low reactivity of the C-Cl bond.
-
The Substrate (this compound): As an electron-rich heteroaromatic chloride, the C-Cl bond is strengthened by resonance, making oxidative addition more difficult compared to aryl bromides or iodides.[7] The presence of the N-H proton on the carbazole ring does not typically interfere under standard conditions, as its pKa is significantly higher than that of the amine coupling partner.
-
Palladium Precursor: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladium pre-catalysts are often preferred for their superior performance and ease of use.[7][9] Pre-catalysts are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species in situ, leading to more reliable and reproducible results.[7][10] The G3 or G4 palladacycles are particularly effective as they are designed to release the active catalyst cleanly.[7]
-
The Ligand: This is arguably the most critical parameter for success. The coupling of aryl chlorides necessitates the use of bulky, electron-rich phosphine ligands.[6][8] Dialkylbiaryl phosphine ligands, such as XPhos, SPhos, or RuPhos, developed by the Buchwald group, are the gold standard.[6][11] Their steric bulk promotes the formation of the highly reactive monoligated L-Pd(0) species and facilitates the final reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.[6][12] For this protocol, XPhos is selected for its broad applicability and proven efficacy with heteroaryl chlorides.[13]
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine without causing decomposition of the substrate or ligand. Sodium tert-butoxide (NaOtBu) is the most common choice and is highly effective.[9] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups, though they may require higher temperatures or longer reaction times.[5][7]
-
The Solvent: Anhydrous, polar aprotic solvents are necessary. Toluene and 1,4-dioxane are the most frequently used solvents for this transformation.[5][7] It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic primary amine (e.g., aniline). Researchers should perform initial small-scale trials to optimize conditions for their specific amine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Equiv. | Amount |
| This compound | C₁₂H₈ClN | 201.65 | 1.0 | 1.0 | 202 mg |
| Aniline (example amine) | C₆H₇N | 93.13 | 1.2 | 1.2 | 112 mg (110 µL) |
| XPhos Pd G3 | C₄₅H₆₂ClNO₂PPdS | 889.92 | 0.02 | 0.02 | 17.8 mg |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous, Degassed Toluene | C₇H₈ | 92.14 | - | - | 5.0 mL |
Experimental Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Note: This reaction is highly sensitive to air and moisture. All steps should be performed using standard Schlenk line or glovebox techniques.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (202 mg, 1.0 mmol), XPhos Pd G3 pre-catalyst (17.8 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Expert Insight: The order of addition matters. Adding the solid base last, especially in a glovebox, minimizes its exposure to trace atmospheric moisture.
-
-
Establishing Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line and evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
-
Addition of Solvents and Reagents:
-
Using a syringe, add anhydrous, degassed toluene (5.0 mL).
-
Add the amine (e.g., aniline, 110 µL, 1.2 mmol) via syringe.
-
Expert Insight: Ensure all syringes are purged with inert gas before use. The reaction mixture will typically turn from a light suspension to a darker, more homogeneous color as the catalyst becomes active.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100–110 °C.
-
Stir the reaction vigorously for 12–24 hours. The high density of the inorganic base requires good agitation to ensure proper mixing.[7]
-
-
Monitoring the Reaction:
-
Periodically, an aliquot can be taken via syringe (under a positive pressure of argon), quenched with a small amount of water, diluted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of the starting material.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure N-aryl carbazole product.
-
Troubleshooting and Key Considerations
-
Low or No Conversion: This is almost always due to the presence of oxygen or moisture, which deactivates the catalyst. Ensure all glassware is rigorously dried and that inert atmosphere techniques are strictly followed. The quality of the reagents, particularly the base and solvent, is also critical.
-
Hydrodehalogenation (Ar-Cl → Ar-H): The formation of this side product suggests a competing pathway. This can sometimes be suppressed by using a different ligand or ensuring the amine is present in a slight excess.
-
Dark, Tar-like Mixture: This often indicates catalyst decomposition, usually from overheating or oxygen contamination. Ensure the reaction temperature is carefully controlled.
-
Catalyst Inhibition: While the carbazole N-H is a reactant here, in reactions using certain palladacycle pre-catalysts, the carbazole byproduct formed during catalyst activation can sometimes act as an inhibitor.[14][15] Using G3 or G4 pre-catalysts, which were developed to mitigate this issue, is advisable.[7]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. jk-sci.com [jk-sci.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Chloro-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of Halogenated Carbazoles in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, color fidelity, and form factor flexibility. At the heart of this technology lies the meticulous design of organic semiconductor materials that govern device efficiency, stability, and color purity. Carbazole and its derivatives have emerged as a cornerstone in OLED material science, prized for their excellent hole-transporting capabilities, high thermal stability, and wide energy gap, making them ideal candidates for host and hole-transporting layers (HTLs).[1]
The strategic functionalization of the carbazole core is a key methodology for fine-tuning the optoelectronic properties of these materials. Halogenation, particularly chlorination, offers a potent tool for modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the charge injection and transport balance within the OLED, as well as the emission characteristics. 1-Chloro-9H-carbazole, as a readily available and reactive intermediate, presents a versatile platform for the synthesis of advanced OLED materials with tailored properties. This document provides a comprehensive guide for researchers on the utilization of this compound in the synthesis of bespoke OLED materials and the subsequent fabrication and characterization of high-performance OLED devices.
Physicochemical Properties and Rationale for Use
The introduction of a chlorine atom at the 1-position of the carbazole scaffold imparts several key characteristics that are advantageous for OLED material design:
-
Electronic Tuning: The electron-withdrawing nature of the chlorine atom can lower the HOMO and LUMO energy levels of the carbazole core. This modulation is critical for optimizing the energy level alignment between adjacent layers in an OLED, thereby facilitating efficient charge injection and reducing the operating voltage.
-
Enhanced Intermolecular Interactions: The presence of the chloro-substituent can influence the solid-state packing of the molecules through halogen bonding and dipole-dipole interactions. This can lead to improved film morphology and enhanced charge transport properties.
-
Synthetic Versatility: The chlorine atom can serve as a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the facile introduction of other functional moieties to create complex molecular architectures with desired properties for specific OLED applications (e.g., host materials, hole-transporting materials).
A comparative study on chloro- and fluoro-substituted metal quinolinates demonstrated that the presence of a chlorine atom can significantly influence the photoluminescence and electroluminescence properties of the resulting materials, in some cases leading to improved device performance.[2]
Experimental Protocols
Part 1: Synthesis of a Bipolar Host Material from this compound
This protocol details the synthesis of a novel bipolar host material, 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1-chloro-9H-carbazole (CzCl-TRZ) , designed for blue phosphorescent OLEDs (PhOLEDs). The carbazole moiety serves as the hole-transporting unit, while the triazine unit provides electron-transporting character.
Reaction Scheme:
Materials:
-
This compound (98%)
-
2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (99%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-Phos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (2.01 g, 10 mmol), 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (4.28 g, 10 mmol), palladium(II) acetate (0.045 g, 0.2 mmol), and S-Phos (0.164 g, 0.4 mmol).
-
Addition of Base and Solvents: Add potassium phosphate (4.24 g, 20 mmol) to the flask.
-
Degassing: Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (80 mL) and anhydrous DMF (20 mL) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of distilled water and stir for 1 hour.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 100 mL), and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient as the eluent to afford the pure product, CzCl-TRZ.
Part 2: Fabrication of a Blue Phosphorescent OLED
This protocol describes the fabrication of a multilayer PhOLED using the synthesized CzCl-TRZ as a host material and an iridium(III) complex, such as bis(2-phenylpyridine)(acetylacetonate)iridium(III) (Ir(ppy)₂(acac)), as the blue phosphorescent dopant.
Device Structure:
ITO / TAPC (30 nm) / CzCl-TRZ: 8% Ir(ppy)₂(acac) (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates (sheet resistance <15 Ω/sq)
-
Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) - Hole-transporting layer
-
Synthesized CzCl-TRZ - Host material
-
Bis(2-phenylpyridine)(acetylacetonate)iridium(III) (Ir(ppy)₂(acac)) - Blue phosphorescent emitter
-
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) - Electron-transporting layer
-
Lithium fluoride (LiF) - Electron-injection layer
-
Aluminum (Al) - Cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 10 minutes to improve the work function and enhance hole injection.[3]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit a 30 nm thick layer of TAPC as the hole-transporting layer at a rate of 1-2 Å/s.
-
Co-evaporate CzCl-TRZ and 8 wt% Ir(ppy)₂(acac) to form a 20 nm thick emissive layer. The evaporation rates should be carefully controlled to achieve the desired doping concentration.
-
Deposit a 40 nm thick layer of TPBi as the electron-transporting layer at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a 1 nm thick layer of LiF as the electron-injection layer at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of aluminum as the cathode at a rate of 3-5 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Characterization and Expected Performance
Material Characterization
The synthesized CzCl-TRZ should be characterized to ascertain its properties and suitability as an OLED host material.
| Property | Technique | Expected Result |
| Chemical Structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | Confirmation of the molecular structure of CzCl-TRZ. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (Td) > 400 °C, indicating good thermal stability for vacuum deposition. |
| Morphological Stability | Differential Scanning Calorimetry (DSC) | High glass transition temperature (Tg) > 120 °C, ensuring morphological stability of the amorphous film. |
| Photophysical Properties | UV-Vis and Photoluminescence Spectroscopy | Absorption peaks in the UV region and emission in the blue region. High triplet energy (ET) > 2.7 eV is desirable for hosting blue phosphorescent emitters. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Reversible oxidation and reduction waves. HOMO and LUMO levels can be calculated from the onset potentials, which should be suitable for efficient charge injection from adjacent layers. |
Device Performance Evaluation
The fabricated OLED device should be characterized to evaluate its electroluminescent performance.
| Parameter | Measurement Technique | Expected Performance |
| Current Density-Voltage-Luminance (J-V-L) | Source meter and photometer | Low turn-on voltage (< 4 V). |
| Electroluminescence (EL) Spectrum | Spectrometer | Blue emission with CIE coordinates close to the standard blue (e.g., ~0.15, ~0.20). |
| External Quantum Efficiency (EQE) | Integrating sphere setup | High EQE (> 15%) is expected for an optimized blue PhOLED. |
| Current Efficiency | Calculated from L and J data | High current efficiency (e.g., > 30 cd/A). |
| Power Efficiency | Calculated from L, J, and V data | High power efficiency (e.g., > 25 lm/W). |
Visualizations
Molecular Structure of CzCl-TRZ
Caption: Molecular structure of CzCl-TRZ.
OLED Device Architecture
Caption: Layered architecture of the blue PhOLED.
Conclusion and Future Outlook
This compound serves as a valuable and versatile starting material for the synthesis of advanced functional materials for OLEDs. The protocol outlined in this application note demonstrates a practical approach to designing and synthesizing a bipolar host material, CzCl-TRZ, and its successful integration into a high-performance blue phosphorescent OLED. The strategic placement of the chloro-substituent allows for fine-tuning of the material's electronic properties, which is a critical aspect of rational OLED material design.
Future research can explore the use of this compound to synthesize a wider range of materials, including hole-transporting materials with improved mobility and stability, and host materials for thermally activated delayed fluorescence (TADF) emitters. Further optimization of the device architecture and doping concentrations can lead to even higher efficiencies and longer operational lifetimes, paving the way for the next generation of OLED displays and lighting.
References
The Strategic Utility of 1-Chloro-9H-carbazole in the Synthesis of Pharmaceutical Compounds: Application Notes and Protocols
Introduction: The Carbazole Scaffold and the Significance of the 1-Chloro Substituent
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and rich electron density provide an ideal framework for interacting with biological targets. The introduction of a chlorine atom at the 1-position of the 9H-carbazole ring significantly modulates its electronic properties and steric profile, offering a versatile handle for further synthetic transformations. This strategic placement of the chloro substituent can influence the regioselectivity of subsequent reactions and can be a key determinant of the final compound's biological activity.[1]
This comprehensive guide provides detailed application notes and protocols for leveraging 1-chloro-9H-carbazole as a key precursor in the synthesis of diverse pharmaceutical compounds. We will delve into the rationale behind various synthetic strategies, offering step-by-step methodologies for key transformations and providing insights into the mechanistic nuances that govern these reactions.
Core Synthetic Transformations of this compound
The reactivity of this compound is primarily centered around two key positions: the nitrogen atom of the pyrrole ring (N-9) and the carbon-chlorine bond at the 1-position. This dual reactivity allows for a wide range of derivatization strategies to build molecular complexity.
N-Alkylation: Introducing Diversity at the 9-Position
N-alkylation of the carbazole nitrogen is a fundamental step in modifying the pharmacokinetic and pharmacodynamic properties of carbazole-based compounds. The choice of alkylating agent and reaction conditions is crucial for achieving high yields and avoiding side reactions.
Causality Behind Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the N-H of the carbazole, rendering the nitrogen nucleophilic. The choice of base can be influenced by the nature of the alkylating agent and the desired reaction temperature.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the carbazole and the base, facilitating the reaction.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times compared to conventional heating.[2]
Experimental Protocol: N-Alkylation of this compound with an Alkyl Halide
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Add the desired alkyl halide (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). Alternatively, perform the reaction in a sealed vessel under microwave irradiation at a suitable temperature and time.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-9-alkyl-9H-carbazole.
| Reactant/Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Alkyl Halide | 1.2 | Introduces the alkyl group |
| Potassium Carbonate | 1.5 | Base for deprotonation |
| DMF | - | Aprotic polar solvent |
Palladium-Catalyzed Cross-Coupling Reactions: Building C-C and C-N Bonds
The chlorine atom at the 1-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal in constructing complex molecular architectures found in many pharmaceuticals.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] This reaction is instrumental in creating carbazole derivatives with amino-pharmacophores, which are prevalent in many biologically active molecules.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: A palladium(0) source is required to initiate the catalytic cycle. Precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used as they are relatively stable and readily form the active Pd(0) species in situ.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are crucial for facilitating both the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination of the aminated product. The choice of ligand can significantly impact the reaction's scope and efficiency.[5]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloro-9-alkyl-9H-carbazole
Step-by-Step Methodology:
-
In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), the appropriate phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add a solution of 1-chloro-9-alkyl-9H-carbazole (1.0 eq.) and the desired amine (1.2 eq.) in anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 1-amino-9-alkyl-9H-carbazole derivative.
| Reactant/Reagent | Molar Eq. | Purpose |
| 1-Chloro-9-alkyl-9H-carbazole | 1.0 | Aryl halide substrate |
| Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 | Palladium precatalyst |
| Phosphine Ligand | 0.04 | Ligand for palladium |
| Sodium tert-butoxide | 1.4 | Strong, non-nucleophilic base |
| Toluene | - | Anhydrous solvent |
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[6] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Catalysts such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or in situ generated catalysts from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand are effective. The choice of ligand can influence the reaction rate and yield.[7]
-
Base: An aqueous solution of a base like potassium carbonate or cesium carbonate is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloro-9-alkyl-9H-carbazole
Step-by-Step Methodology:
-
To a mixture of 1-chloro-9-alkyl-9H-carbazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.), add a degassed mixture of toluene and water (e.g., 4:1).
-
Add Pd(PPh₃)₄ (0.05 eq.) to the mixture.
-
Heat the reaction under an inert atmosphere at 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the 1-aryl-9-alkyl-9H-carbazole.
| Reactant/Reagent | Molar Eq. | Purpose |
| 1-Chloro-9-alkyl-9H-carbazole | 1.0 | Aryl halide substrate |
| Arylboronic Acid | 1.5 | Organoboron coupling partner |
| Potassium Carbonate | 2.0 | Base for boronic acid activation |
| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |
| Toluene/Water | - | Two-phase solvent system |
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[1][8] These structures are valuable intermediates and are found in some biologically active molecules.
Causality Behind Experimental Choices:
-
Dual Catalysis: This reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
Experimental Protocol: Sonogashira Coupling of 1-Chloro-9-alkyl-9H-carbazole
Step-by-Step Methodology:
-
To a solution of 1-chloro-9-alkyl-9H-carbazole (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent like THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.05 eq.).
-
Add an amine base such as triethylamine (2.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the ammonium salt precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 1-alkynyl-9-alkyl-9H-carbazole.
| Reactant/Reagent | Molar Eq. | Purpose |
| 1-Chloro-9-alkyl-9H-carbazole | 1.0 | Aryl halide substrate |
| Terminal Alkyne | 1.5 | Alkynyl coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.03 | Palladium catalyst |
| Copper(I) Iodide | 0.05 | Co-catalyst for alkyne activation |
| Triethylamine | 2.0 | Base and solvent |
Applications in Pharmaceutical Synthesis: Selected Examples
Derivatives of this compound have shown promise in the development of various therapeutic agents.
-
Anti-HIV Agents: Certain chloro-1,4-dimethyl-9H-carbazole derivatives have demonstrated anti-HIV activity. The synthesis of these compounds often involves the functionalization of a pre-formed chloro-carbazole core.[9][10]
-
Antifungal and Antibacterial Agents: The carbazole scaffold is known for its antimicrobial properties. The introduction of a chlorine atom can enhance this activity. For instance, some 2-(1-chloro-9H-carbazol-9-yl) acetamide derivatives have exhibited potent antifungal activity.[11]
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Toxicity: While specific toxicity data for this compound may be limited, carbazole itself is suspected of causing cancer and can cause skin, eye, and respiratory irritation.[8][12][13] It is prudent to handle all carbazole derivatives with care.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide array of functionalized carbazole derivatives with potential applications in pharmaceutical research. The strategic functionalization of the N-9 position and the C-1 position through robust and well-established methodologies like N-alkylation and palladium-catalyzed cross-coupling reactions provides a powerful platform for generating molecular diversity. A thorough understanding of the reaction mechanisms and the rationale behind the choice of experimental conditions is paramount for the successful synthesis of target compounds. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their quest for novel therapeutic agents.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. fishersci.se [fishersci.se]
- 7. youtube.com [youtube.com]
- 8. fishersci.de [fishersci.de]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. uprm.edu [uprm.edu]
- 13. fishersci.com [fishersci.com]
Application Note & Protocols: A Guide to the Synthesis and Evaluation of Antimicrobial Agents from 1-Chloro-9H-carbazole Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The carbazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including potent antimicrobial properties.[1][2] The rise of multidrug-resistant pathogens necessitates the urgent development of novel therapeutic agents.[3][4][5] This guide focuses on 1-chloro-9H-carbazole as a versatile starting material for the synthesis of new antimicrobial candidates. The presence of the chloro-substituent not only influences the electronic properties of the carbazole ring system but also serves as a synthetic handle for further molecular elaboration. We provide a detailed exploration of synthetic strategies, step-by-step experimental protocols, and methodologies for antimicrobial evaluation, grounded in established scientific literature. This document is designed to empower researchers to rationally design, synthesize, and validate the next generation of carbazole-based antimicrobial agents.
Introduction: The Rationale for Carbazole-Based Antimicrobials
Carbazole alkaloids, both natural and synthetic, have consistently demonstrated significant biological activity.[2][6] Their planar, tricyclic structure allows for effective intercalation with biological macromolecules, while the nitrogen atom provides a site for crucial hydrogen bonding interactions. The core structure can be chemically modified at several positions, most notably at the N-9 position and various points on the aromatic rings, to fine-tune pharmacological properties.
The introduction of a chlorine atom at the C-1 position of the carbazole nucleus is a strategic design choice. Halogen atoms can enhance membrane permeability and participate in halogen bonding, potentially increasing the binding affinity of the molecule to its biological target. Several studies have highlighted that chloro-substituted carbazole derivatives exhibit potent antibacterial and antifungal activities.[7][8] This guide provides the foundational knowledge and practical protocols to leverage the this compound scaffold for the discovery of new antimicrobial leads.
Core Synthetic Strategies
The derivatization of this compound can be approached through several robust synthetic pathways. The choice of strategy depends on the desired final structure and the need to build molecular diversity for structure-activity relationship (SAR) studies.
-
Strategy A: N-9 Position Functionalization: The nitrogen atom of the carbazole ring is the most common site for modification. Deprotonation with a suitable base followed by reaction with various electrophiles (e.g., alkyl halides, benzyl halides) allows for the introduction of a wide array of substituents. This approach is fundamental for modulating the compound's lipophilicity and steric profile.[9][10]
-
Strategy B: C-3 Position Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto the electron-rich carbazole ring, typically at the C-3 position. This aldehyde intermediate is exceptionally versatile, serving as a precursor for the synthesis of Schiff bases, chalcones, and various heterocyclic systems like pyrazoles, oxadiazoles, and pyrimidines.[8][9]
-
Strategy C: Cyclization and Heterocycle Formation: Using intermediates from Strategy B, further reactions can build complex heterocyclic systems. For instance, reacting a carbazole-3-carbaldehyde with hydrazides can lead to hydrazones, which can be cyclized to form 1,3,4-oxadiazoles or other five-membered heterocycles known for their antimicrobial potential.[11][12]
Caption: Key synthetic pathways for derivatizing this compound.
Detailed Experimental Protocols
Disclaimer: All experiments should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for N-Alkylation of this compound (Strategy A)
This protocol describes the synthesis of N-substituted derivatives, a crucial first step in exploring the SAR at this position. The causality behind using a strong base like NaH is to quantitatively deprotonate the relatively acidic N-H proton of the carbazole, creating a potent nucleophile for subsequent reaction with an alkyl halide.
| Materials & Reagents |
| This compound |
| Sodium hydride (NaH), 60% dispersion in mineral oil |
| Anhydrous N,N-Dimethylformamide (DMF) |
| Alkyl or Benzyl Halide (e.g., Benzyl bromide) |
| Ethyl acetate (EtOAc) |
| Saturated aqueous ammonium chloride (NH₄Cl) |
| Brine (Saturated aqueous NaCl) |
| Anhydrous sodium sulfate (Na₂SO₄) |
| Silica gel for column chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of carbazole). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes. The cessation of bubbling indicates the completion of deprotonation.
-
Electrophile Addition: Add the desired alkyl or benzyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 8-18 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Vilsmeier-Haack Formylation of this compound (Strategy B)
This protocol generates a key aldehyde intermediate. The Vilsmeier reagent, formed in situ from POCl₃ and DMF, is a mild electrophile that attacks the electron-rich C-3 position of the carbazole ring.
| Materials & Reagents |
| This compound (or N-substituted derivative) |
| Phosphorus oxychloride (POCl₃) |
| Anhydrous N,N-Dimethylformamide (DMF) |
| Dichloromethane (DCM) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Anhydrous magnesium sulfate (MgSO₄) |
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried flask under N₂, add anhydrous DMF (3.0 eq). Cool to 0 °C and add POCl₃ (2.5 eq) dropwise with vigorous stirring. A solid may form. Stir for 1 hour at room temperature.[9]
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or DMF and add it slowly to the Vilsmeier reagent at 0 °C.
-
Reaction: Heat the reaction mixture to 90-95 °C and stir for 8-12 hours. Monitor by TLC until the starting material is consumed.
-
Hydrolysis: Cool the mixture to 0 °C and carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ until the pH is ~7-8. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with cold water.
-
Purification: If necessary, the crude aldehyde can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield the pure this compound-3-carbaldehyde.
-
Characterization: Confirm the structure. The aldehyde proton typically appears as a singlet around δ 9-10 ppm in the ¹H NMR spectrum.
Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives (Strategy C)
This protocol demonstrates how to convert the aldehyde from Protocol 2 into a biologically relevant heterocycle. This involves two steps: formation of a hydrazone, followed by oxidative cyclization.
| Materials & Reagents |
| 1-Chloro-9-substituted-carbazole-3-carbaldehyde |
| Substituted Benzoyl Hydrazide |
| Ethanol (EtOH) |
| Glacial Acetic Acid |
| Phosphorus oxychloride (POCl₃) |
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve the carbazole-3-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted benzoyl hydrazide (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration. Wash with cold ethanol.
-
-
Oxidative Cyclization to Oxadiazole:
-
Take the dried hydrazone intermediate (1.0 eq) and suspend it in POCl₃ (5-10 eq, serving as both reagent and solvent).[12]
-
Reflux the mixture for 5-8 hours.
-
Cool the reaction to room temperature and then carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the final 1,3,4-oxadiazole derivative by recrystallization or column chromatography.
-
Antimicrobial Activity Evaluation
A critical step in the drug discovery process is to quantify the biological activity of the newly synthesized compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol provides a reliable, quantitative measure of potency.
| Materials & Reagents |
| Synthesized carbazole derivatives |
| Dimethyl sulfoxide (DMSO) for stock solutions |
| Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi |
| 96-well microtiter plates |
| Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) |
| Fungal Strain (e.g., Candida albicans ATCC 90028) |
| Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) |
| Resazurin or similar viability indicator (optional) |
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., at 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution to the first well and mix, creating an initial dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well. This halves the compound concentration in each well and brings the final microbial concentration to the target.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a plate reader. The addition of a viability dye like resazurin can aid in visualization.
Data Presentation
Results should be tabulated to allow for easy comparison of the antimicrobial potency of the synthesized derivatives.
| Compound ID | R-Group (at N-9) | Heterocycle (at C-3) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| CZ-01 | H | - | >64 | >64 | >64 |
| CZ-02 | Benzyl | - | 32 | 64 | >64 |
| CZ-03 | H | Phenyl-Oxadiazole | 16 | 32 | 32 |
| CZ-04 | Benzyl | Phenyl-Oxadiazole | 4 | 8 | 16 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | NA |
| Fluconazole | - | - | NA | NA | 1 |
Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
Analysis of MIC data across a library of compounds allows for the deduction of key SAR trends that guide future design. Based on existing literature for carbazole antimicrobials:
-
N-9 Substitution: Introducing lipophilic groups like benzyl or substituted benzyl moieties at the N-9 position often enhances antimicrobial activity compared to the unsubstituted N-H parent compound.[10][13]
-
C-3 Functionalization: The addition of heterocyclic rings like oxadiazoles, triazines, or pyrazoles at the C-3 position is a highly effective strategy for boosting potency.[9][14] These groups can engage in additional hydrogen bonding or polar interactions with the target enzyme or protein.
-
Role of Chlorine: The chloro-group at C-1 is generally considered beneficial. It increases lipophilicity, which can aid in membrane transport, and can act as a halogen bond donor.[7][8]
-
Synergy: Often, the most potent compounds combine favorable substitutions at multiple positions (e.g., an N-9 alkyl group and a C-3 heterocycle).
Caption: Summary of key structure-activity relationships for antimicrobial carbazoles.
Conclusion and Future Directions
This compound is a highly valuable platform for the development of novel antimicrobial agents. The synthetic routes outlined in this guide are versatile and allow for the creation of large, diverse libraries of compounds for biological screening. The protocols for N-alkylation, Vilsmeier-Haack formylation, and subsequent heterocycle formation provide a clear path from a simple starting material to complex and potentially potent drug candidates.
Future work should focus on:
-
Expanding Chemical Diversity: Exploring a wider range of substituents at the N-9 and C-3 positions.
-
Mechanism of Action Studies: Investigating how the most potent compounds exert their antimicrobial effect (e.g., enzyme inhibition, membrane disruption).[13][14]
-
In Vivo Efficacy: Advancing lead compounds into animal models of infection to assess their therapeutic potential.
-
Toxicity Profiling: Ensuring that potent compounds have a suitable safety profile for further development.[9][14]
By systematically applying the principles and protocols within this guide, researchers can significantly contribute to the critical effort of discovering new medicines to combat the global threat of antimicrobial resistance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. A Review of In Vitro Antimicrobial Activities of Carbazole and it...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9<i>H</i>-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Strategic Application of 1-Chloro-9H-carbazole in Advanced Materials Science: A Guide for Researchers
Introduction: Unlocking Potential with a Versatile Building Block
In the dynamic landscape of materials science, the pursuit of novel organic compounds with tailored optoelectronic properties is paramount for the advancement of next-generation technologies. Among the myriad of heterocyclic scaffolds, the carbazole core stands out for its inherent electron-rich nature, high thermal stability, and excellent hole-transporting capabilities.[1][2] The strategic functionalization of this privileged structure opens up a vast chemical space for the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers.[2][3][4]
This document serves as a comprehensive technical guide on the application of 1-Chloro-9H-carbazole, a key synthetic intermediate, in materials science. The presence of a chlorine atom at the C1 position offers a reactive handle for a variety of cross-coupling reactions, allowing for the precise tuning of the molecule's electronic and photophysical properties.[3][5] This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in established scientific principles.
Core Properties of this compound
This compound is a solid organic compound characterized by a carbazole nucleus with a chlorine substituent at the 1-position.[5] This substitution pattern is crucial as it influences the molecule's reactivity and electronic properties.
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₈ClN | [5] |
| CAS Number | 5599-70-2 | [5] |
| Appearance | Typically a solid at room temperature | [5] |
| Solubility | Generally insoluble in water, but soluble in organic solvents. | [5] |
| Reactivity | The chlorine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The N-H proton can be deprotonated for N-functionalization. | [3][5] |
The introduction of the chlorine atom perturbs the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the absorption and emission spectra of its derivatives.[3] This makes this compound a valuable precursor for creating materials with specific optoelectronic characteristics.
Application in Organic Electronics: Synthesis of Hole-Transporting Materials
Carbazole-based compounds are renowned for their hole-transporting properties, a critical function in both OLEDs and perovskite solar cells (PSCs).[1][2] this compound serves as an excellent starting material for the synthesis of more complex hole-transporting materials (HTMs) through the introduction of electron-donating moieties. A common and powerful method to achieve this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Protocol 1: Synthesis of a Diarylamine-Substituted Carbazole HTM via Buchwald-Hartwig Amination
This protocol outlines the synthesis of 1-(N,N-diphenylamino)-9H-carbazole, a representative HTM, starting from this compound.
Reaction Scheme:
A simplified workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(tBu)₃) or a similar bulky electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to this compound.
-
Reaction Execution: Stir the mixture at reflux (approximately 110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-(N,N-diphenylamino)-9H-carbazole.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents their degradation and ensures catalytic activity.
-
Bulky, Electron-Rich Ligand: Ligands like tri-tert-butylphosphine are crucial for the efficiency of the Buchwald-Hartwig amination with less reactive aryl chlorides. They facilitate the oxidative addition of the aryl chloride to the palladium center and subsequent reductive elimination to form the C-N bond.
-
Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous Solvent: Water can deactivate the catalyst and the base. Using an anhydrous solvent is critical for achieving high yields.
Application in Organic Light-Emitting Diodes (OLEDs): Synthesis of Emissive Materials
For OLED applications, extending the π-conjugation of the carbazole core is a common strategy to tune the emission color and improve charge carrier mobility. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing for the formation of C-C bonds.
Protocol 2: Synthesis of a Phenyl-Substituted Carbazole for Blue OLEDs via Suzuki-Miyaura Coupling
This protocol details the synthesis of 1-phenyl-9H-carbazole, a building block for blue-emitting OLED materials, from this compound.
Reaction Scheme:
References
- 1. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes | MDPI [mdpi.com]
- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 3. This compound|CAS 5599-70-2|Research Chemical [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 5599-70-2: this compound | CymitQuimica [cymitquimica.com]
Introduction: The Significance of N-Alkylated Carbazoles
An Application Guide to the N-Alkylation of 1-Chloro-9H-carbazole: Protocols and Mechanistic Insights
The carbazole scaffold is a privileged heterocyclic motif integral to numerous fields, from medicinal chemistry to materials science. N-alkylated carbazoles, in particular, are foundational components in the design of pharmaceuticals, organic light-emitting diodes (OLEDs), and specialized polymers. The introduction of an alkyl group at the 9-position (N9) of the carbazole ring system profoundly modulates the molecule's electronic properties, solubility, and steric profile, enabling fine-tuning for specific applications. This compound is a readily available and versatile starting material, with the chloro-substituent providing a handle for further synthetic transformations.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing robust and validated protocols for the N-alkylation of this compound. We will explore the mechanistic underpinnings of various synthetic strategies and provide detailed, step-by-step experimental procedures.
Mechanistic Considerations in Carbazole N-Alkylation
The core principle of N-alkylation involves the deprotonation of the nitrogen atom in the carbazole ring, followed by a nucleophilic attack on an electrophilic alkylating agent. The acidity of the N-H proton in carbazole (pKa ≈ 16-17 in DMSO) makes it amenable to deprotonation by a variety of bases.[1] The choice of base, solvent, and alkylating agent dictates the efficiency, regioselectivity, and overall success of the reaction. Several powerful methodologies have been established for this transformation.
-
Classical S
ngcontent-ng-c1205671314="" class="ng-star-inserted">N2 Alkylation: This is the most direct approach, involving a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[2] The base irreversibly deprotonates the carbazole to form the carbazolide anion, a potent nucleophile that readily reacts with an alkyl halide. -
Phase-Transfer Catalysis (PTC): PTC offers a scalable, efficient, and often milder alternative to classical methods.[1][3] This technique is particularly advantageous for industrial applications as it avoids the need for strictly anhydrous conditions and strong, hazardous bases. The reaction occurs in a biphasic system (e.g., an organic solvent and an aqueous solution of a weaker base like NaOH or K₂CO₃). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated carbazolide anion from the aqueous/solid phase into the organic phase where it can react with the alkyl halide.[1][4][5]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the rate of N-alkylation, often reducing reaction times from hours to minutes and improving yields.[6][7][8] These reactions are frequently performed under solvent-free or "dry media" conditions, where the reactants are adsorbed onto a solid support like potassium carbonate, aligning with the principles of green chemistry.[4]
-
Mitsunobu Reaction: When the desired alkyl group is to be introduced from an alcohol, the Mitsunobu reaction is an exceptionally reliable method.[9][10] This reaction uses a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol, facilitating its substitution by the carbazole nucleophile.[11][12] A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[12]
Experimental Protocols
Herein, we provide two detailed protocols for the N-alkylation of this compound, representing two distinct and highly effective methodologies.
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol describes a standard laboratory-scale synthesis using a strong base in an anhydrous aprotic solvent. It is highly reliable for a wide range of primary and secondary alkyl halides.
Caption: General workflow for classical N-alkylation.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| This compound | 201.65 | 1.00 g | 4.96 | 1.0 |
| Sodium Hydride (NaH) | 24.00 | 0.24 g | 9.92 (60% disp.) | 1.2 |
| Alkyl Bromide (e.g., Ethyl Bromide) | 108.97 | 0.65 g (0.47 mL) | 5.95 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - | - |
| Saturated NH₄Cl (aq) | - | 20 mL | - | - |
| Ethyl Acetate | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 4.96 mmol) and anhydrous THF (25 mL). Stir the solution until the solid dissolves completely.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.24 g, 5.95 mmol) in small portions.
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the carbazole. Anhydrous THF is used as it does not react with NaH. The reaction is performed at 0 °C to control the initial exothermic reaction and hydrogen gas evolution.
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of the sodium carbazolide salt may result in a slight color change or precipitation.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkyl bromide (5.95 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (30 mL). Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate (20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-alkylated 1-chlorocarbazole.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol is well-suited for larger-scale synthesis and employs safer, less hazardous reagents than the classical NaH method.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| This compound | 201.65 | 1.00 g | 4.96 | 1.0 |
| Alkyl Chloride (e.g., Benzyl Chloride) | 126.58 | 0.75 g (0.68 mL) | 5.95 | 1.2 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.00 g | 25.0 | 5.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.16 g | 0.50 | 0.1 |
| Toluene | - | 25 mL | - | - |
| Water | - | 10 mL | - | - |
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.00 g, 4.96 mmol), toluene (25 mL), the alkyl chloride (5.95 mmol), and tetrabutylammonium bromide (TBAB, 0.16 g, 0.50 mmol).
-
Causality Note: Toluene is an inert organic solvent. TBAB is the phase-transfer catalyst; its lipophilic quaternary ammonium cation (Q⁺) can pair with the carbazolide anion and transport it into the organic phase.
-
-
Base Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving NaOH (1.00 g) in water (2 mL). Add this aqueous base to the reaction mixture.
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Causality Note: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the ion exchange process. Heating accelerates the rate of the S
N2 reaction.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) or by flash column chromatography.
Conclusion
The N-alkylation of this compound is a fundamental transformation for accessing a vast array of functional molecules. The choice of methodology depends on the specific alkylating agent, scale of the reaction, and available laboratory equipment. The classical NaH/THF protocol offers high reactivity and is ideal for laboratory-scale synthesis with sensitive substrates. For a more scalable, safer, and environmentally benign process, the phase-transfer catalysis method provides an excellent alternative. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can achieve high yields of the desired N-alkylated products, paving the way for further discoveries in drug development and materials science.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102898351A - Method for synthesizing N-alkylcarbazole compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction [organic-chemistry.org]
Functionalization of the 1-Chloro-9H-carbazole core
An In-Depth Guide to the Strategic Functionalization of the 1-Chloro-9H-carbazole Core
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic chemical modification of the this compound scaffold. This versatile building block is a cornerstone in the development of novel pharmaceuticals and advanced organic materials, owing to the unique electronic and structural properties of the carbazole nucleus.[1][2] The presence of a chlorine atom at the C1 position provides a crucial synthetic handle for diversification, while the other positions on the tricyclic framework offer additional opportunities for tailored functionalization.
This guide moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, empowering researchers to adapt and innovate. We will explore the primary avenues of functionalization—at the N9, C1, and other C-H positions—through detailed protocols, mechanistic insights, and comparative data.
Reactivity Landscape of this compound
The synthetic utility of this compound is dictated by its distinct reactive sites:
-
N9-Position: The nitrogen atom's lone pair makes it a nucleophilic center, readily undergoing alkylation or arylation. This is often the first step in a synthetic sequence to modulate solubility, electronic properties, or to install a directing group for subsequent C-H functionalization.[3]
-
C1-Position: The chlorine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, providing a reliable and regioselective route to C-C and C-heteroatom bond formation.[4][5][6]
-
C3/C6 Positions: These positions are the most electron-rich and are kinetically favored for electrophilic aromatic substitution.[1][7] However, achieving selectivity in the presence of the C1-chloro substituent can be challenging.
-
Other C-H Positions (C2, C4, C5, C7, C8): While less inherently reactive, these positions can be functionalized using modern C-H activation strategies, often guided by a directing group on the N9-position.[8][9]
References
- 1. This compound|CAS 5599-70-2|Research Chemical [benchchem.com]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 5. jmcct.com [jmcct.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. soc.chim.it [soc.chim.it]
- 9. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-Chloro-9H-carbazole in the Synthesis of Novel Anti-HIV Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the synthetic applications of 1-chloro-9H-carbazole and its derivatives in the development of novel compounds with anti-HIV activity. The protocols and insights are synthesized from peer-reviewed research to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic system, is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds.[1] Both natural and synthetic carbazole derivatives have demonstrated a wide array of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities.[1][2] Notably, the carbazole framework has emerged as a promising foundation for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV).[1][3][4]
The urgent need for new anti-HIV drugs persists due to the challenges of drug resistance and the long-term toxicities associated with current combination antiretroviral therapy (cART).[5][6] Chlorinated carbazole derivatives, in particular, have been identified as a promising class of compounds for anti-HIV drug discovery.[5][7][8] This guide focuses on the synthetic manipulation of chloro-substituted carbazoles to generate derivatives with potent anti-HIV activity.
Synthetic Strategy Overview: From Chloro-dimethyl-9H-carbazoles to Bioactive Derivatives
A study by Saturnino et al. demonstrated a synthetic route starting from chloro-1,4-dimethyl-9H-carbazoles to produce a series of nitro and amino derivatives.[5][7] The subsequent biological evaluation of these compounds revealed that specific substitutions significantly influence their anti-HIV efficacy. The general synthetic workflow is outlined below.
Figure 1: General synthetic workflow from chloro-1,4-dimethyl-9H-carbazoles to bioactive derivatives.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Saturnino et al. and are expanded to provide a greater level of detail for practical laboratory application.[5][7]
Protocol 1: Synthesis of 7-Chloro-1,4-dimethyl-3-nitro-9H-carbazole (3b)
This protocol details the nitration of 7-chloro-1,4-dimethyl-9H-carbazole. The nitro group is introduced as an electron-withdrawing group, which was found to be crucial for enhancing anti-HIV activity.[1]
Materials and Reagents:
-
7-Chloro-1,4-dimethyl-9H-carbazole (2b)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Chloroform
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 7-chloro-1,4-dimethyl-9H-carbazole (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Expert Insight: The use of an ice bath is critical to control the exothermic nature of the nitration reaction and to prevent unwanted side reactions.
-
-
Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Expert Insight: Pouring the acidic mixture onto ice serves to quench the reaction and dilute the acid, making the extraction safer and more efficient.
-
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using chloroform as the eluent.
-
Crystallization: Recrystallize the purified product from an ethanol/water mixture (1:1) to obtain 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole (3b) as a white solid.[5][7]
Protocol 2: Synthesis of 7-Chloro-1,4-dimethyl-3-amino-9H-carbazole (4b)
This protocol describes the reduction of the nitro group to an amino group. The resulting amino-substituted carbazole can serve as a versatile intermediate for further derivatization.
Materials and Reagents:
-
7-Chloro-1,4-dimethyl-3-nitro-9H-carbazole (3b)
-
Tin(II) Chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride (3.0-5.0 eq) in concentrated hydrochloric acid to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent.
-
Crystallization: Recrystallize the purified product from ethanol to yield 7-chloro-1,4-dimethyl-3-amino-9H-carbazole (4b) as a white solid.[7]
Structure-Activity Relationship (SAR) and Biological Activity
The anti-HIV activity of the synthesized chloro-1,4-dimethyl-9H-carbazole derivatives was evaluated in TZM-bl cells infected with T-tropic (X4) HIV-1 strain NL4.3 or M-tropic (R5) HIV-1 BaL.[7]
Key Findings:
-
Importance of the Nitro Group: The nitro-derivative 3b (7-chloro-1,4-dimethyl-3-nitro-9H-carbazole) exhibited the most promising anti-HIV profile among the tested compounds.[7][8] This suggests that a strong electron-withdrawing group at the 3-position of the carbazole ring is beneficial for antiviral activity.[1]
-
Effect of Chlorine Position: The position of the chlorine atom on the carbazole scaffold was found to be important for antiviral activity.[1][7]
-
Influence of Substituents at R₁: The antiviral activity was observed to be influenced by the substituent at the R₁ position in the order: H < NH₂ < NO₂.[7]
Quantitative Data Summary:
| Compound | R₁ | R₂ | Anti-HIV Activity (NL4.3 X4 IC₅₀, µM) | Anti-HIV Activity (BaL R5 IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (S.I.) |
| 2a | H | 8-Cl | > 218 | > 218 | > 218 | - |
| 2b | H | 7-Cl | > 218 | > 218 | > 218 | - |
| 3a | NO₂ | 8-Cl | 10.1 | 10.1 | 22.3 | 2 |
| 3b | NO₂ | 7-Cl | 1.4 | 5.3 | 22.7 | 4-16 |
| 4a | NH₂ | 8-Cl | 10.2 | 10.2 | > 204 | > 20 |
| 4b | NH₂ | 7-Cl | 10.2 | 10.2 | > 204 | > 20 |
Data synthesized from Saturnino et al.[1][7]
Figure 2: Structure-Activity Relationship (SAR) summary for chloro-1,4-dimethyl-9H-carbazole derivatives. Note: A schematic of the carbazole scaffold with R1 and R2 positions would be represented by the carbazole_schematic.png placeholder.
Conclusion and Future Directions
The use of this compound derivatives as a starting point for the synthesis of novel anti-HIV agents has shown considerable promise. Specifically, the introduction of a nitro group at the 3-position of a 7-chloro-1,4-dimethyl-9H-carbazole scaffold resulted in a compound with significant anti-HIV activity and a favorable selectivity index.[1][7] These findings highlight the importance of systematic structural modifications to optimize the antiviral properties of the carbazole core.
Future research in this area should focus on:
-
Exploration of other electron-withdrawing groups at the 3-position to further enhance potency.
-
Derivatization of the amino group in compounds like 4b to explore a wider chemical space.
-
Investigation of the mechanism of action of these carbazole derivatives to understand how they inhibit HIV replication.
-
Pharmacokinetic and in vivo studies of the most promising lead compounds.
By following the detailed protocols and considering the structure-activity relationships outlined in this guide, researchers can effectively utilize this compound and its analogs to contribute to the ongoing search for new and more effective anti-HIV therapies.
References
- 1. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Studies of New Classes of Potent HIV-1 Protease Inhibitors Incorporating Substituted Oxaspirocyclic Carbamates or Thiazoles as the P2 Ligands - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. mdpi.com [mdpi.com]
- 8. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-9H-carbazole
Welcome to the technical support center for the synthesis of 1-Chloro-9H-carbazole. As a crucial intermediate in medicinal chemistry and materials science, the successful synthesis of this molecule is paramount for many research endeavors[1]. However, its preparation is not without challenges, primarily concerning yield and regioselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, ensuring that each step is understood, not just followed.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for the chlorination of carbazole is electrophilic aromatic substitution. While various chlorinating agents can be used, such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine, N-Chlorosuccinimide (NCS) is often the reagent of choice[1][2]. The primary reason for its popularity is its mild nature and ease of handling, which can lead to cleaner reactions and better control over the formation of multiple chlorinated products compared to harsher reagents[1]. The reaction is typically performed in a suitable solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane[2][3].
Q2: Why is regioselectivity the primary challenge in this synthesis?
The carbazole nucleus has several positions susceptible to electrophilic attack. Theoretical calculations and experimental results show that the C3, C6, C1, and C8 positions are the most favored for electrophilic substitution[4][5]. The 3- and 6-positions are electronically activated and often the predominant sites for chlorination, leading to the formation of 3-chlorocarbazole as the major, thermodynamically favored byproduct[4][5]. Achieving high selectivity for the 1-position (the kinetic product) requires careful optimization of reaction conditions to control the electrophilicity of the chlorinating agent and influence the reaction pathway.
Q3: What kind of yield and purity should I realistically expect?
Yields can vary significantly based on the chosen method and optimization level. Reports in the literature show a wide range, with some straightforward chlorinations using NCS resulting in low to moderate yields of the desired 1-chloro isomer due to the co-formation of 3-chlorocarbazole[2]. With optimized conditions, it is possible to improve the ratio, but a mixture of isomers is almost always obtained. Purity after initial workup is often low, and the crude product will likely contain unreacted carbazole, 3-chlorocarbazole, and potentially di-chlorinated species[1]. Advanced purification techniques are essential to isolate the this compound isomer[1].
Q4: What are the main impurities I need to watch out for?
The primary impurities are:
-
Unreacted Carbazole: The starting material.
-
3-Chloro-9H-carbazole: The major regioisomeric byproduct.
-
Di- and Poly-chlorinated Carbazoles: Such as 3,6-dichlorocarbazole or 1,3,6-trichlorocarbazole, which form if the reaction is pushed too hard with excess chlorinating agent or for too long[1][4].
Troubleshooting Guide: From Low Yield to Pure Product
This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the underlying scientific reasoning.
Issue 1: Very Low or No Yield of Any Chlorinated Product
Q: My reaction monitoring (TLC/GC-MS) shows only starting material even after several hours. What's going wrong?
A: This typically points to a failure in activating the electrophilic chlorination pathway. Let's break down the potential causes and solutions.
-
Cause A: Inactive N-Chlorosuccinimide (NCS). NCS can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh bottle of NCS or recrystallize your existing stock from acetic acid. Always store NCS in a desiccator.
-
-
Cause B: Insufficient Activation of NCS. While NCS can chlorinate carbazole directly, its reactivity can be modulated by acid catalysts[1]. In some systems, trace amounts of acid are necessary to generate a more potent electrophilic chlorine species.
-
Solution: Consider the addition of a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (D-CSA) to the reaction mixture[3]. This protonates the succinimide nitrogen, making the chlorine atom more electrophilic.
-
-
Cause C: Incorrect Solvent Choice. The solvent plays a critical role. Highly polar, non-coordinating solvents are generally preferred.
-
Solution: Solvents like DMF or acetonitrile are often effective because they can help stabilize the charged intermediates in the electrophilic substitution mechanism[2]. If you are using a non-polar solvent like dichloromethane (DCM) or chloroform, the reaction may be sluggish. A switch to DMF at a controlled temperature (e.g., 75°C) can significantly increase the reaction rate[2].
-
Issue 2: Poor Regioselectivity - The Product is Almost Entirely 3-Chloro-9H-carbazole
Q: I've successfully chlorinated the carbazole, but my NMR analysis shows the major product is the 3-chloro isomer, not the 1-chloro isomer I need. How can I fix this?
A: This is the most common challenge and relates to controlling the kinetic versus thermodynamic pathways of the reaction. The 3-position is the thermodynamically favored product, while the 1-position is the kinetically favored one. To favor the 1-isomer, you need conditions that promote the faster, but less stable, reaction pathway.
-
Cause A: High Reaction Temperature. Higher temperatures provide the energy needed to overcome the activation barrier for the more stable 3-chloro product, often allowing for equilibration from the 1-isomer.
-
Solution: Run the reaction at a lower temperature. An established procedure involves carrying out the reaction with NCS in 1,4-dioxane at room temperature (25°C) for an extended period (e.g., 24 hours)[3]. This minimizes the energy available for the formation of the thermodynamic product.
-
-
Cause B: Choice of Chlorinating Agent. Harsher chlorinating agents like sulfuryl chloride can be less selective.
-
Solution: Stick with NCS, as it is a milder and more controllable reagent[1]. The use of a bulky catalyst in conjunction with NCS can also sterically hinder attack at the more open 3- and 6-positions, potentially favoring the 1-position.
-
Troubleshooting Workflow: Low Yield or Poor Selectivity
Caption: Troubleshooting workflow for this compound synthesis.
Issue 3: Formation of Di- and Poly-chlorinated Byproducts
Q: My mass spectrometry results show significant amounts of di- and tri-chlorinated products. How do I prevent this over-chlorination?
A: Over-chlorination occurs when the initially formed mono-chloro product successfully competes with the starting material for the remaining chlorinating agent. This is a matter of stoichiometry and reaction kinetics.
-
Cause A: Incorrect Stoichiometry. Using a large excess of the chlorinating agent is the most common reason for over-chlorination.
-
Solution: Carefully control the stoichiometry. Start with a slight excess of NCS (e.g., 1.1 to 1.3 equivalents) relative to carbazole[3]. Do not add the full amount of NCS at the beginning. Instead, add it portion-wise while monitoring the reaction progress by TLC or GC-MS.
-
-
Cause B: Prolonged Reaction Time at High Temperature. If the reaction is too fast and left for too long, even the mono-chlorinated product will begin to react further.
-
Solution: Monitor the reaction closely. Once the starting material is consumed or the ratio of desired product to starting material is optimal, quench the reaction immediately[3]. A typical quench involves adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and destroy any remaining active chlorine species[3].
-
Issue 4: Difficulty in Purifying the 1-Chloro Isomer
Q: I have a mixture of 1-chloro and 3-chloro isomers, but I can't separate them using column chromatography. What should I do?
A: The separation of these isomers is challenging due to their similar physical properties[1]. Success depends on optimizing your purification technique.
-
Cause A: Inadequate Separation on Silica Gel. The polarity difference between the 1- and 3-chloro isomers is slight, making them co-elute with many common solvent systems.
-
Solution: High-Performance Column Chromatography. Use a long silica gel column with a shallow solvent gradient. A good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate, starting with a very low polarity (e.g., 99:1 hexane:EtOAc) and gradually increasing the polarity[6]. The 1-chloro isomer is typically slightly less polar and should elute first. Use small fractions and analyze them carefully by TLC.
-
-
Cause B: Product is not amenable to chromatography alone.
-
Solution: Recrystallization. This is a powerful technique for purifying solid organic compounds[1]. The key is finding the right solvent or solvent system where the desired isomer has lower solubility than the impurities, especially at lower temperatures.
-
Solvent Scouting: Test solvents like ethanol, methanol, toluene, or mixed systems like ethanol/water or ethyl acetate/hexane. Dissolve a small amount of the crude mixture in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath. The isomer that crystallizes out in higher purity is the one you can isolate. This process often requires several recrystallization cycles to achieve high purity.
-
-
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound via NCS Chlorination
This protocol is designed to favor the formation of the 1-chloro isomer.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.3 eq) and camphorsulfonic acid (D-CSA) (0.1 eq) to the solution[3].
-
Reaction: Stir the mixture vigorously at room temperature (25°C) under an air atmosphere.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase)[6]. The reaction may take up to 24 hours[3].
-
Workup: Once the carbazole is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate[3].
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash them three times with pure water, and then dry over anhydrous sodium sulfate (Na₂SO₄)[3].
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a long, narrow column with silica gel (230-400 mesh) using a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% n-hexane). Gradually and slowly increase the polarity by adding ethyl acetate. A suggested gradient is from 100:0 to 95:5 (Hexane:EtOAc)[6].
-
Fraction Collection: Collect small fractions and analyze each by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary & Mechanistic Overview
Table 1: Comparison of Common Chlorination Conditions
| Chlorinating Agent | Solvent | Temperature | Typical Outcome | Reference |
| N-Chlorosuccinimide (NCS) | DMF | 75 °C | Good conversion, but often favors the 3-chloro isomer.[2] | [2] |
| N-Chlorosuccinimide (NCS) + Acid Catalyst | 1,4-Dioxane | 25 °C | Slower reaction, improved selectivity for the 1-chloro isomer.[3] | [3] |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 °C | Highly reactive, can lead to over-chlorination and lower selectivity.[1][7] | [1][7] |
Mechanism: Electrophilic Chlorination of Carbazole
The chlorination of carbazole follows a classic electrophilic aromatic substitution (SEAr) mechanism. The key challenge lies in the competing reaction sites.
Caption: Competing pathways in the electrophilic chlorination of carbazole.
References
- 1. This compound|CAS 5599-70-2|Research Chemical [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. This compound | 5599-70-2 [chemicalbook.com]
- 4. zoex.com [zoex.com]
- 5. Characterization of the reactivity and chlorinated products of carbazole during aqueous chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
Technical Support Center: Purification of 1-Chloro-9H-carbazole
Welcome to the technical support center for the purification of 1-Chloro-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. This resource provides in-depth, field-proven insights in a direct question-and-answer format, complete with troubleshooting guides, detailed protocols, and visual workflows to ensure the successful isolation of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: The direct electrophilic chlorination of 9H-carbazole is a common synthetic route. However, the carbazole nucleus possesses multiple sites susceptible to electrophilic attack, leading to a challenging mixture of products.[1] The primary impurities include:
-
Unreacted Starting Material: 9H-carbazole.
-
Isomeric Byproducts: The major isomeric byproduct is typically 3-Chloro-9H-carbazole. Due to the electronic properties of the carbazole ring system, the 3- and 6- positions are also highly activated.
-
Polychlorinated Byproducts: Dichloro- and trichloro-carbazoles can form, especially if the reaction conditions are not strictly controlled.[1][2]
The similar physical properties of these isomers, particularly 3-Chloro-9H-carbazole, make their separation from the desired this compound a significant purification challenge.[1]
Q2: My initial purification by recrystallization yielded a product with persistent impurities. Why is this happening and what can I do?
A2: This is a frequent challenge due to the co-crystallization of isomeric impurities, which have very similar solubility profiles to the target compound.
Causality: The subtle differences in the crystal lattice energies and solvent interactions between this compound and its isomers (like 3-Chloro-9H-carbazole) may not be significant enough for efficient separation in a single recrystallization step with a standard solvent.
Troubleshooting Steps:
-
Solvent System Screening: A single solvent may not be sufficient. Experiment with binary or even tertiary solvent systems. A good approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Fractional Recrystallization: This technique involves collecting crystals in batches as the solution cools. The initial crystals formed may be enriched in one isomer, while later fractions may contain a higher concentration of another. Each fraction should be analyzed separately (e.g., by TLC or HPLC) to determine its composition.
-
Activated Charcoal Treatment: If your product is colored, this indicates the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[3] Be aware that excessive use of charcoal can lead to a loss of the desired product.
Q3: I am struggling to get good separation of my product from an impurity with a very similar Rf value on TLC. What are my options for column chromatography?
A3: Achieving baseline separation of isomers with similar polarities is a common hurdle in column chromatography. Here are some advanced strategies:
Underlying Principle: The separation in column chromatography is based on the differential partitioning of compounds between the stationary phase and the mobile phase. To enhance the separation of closely eluting compounds, you need to maximize these differential interactions.
Optimization Strategies:
-
Mobile Phase Gradient: Instead of an isocratic elution (constant solvent composition), a shallow gradient of the more polar solvent can effectively resolve closely eluting spots. For instance, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration can improve separation.
-
Stationary Phase Modification: While silica gel is standard, consider using alumina, which can offer different selectivity for halogenated aromatic compounds. Alternatively, for very challenging separations, a reversed-phase column (e.g., C18) with a polar mobile phase (like acetonitrile/water) might provide the necessary resolution.
-
Column Dimensions and Packing: A longer and narrower column will increase the number of theoretical plates and improve separation. Ensure the column is packed uniformly to avoid band broadening.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Pure Product | - Too much solvent was used, leading to product loss in the mother liquor. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the crude product. - Cool the solution thoroughly in an ice bath before filtration to maximize crystal formation.[3] - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. |
| Oily Product Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that depress the melting point. | - Choose a solvent with a lower boiling point. - Try dissolving the oil in a small amount of a good solvent and adding a poor solvent to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Crystals are Colored or Appear Impure | - Incomplete removal of colored impurities. - Co-precipitation of impurities. | - Perform a hot filtration step to remove insoluble impurities. - Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[3] - A second recrystallization may be necessary for higher purity. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound.[3] - Decrease the amount of crude material loaded onto the column. |
| The Product Does Not Elute from the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Cracked or Channeled Column Bed | - Improper packing of the stationary phase. | - Repack the column, ensuring the silica gel slurry is homogeneous and allowed to settle evenly. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, acetone, toluene, and hexane/ethyl acetate mixtures) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude product in small portions with continuous stirring and gentle heating until the solid is completely dissolved.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Mobile Phase Selection: Using TLC, determine the optimal mobile phase that gives good separation between this compound and its major impurities. A typical starting point for carbazole derivatives is a mixture of hexane and ethyl acetate.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column, ensuring a uniform and air-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizing the Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting the purification process.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-9H-carbazole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-chloro-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and understand the mechanistic nuances of these powerful transformations. As a challenging, electron-rich heterocyclic halide, this compound presents unique considerations that will be addressed in detail.
Frequently Asked Questions (FAQs)
Here we address the most pressing initial questions researchers face when working with this compound.
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Failure or low yields with this substrate can stem from several factors. The primary challenges are the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the carbazole's N-H group.[1]
-
Slow Oxidative Addition: The carbon-chlorine bond is strong, making the initial oxidative addition of the palladium(0) catalyst the rate-limiting step.[2] This requires a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands.
-
Catalyst Inhibition: The acidic N-H proton of the carbazole can react with the base or the palladium catalyst. This can lead to the formation of an off-cycle, inactive palladium-carbazolyl complex, effectively sequestering the catalyst.[3][4]
-
Inadequate Reaction Conditions: Standard conditions used for aryl bromides or iodides are often insufficient for chlorides. Optimization of the ligand, base, solvent, and temperature is critical.
Q2: Should I protect the N-H group of the carbazole before attempting the cross-coupling reaction?
A2: N-protection can be a viable strategy, but it is not always necessary and adds extra steps to your synthesis.
-
When to Consider Protection: If you observe significant side reactions related to the N-H group, such as N-arylation, or if standard protocols for unprotected substrates fail, N-protection (e.g., with a Boc or SEM group) can simplify the reaction by preventing catalyst inhibition.
-
When to Proceed Unprotected: Modern catalyst systems, particularly those using bulky biarylphosphine ligands like XPhos or SPhos in combination with appropriate bases (e.g., K₃PO₄), are often robust enough to overcome the challenges of the free N-H group.[5] Proceeding without protection is more atom- and step-economical.
Q3: I am observing significant amounts of dehalogenation (loss of chlorine) and formation of 9H-carbazole. How can I prevent this?
A3: Dehalogenation is a common side reaction, particularly with electron-rich aryl chlorides.[6][7] It occurs when the aryl halide is reduced instead of undergoing cross-coupling.
-
Hydride Sources: This side reaction is often caused by hydride sources in the reaction mixture, which can include the solvent (e.g., alcohols), the amine coupling partner in Buchwald-Hartwig reactions, or even trace water.
-
Mitigation Strategies:
-
Ensure anhydrous reaction conditions where appropriate.
-
Use a non-protic solvent.
-
Select a base that is less likely to generate hydride species.
-
Increase the rate of the desired cross-coupling reaction by using a more active catalyst system, so it outcompetes the dehalogenation pathway.
-
Q4: How do I choose the best palladium catalyst and ligand for coupling with this compound?
A4: For a challenging substrate like this compound, the choice of ligand is paramount. Standard ligands like PPh₃ are generally ineffective.
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are the industry standard. XPhos and SPhos are excellent starting points as they are known to facilitate the difficult oxidative addition of aryl chlorides.[5][8]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos-Pd-G2 or G3) is highly recommended. These precatalysts ensure the formation of the active monoligated Pd(0) species and can lead to more reproducible results than generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand.[5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving problems encountered during your experiments.
| Observed Problem | Potential Causes | Recommended Solutions |
| No Reaction or Low Conversion | 1. Inactive catalyst system. 2. Catalyst inhibition by N-H group. 3. Reaction temperature too low. 4. Poor quality reagents or solvents. | 1. Switch to a more active ligand (e.g., XPhos, SPhos) and a precatalyst (e.g., XPhos-Pd-G2). 2. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[9] 3. Increase the reaction temperature in increments of 10-20 °C. 4. Ensure reagents are pure and solvents are anhydrous and degassed. |
| Formation of Homocoupled Products | 1. (Suzuki) Boronic acid homocoupling. 2. (Sonogashira) Alkyne homocoupling (Glaser coupling). | 1. Ensure rigorous exclusion of oxygen. Use a Pd(0) source or a precatalyst. 2. Use copper-free Sonogashira conditions if Glaser coupling is a major issue. |
| Protodeboronation (Suzuki Reaction) | 1. Boronic acid instability. 2. Excess water or strong base. | 1. Use a more stable boronic ester (e.g., pinacol ester). 2. Use anhydrous solvents and a weaker base like K₂CO₃ or KF. |
| Mixture of C-arylation and N-arylation | The N-H group is competing with the C-Cl position for reaction. | 1. Use conditions known to favor C-N coupling (e.g., specific Buchwald-Hartwig conditions) or C-C coupling. 2. Protect the N-H group to ensure exclusive C-arylation. |
Experimental Protocols: Starting Points for Optimization
The following protocols are representative starting points for the cross-coupling of this compound. Note: These are generalized procedures and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for a challenging, unprotected N-H heterocyclic chloride.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 - 2.0 mmol)
-
XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (4 mL) and Water (1 mL)
-
Anhydrous, degassed solvents
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos-Pd-G3 precatalyst.
-
Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of an aryl chloride with a primary or secondary amine.[10][11]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
BrettPhos-Pd-G4 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, add this compound, the BrettPhos-Pd-G4 precatalyst, and NaOtBu to a reaction vial.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Seal the vial and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify by column chromatography.
Data and Diagrams for Deeper Understanding
Table 1: Recommended Conditions for Different Coupling Types
| Coupling Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Key Considerations |
| Suzuki-Miyaura | XPhos, SPhos[5] | K₃PO₄, Cs₂CO₃[9] | Dioxane/H₂O, Toluene, 2-MeTHF | Risk of protodeboronation with some boronic acids. Use of boronic esters can improve stability. |
| Buchwald-Hartwig | BrettPhos, RuPhos[12] | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane, t-BuOH | Base choice is critical and depends on the pKa of the amine. Stronger bases are generally needed.[10] |
| Sonogashira | SPhos, cataCXium® A | Et₃N, DIPA, Cs₂CO₃ | Toluene, DMF, THF | Copper-free conditions are often preferred to avoid alkyne homocoupling (Glaser coupling).[13] |
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting for low-yielding reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nasc.ac.in [nasc.ac.in]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. DSpace [repository.kaust.edu.sa]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Stability of 1-Chloro-9H-carbazole in Synthetic Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the handling and reaction of 1-Chloro-9H-carbazole. This valuable synthetic intermediate, while crucial for advancements in medicinal chemistry and materials science, presents unique stability challenges.[1] This guide is structured in a question-and-answer format to directly address the common issues and degradation pathways encountered during its use. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity and success of your experiments.
Section 1: Understanding the Stability Profile of this compound
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its susceptibility to oxidation, light, high temperatures, and certain reactive species. The electron-rich carbazole core, while key to its utility, is also a site of potential instability.[1] Key factors to consider are:
-
Air/Oxidative Degradation: Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to oxidation of the carbazole ring system.
-
Photodegradation: this compound can be sensitive to UV light. This can lead to the formation of radical species and subsequent decomposition or unwanted side reactions.
-
Thermal Instability: While generally stable at room temperature, elevated temperatures, particularly above its melting point, can cause decomposition.[2] This is a critical consideration in reactions requiring heat.
-
Strong Bases and Nucleophiles: The N-H proton of the carbazole is acidic and can be deprotonated by strong bases. While often a desired step in N-functionalization reactions, prolonged exposure or overly harsh conditions can lead to side reactions. Additionally, strong nucleophiles can potentially displace the chlorine atom, although this is generally less facile than on more activated aromatic systems.
-
Reductive Dehalogenation: In the presence of certain catalysts (e.g., Palladium) and a hydrogen source, reductive dehalogenation can occur, leading to the formation of 9H-carbazole as a byproduct.[3][4]
Q2: I've noticed my solid this compound has developed a pale-red or yellow color over time. Is it still usable?
A2: The appearance of a pale-red or yellow color in what should be a white to off-white solid is often an indication of minor oxidation or the presence of impurities. While it may still be usable for some applications, it is highly recommended to purify the material before use, especially for sensitive reactions or when synthesizing materials for biological or electronic applications where purity is paramount. Recrystallization is a common and effective method for purification.[1]
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To minimize degradation during storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark, and dry place.[5][6] Protection from light is crucial to prevent photodegradation.
Section 2: Troubleshooting Common Reactions
This section addresses specific issues that can arise during common synthetic transformations involving this compound.
Issue 1: Low Yields in N-Functionalization Reactions (e.g., N-Arylation, N-Alkylation)
Q4: I'm attempting a Buchwald-Hartwig N-arylation of this compound and observing significant starting material recovery and some dehalogenation of my aryl halide. What's going wrong?
A4: This is a common issue in cross-coupling reactions.[3][7] Several factors could be at play:
-
Inactive Catalyst: The palladium catalyst may be inactive. Ensure you are using a reliable source of palladium and that your reaction is conducted under strictly inert conditions to prevent catalyst oxidation.
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical for successful Buchwald-Hartwig amination.[7] Sterically hindered and electron-rich ligands often provide better results. Consider screening a variety of ligands.
-
Incorrect Base: The strength and solubility of the base are crucial.[7] Common bases include NaOtBu, KOtBu, and Cs2CO3. The base must be strong enough to deprotonate the carbazole N-H but not so strong as to cause side reactions.
-
Reaction Temperature: Insufficient temperature can lead to low conversion, while excessively high temperatures can cause catalyst decomposition and dehalogenation of the aryl halide.[3] A systematic screening of the reaction temperature is recommended.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., NaOtBu, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene, dioxane).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Unwanted Side Products in Electrophilic Aromatic Substitution
Q5: During the nitration of this compound, I'm obtaining a mixture of isomers. How can I improve the regioselectivity?
A5: The carbazole nucleus has multiple positions susceptible to electrophilic attack, with the C3 and C6 positions being electronically favored.[1] Directing the electrophile to a specific position, such as adjacent to the chlorine atom, can be challenging. To improve regioselectivity:
-
Protecting the Nitrogen: The N-H group can be protected with a suitable directing group prior to electrophilic substitution. This can sterically and electronically influence the position of the incoming electrophile.
-
Reaction Conditions: The choice of electrophilic reagent and reaction conditions (temperature, solvent) can significantly impact the isomer distribution. Milder reagents and lower temperatures often favor the kinetic product, which may differ from the thermodynamic product.[1] For instance, using N-Chlorosuccinimide (NCS) is a milder approach for chlorination compared to harsher reagents like sulfuryl chloride.[1]
Issue 3: Dehalogenation during Cross-Coupling Reactions
Q6: I'm performing a Suzuki coupling at the chlorine position of this compound and observing significant amounts of 9H-carbazole. How can I prevent this?
A6: The formation of 9H-carbazole is a result of reductive dehalogenation, a known side reaction in palladium-catalyzed cross-coupling reactions.[3] To minimize this:
-
Ligand Selection: Use more electron-rich and bulky ligands. These can promote the desired reductive elimination step over competing pathways like β-hydride elimination, which can lead to dehalogenation.[3]
-
Lower Reaction Temperature: High temperatures can favor dehalogenation.[3] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Base and Solvent: The reaction environment can influence the prevalence of dehalogenation. Screening different bases and solvents may be necessary.
-
Purity of Reagents: Ensure all reagents, especially the boronic acid or ester, are pure. Impurities can sometimes contribute to catalyst deactivation or side reactions.
Section 3: Visualization of Degradation and Reaction Pathways
Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
Troubleshooting Workflow for a Generic Cross-Coupling Reaction
References
- 1. This compound|CAS 5599-70-2|Research Chemical [benchchem.com]
- 2. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of substituents on reductive dehalogenation of 3-chlorobenzoate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of Chlorinated Carbazoles
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of chlorinated carbazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Chlorinated carbazoles, while valuable building blocks, present unique challenges due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reactions and overcome common hurdles.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during the Suzuki coupling of chlorinated carbazoles.
Question 1: My reaction shows low or no conversion of the chlorinated carbazole. What are the primary factors to investigate?
Answer:
Low or no conversion in the Suzuki coupling of aryl chlorides is a frequent challenge, primarily stemming from the difficulty of the oxidative addition step.[1][2] Here is a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand System: This is the most critical factor for activating aryl chlorides.
-
Initial Recommendation: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.[2] More electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition to the C-Cl bond.[3]
-
Actionable Steps:
-
Switch to a More Active Catalyst System: Employ modern, highly active catalyst systems. Buchwald ligands (e.g., SPhos, XPhos) and their corresponding palladium precatalysts are excellent starting points.[2][3] N-heterocyclic carbene (NHC) ligands are also highly effective for activating aryl chlorides.[4][5]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome activation barriers, especially in the initial phases of optimization.
-
2. Choice of Base: The base plays a crucial role in the transmetalation step, but its strength and nature can also influence catalyst activity and side reactions.[6]
-
Initial Recommendation: A moderately strong inorganic base is typically a good starting point.
-
Actionable Steps:
-
Screen Different Bases: If you are using a weaker base like Na₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[6][7] These stronger bases can accelerate the reaction.
-
Consider Fluoride Bases: In some cases, fluoride bases like KF or CsF can be effective, although they may lead to slower reaction rates.[3][8]
-
3. Solvent and Temperature:
-
Initial Recommendation: A polar aprotic solvent is generally preferred.
-
Actionable Steps:
-
Solvent Choice: Solvents like dioxane, THF, or DMF are commonly used.[9][10] The choice of solvent can sometimes influence selectivity and reaction rate.[11][12][13]
-
Increase Reaction Temperature: Aryl chlorides often require higher temperatures to react.[1][2] If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-120 °C, ensuring your solvent has a suitable boiling point.
-
4. Reaction Setup and Atmosphere:
-
Initial Recommendation: Suzuki couplings are sensitive to oxygen.
-
Actionable Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 15-30 minutes before adding the catalyst.[14] Maintain a positive pressure of inert gas throughout the reaction.
-
Question 2: I am observing significant amounts of dehalogenation of my chlorinated carbazole starting material. How can I minimize this side reaction?
Answer:
Dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction that competes with the desired cross-coupling.[9][15] It typically arises from a palladium-hydride species.
1. Base and Solvent System:
-
Explanation: Hydroxide bases in aqueous media can sometimes exacerbate dehalogenation.[15]
-
Actionable Steps:
-
Switch to Non-Hydroxide Bases: Employ bases like K₃PO₄, Cs₂CO₃, or KF.[15]
-
Control Water Content: While a small amount of water is often necessary to dissolve the base, excess water can promote dehalogenation.[15] Consider using anhydrous solvents or a carefully controlled biphasic system (e.g., toluene/water).[15]
-
2. Reaction Temperature:
-
Explanation: Higher temperatures can sometimes favor the dehalogenation pathway.
-
Actionable Steps:
-
Lower the Temperature: If your desired reaction proceeds at a reasonable rate, try lowering the temperature to see if the dehalogenation is suppressed.[15]
-
Question 3: My reaction is consuming the starting materials, but the main products are homocoupled boronic acid and/or decomposition products. What is happening?
Answer:
This outcome suggests that the transmetalation and reductive elimination steps are not efficient, leading to side reactions of the boronic acid.
1. Protodeborylation:
-
Explanation: Boronic acids can be unstable, especially at high temperatures or in the presence of strong bases, leading to the cleavage of the C-B bond (protodeborylation).[15]
-
Actionable Steps:
-
Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.
-
Optimize Base and Temperature: A milder base or lower reaction temperature might mitigate this issue.
-
2. Homocoupling:
-
Explanation: The boronic acid can couple with itself, a reaction often promoted by the presence of oxygen or certain palladium(II) species.[9][16]
-
Actionable Steps:
-
Rigorous Degassing: Ensure your reaction is thoroughly deoxygenated.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce homocoupling compared to Pd(II) sources that need to be reduced in situ.[3]
-
Question 4: The reaction works, but the yield is inconsistent between batches. How can I improve reproducibility?
Answer:
Inconsistent yields often point to subtle variations in reagents or reaction setup.
1. Reagent Quality:
-
Actionable Steps:
-
Check Purity of Starting Materials: Ensure the purity of your chlorinated carbazole and boronic acid.
-
Verify Catalyst and Ligand Quality: Use fresh, high-quality catalyst and ligand. Some phosphine ligands can oxidize over time.
-
Base Quality: Use a freshly opened or properly stored base. Some bases can be hygroscopic.
-
2. Reaction Setup:
-
Actionable Steps:
-
Consistent Degassing: Standardize your degassing procedure.
-
Stirring: Ensure efficient and consistent stirring, especially in heterogeneous mixtures.
-
Temperature Control: Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki coupling?
A1: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the carbazole, forming a Pd(II) complex.[1][4]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid.[1][4][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][4]
Q2: Why are chlorinated carbazoles challenging substrates for Suzuki coupling?
A2: The primary challenge lies in the strength of the C-Cl bond compared to C-Br and C-I bonds. This makes the initial oxidative addition step slower and more difficult, often requiring more forcing conditions (higher temperatures, more active catalysts).[1][2]
Q3: Can I use nickel catalysts for the Suzuki coupling of chlorinated carbazoles?
A3: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for activating aryl chlorides.[1][4] They have shown excellent reactivity with challenging electrophiles.[4][17]
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent can be critical. Aprotic polar solvents like dioxane, THF, and DMF are common choices.[9][10] The solvent can affect the solubility of the reagents and the stability of the catalytic species.[10][12] In some cases, a biphasic system with water is used to dissolve the inorganic base.[18]
Visualizing the Process
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommendation | Rationale |
| Catalyst | Buchwald Pd Precatalyst (e.g., SPhos G3) or PEPPSI-type catalyst | Highly active for the challenging oxidative addition of aryl chlorides.[3] |
| Ligand | Buchwald ligand (e.g., SPhos) or NHC ligand (e.g., IPr) | Electron-rich and bulky ligands facilitate both oxidative addition and reductive elimination.[3][4][5] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-hydroxide bases that effectively promote transmetalation without excessive side reactions.[6][7] |
| Solvent | Dioxane or Toluene/H₂O (e.g., 10:1) | Aprotic solvents are generally effective; a biphasic system helps dissolve the inorganic base.[6][9] |
| Temperature | 100-110 °C | Aryl chlorides typically require elevated temperatures for efficient reaction.[14] |
| Catalyst Loading | 1-3 mol% | A good starting point for balancing reactivity and cost. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions like homocoupling.[14] |
Experimental Protocol: General Procedure for Suzuki Coupling of a Chlorinated Carbazole
Materials:
-
Chlorinated carbazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane, 5 mL)
-
Degassed water (if using a biphasic system, 0.5 mL)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or pressure vessel) equipped with a magnetic stir bar, add the chlorinated carbazole, arylboronic acid/ester, and base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Via syringe, add the degassed solvent (and water, if applicable).
-
Continue to purge the resulting suspension with the inert gas for another 10-15 minutes.
-
Under a positive flow of inert gas, quickly add the palladium precatalyst.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the designated time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. html.rhhz.net [html.rhhz.net]
Technical Support Center: Overcoming Poor Solubility of 1-Chloro-9H-carbazole in Reaction Media
Welcome to the technical support center for 1-Chloro-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges while working with this versatile heterocyclic compound. As a key synthetic intermediate in medicinal chemistry and materials science, successfully handling this compound is crucial for experimental success.[1][2] This document provides in-depth troubleshooting guides and FAQs to address and overcome its poor solubility in various reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common reaction solvents?
This compound possesses a rigid, planar, and largely non-polar aromatic structure.[1][3] While it is an organic compound, its significant molecular size and crystalline nature mean that substantial energy is required to break its crystal lattice structure.[4] Solvents that are highly polar, like water, cannot effectively solvate the large hydrophobic carbazole core.[5][6] Conversely, while it is more soluble in some organic solvents, its solubility can still be limited, especially in less polar solvents at room temperature.[3]
Q2: What are the initial signs of poor solubility in my reaction?
The most common indicators of poor solubility include:
-
Visible particulates: The solid compound remains suspended in the solvent and does not disappear, even with vigorous stirring.
-
Incomplete reaction: The reaction fails to go to completion, or the yield is significantly lower than expected. This often happens because a significant portion of the starting material is not in the solution phase to react.
-
Re-precipitation: The compound dissolves upon heating but "crashes out" or precipitates back into a solid form when the reaction mixture is cooled or when another reagent (especially a less-solubilizing one) is added.
-
Formation of a slurry instead of a solution: The mixture is thick and difficult to stir, indicating a high proportion of undissolved solid.
Q3: Can I just heat the mixture to dissolve it? What are the risks?
Heating is often the first and simplest step to try. The solubility of most organic solids, including carbazole derivatives, increases with temperature.[5] However, this approach has potential risks:
-
Thermal Degradation: Although carbazoles are known for high thermal stability, prolonged exposure to high temperatures could lead to degradation of your starting material, reagents, or the desired product.[7]
-
Side Reactions: Increased temperature can accelerate unwanted side reactions, leading to a more complex product mixture and lower purity.
-
Precipitation on Cooling: As mentioned above, if the product of the reaction is also poorly soluble at lower temperatures, it may precipitate out along with any unreacted starting material upon cooling, complicating purification.
Q4: What is a good starting point for solvent screening for this compound?
A good starting point involves solvents that can interact favorably with the aromatic system. Based on the properties of the parent compound, 9H-carbazole, consider the following:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are often effective due to their polarity and ability to engage in dipole-dipole interactions.[5][6]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be good choices.
-
Aromatic Solvents: Toluene and xylene can solubilize the carbazole ring system, especially with heating.[5]
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are common reaction solvents where solubility may be sufficient, particularly at reflux temperatures.
Troubleshooting Guide: Strategies for Solubility Enhancement
If simple heating or initial solvent selection fails, more advanced strategies are required. This section provides detailed, causality-driven protocols to systematically address solubility issues.
Issue: My this compound is not dissolving at room temperature in my chosen solvent.
When initial attempts fail, a systematic approach to altering the solvent environment is the next logical step.
Causality: Co-solvency involves adding a secondary solvent (a "co-solvent") to the primary reaction medium. This technique works by modifying the overall polarity of the solvent system to create a more favorable environment for the solute.[8][9][10] For a non-polar compound like this compound, adding a less polar co-solvent to a polar primary solvent can reduce the solvent's self-association (like hydrogen bonding in alcohols), creating "space" for the solute and increasing solubility.[8][11]
Data Presentation: Common Co-Solvent Systems
| Primary Solvent | Common Co-Solvents | Rationale |
| Ethanol / Methanol | Toluene, THF, Dioxane | Reduces the polarity and hydrogen-bonding network of the alcohol, making it more amenable to the carbazole. |
| Acetonitrile | Dichloromethane (DCM), Toluene | Creates a medium-polarity environment suitable for many organic reactions. |
| Water (for specific applications) | Ethanol, Propylene Glycol, PEG, DMSO[12] | Drastically reduces the high polarity of water, allowing hydrophobic molecules to dissolve.[12] |
Experimental Protocol: Determining an Optimal Co-Solvent Ratio
-
Setup: In separate small vials, add a fixed amount of this compound (e.g., 10 mg).
-
Initial Dissolution: To each vial, add a small volume of your primary reaction solvent in which the compound is poorly soluble (e.g., 0.5 mL of ethanol).
-
Titration: Slowly add a co-solvent (e.g., toluene) to one of the vials in small increments (e.g., 0.1 mL at a time), stirring or vortexing after each addition.
-
Observation: Observe the volume of co-solvent required to achieve complete dissolution at room temperature.
-
Scaling: Use the determined ratio of primary solvent to co-solvent as the starting point for your larger-scale reaction. For example, if dissolution occurred with 0.5 mL of ethanol and 0.5 mL of toluene, your reaction solvent will be a 1:1 mixture.
Mandatory Visualization: Decision Logic for Solvent & Co-Solvent Selection
Caption: Decision tree for selecting a suitable solvent system.
Issue: Heating helps, but the compound crashes out upon cooling or reagent addition.
This indicates a meta-stable solution. While temporarily dissolved, the system is not thermodynamically stable. Here, strategies that involve specific molecular interactions are more effective.
Causality: Hydrotropy is a solubilization phenomenon where adding a large amount of a second solute, the hydrotrope, increases the aqueous solubility of a poorly soluble compound.[13][14] Unlike co-solvents, hydrotropes are typically solids at room temperature. They are amphiphilic, having both a hydrophilic and a small hydrophobic part.[15] They are thought to work by disrupting the structure of water and forming weak, non-covalent complexes with the solute molecules, effectively shielding the hydrophobic part from the aqueous environment.[16][17] This is not micelle formation but rather a cooperative association.
Common Hydrotropic Agents: While classically used in aqueous systems, the principle can be adapted. Common agents include sodium benzoate, sodium salicylate, and urea.[14] Their use in purely organic systems is less common but can be explored if a protic solvent is present.
Experimental Protocol: Using a Hydrotrope
-
Selection: Choose a hydrotrope that is soluble in your reaction medium and inert to your reaction conditions. Urea is a common starting point.
-
Preparation: Prepare a concentrated stock solution of the hydrotrope in your chosen solvent or solvent mixture.
-
Solubilization: Add the hydrotrope solution to your reaction vessel containing the solvent and this compound.
-
Observation: Stir and observe for dissolution. The amount of hydrotrope needed can be substantial.
-
Reaction: Once the carbazole is dissolved, proceed with the addition of other reagents. The hydrotrope should maintain a stable, single-phase system.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into structures called micelles.[18] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble hydrophobic drugs like this compound can be encapsulated within the hydrophobic core, allowing them to be dispersed and effectively "dissolved" in a polar solvent.[19] This technique is especially useful in aqueous or highly polar media.
Data Presentation: Selecting a Surfactant
| Surfactant Type | Examples | Best For... |
| Anionic | Sodium Dodecyl Sulfate (SDS) | General purpose, but can be reactive. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Can interact with negatively charged species. |
| Non-ionic | Triton™ X-100, Polysorbates (Tween®) | Generally less reactive and widely used in sensitive chemical systems.[20] |
Experimental Protocol: Screening for Surfactant Efficacy
-
Selection: Choose a non-ionic surfactant like Triton™ X-100 to start, as it is less likely to interfere with the reaction.
-
Preparation: Prepare several vials with your reaction solvent and this compound.
-
Concentration Gradient: Add the surfactant to each vial at different concentrations, ensuring some are well above the known CMC for that surfactant.
-
Solubilization: Stir the mixtures at the intended reaction temperature and observe the level of dissolution.
-
Optimization: Identify the lowest surfactant concentration that provides complete and stable solubilization and use this in your scaled-up reaction.
Issue: I need a very high concentration of this compound for my reaction to be efficient.
When standard methods don't provide the required concentration, more advanced formulation techniques may be necessary.
Causality: A solid dispersion is a system where a poorly soluble compound (the "drug") is dispersed in a solid, highly soluble carrier matrix.[21][22] The goal is to reduce the particle size of the compound down to the molecular level, preventing the formation of a stable crystal lattice.[23] This creates a high-energy, amorphous form of the compound that dissolves much more rapidly and to a greater extent when introduced to a solvent.
Mandatory Visualization: Workflow for Solid Dispersion Preparation
References
- 1. This compound|CAS 5599-70-2|Research Chemical [benchchem.com]
- 2. This compound | 5599-70-2 [chemicalbook.com]
- 3. CAS 5599-70-2: this compound | CymitQuimica [cymitquimica.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Carbazole | 86-74-8 [chemicalbook.com]
- 7. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes [mdpi.com]
- 8. How does co-solvency increase solubility | Filo [askfilo.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. jetir.org [jetir.org]
- 15. Hydrotrope - Wikipedia [en.wikipedia.org]
- 16. rjptonline.org [rjptonline.org]
- 17. ijmsdr.org [ijmsdr.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. jocpr.com [jocpr.com]
- 20. pharmatutor.org [pharmatutor.org]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
Technical Support Center: Catalyst Selection for Efficient Buchwald-Hartwig Amination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during C-N cross-coupling reactions. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions for your specific synthetic challenges.
Frequently Asked Questions (FAQs): Core Catalyst Components
This section addresses fundamental questions regarding the selection of each component of the catalytic system.
Q1: How do I choose the right phosphine ligand? This seems to be the most critical parameter.
A1: You are correct; the ligand is the heart of the catalyst system and dictates its reactivity and scope.[1] The choice is almost entirely dependent on the steric and electronic properties of your aryl halide and amine.[1] Ligands are designed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination, while preventing side reactions.[2]
Here is a breakdown of common ligand classes and their primary applications:
Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination
| Ligand Class | Representative Ligands | Key Characteristics | Primary Applications & Use Cases |
| Bulky Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | Highly electron-rich and sterically demanding. | Workhorse Ligands: Excellent for a broad range of substrates, including challenging aryl chlorides and sterically hindered amines.[3][4] BrettPhos is particularly effective for the selective monoarylation of primary amines.[1] |
| Ferrocene-Based Diphosphines | Josiphos-type ligands | Bidentate ligands with a rigid ferrocene backbone. | Highly effective for coupling heteroaryl chlorides with primary amines and amides.[1] Also used in systems to directly couple ammonia.[3] |
| Chelating Bisphosphines | Xantphos, BINAP, DPPF | Form well-defined, stable complexes with palladium. | First reliable ligands for coupling primary amines.[3] They help prevent β-hydride elimination and speed up reactions with aryl iodides by preventing palladium-iodide dimer formation.[1][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors, forming very stable palladium complexes. | Highly active for coupling unreactive aryl chlorides and for reactions at room temperature.[5][6] |
| Carbazolyl-Derived P,N-Ligands | N/A | P,N-bidentate ligands with a flattened carbazole unit. | Specifically designed for extremely sterically hindered couplings, such as forming tetra-ortho-substituted diarylamines.[4][7] |
Q2: What is the difference between using a simple palladium salt like Pd(OAc)₂ and a "precatalyst"?
A2: The choice between a simple salt and a precatalyst is a matter of convenience, reproducibility, and efficiency.
-
Simple Palladium Salts (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are Pd(II) or Pd(0) sources that must be combined with a ligand in situ to form the active catalyst.[8] This process can be complex; for Pd(II) sources, a reduction step to the active Pd(0) state is required, which can sometimes be slow or lead to the formation of inactive palladium species.[8][9]
-
Precatalysts (e.g., XPhos Pd G3, G4): These are stable, well-defined Pd(II) complexes that already contain the desired ligand in the correct ratio. They are designed for rapid and clean activation under basic reaction conditions to generate the active L-Pd(0) species.[10][11] This leads to more reproducible results, often allows for lower catalyst loadings, and is particularly beneficial for challenging couplings that require a high concentration of the active catalyst from the very start.[10] The different "generations" (G1, G2, G3, etc.) represent successive improvements in stability and ease of activation.
Q3: Which base should I use and why?
A3: The base plays a crucial role in deprotonating the amine, allowing it to coordinate to the palladium center.[8] The choice of base is a trade-off between reaction rate and functional group tolerance.[9]
-
Strong Bases (e.g., NaOt-Bu, LHMDS): Sodium t-butoxide is the most common base and generally permits the highest reaction rates and lowest catalyst loadings.[9][12] However, its high basicity makes it incompatible with sensitive functional groups like esters and nitro groups.[9] LHMDS is a strong, non-nucleophilic base that can be useful for substrates with acidic protons.[9]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are used for substrates that are sensitive to strong bases.[8] Reactions with weaker bases often require higher temperatures or longer reaction times to achieve full conversion.[12] Cesium carbonate was found to be effective in a kiloscale synthesis involving a base-sensitive nitrile.[13]
Q4: Does the solvent really make a difference?
A4: Yes, significantly. The ideal solvent must be aprotic and capable of dissolving the substrates and, to some extent, the base.[14][15]
-
Common Choices: Ethereal solvents (dioxane, THF) and aromatic solvents (toluene, xylene) are most frequently used.[12] Toluene and xylene are often preferred for higher-temperature reactions.[14]
-
Insolubility Issues: Insolubility is a common and often underestimated cause of reaction failure.[12] If your substrates are not dissolving, consider a different solvent system.
-
Problematic Solvents: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[12]
-
Green Solvents: For more sustainable processes, 2-MeTHF and MTBE have been identified as excellent alternative solvents that can, in some cases, provide superior kinetic profiles compared to traditional solvents like dioxane or DME.[16]
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction is very slow or has stalled. What should I do?
A1: This is a classic problem that can stem from several sources. The key is to diagnose the root cause systematically.
dot
Caption: Troubleshooting workflow for low reaction conversion.
-
Catalyst Inactivity/Decomposition: The chosen ligand may not be suitable for your specific substrate combination. For example, coupling a sterically hindered aryl chloride with a primary amine requires a bulky, electron-rich ligand like XPhos or RuPhos to facilitate both the oxidative addition and the final reductive elimination.[4][8] If you are not using a precatalyst, the in situ generation of the active Pd(0) species may be inefficient.[10]
-
Action: Screen a new set of ligands. If using a Pd(II) salt, consider switching to a well-defined precatalyst.
-
-
Insolubility: One or more of your starting materials may not be soluble in the chosen solvent, preventing it from participating in the catalytic cycle.[12]
-
Action: Observe the reaction mixture. If it is a heterogeneous slurry, try a different solvent (e.g., switch from THF to toluene for higher temperature) or a co-solvent system.[12]
-
-
Purity of Reagents: The Buchwald-Hartwig amination is sensitive to oxygen and water. Ensure your amine is pure, your solvent is anhydrous, and the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).[9]
-
Action: Re-purify starting materials. Use a freshly distilled or purchased anhydrous solvent. Ensure proper degassing of the reaction mixture.
-
Q2: I am seeing a lot of hydrodehalogenation (HDH) byproduct. How can I suppress this?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common and problematic side reaction.[3] It can arise from two primary pathways: β-hydride elimination from the palladium-amido intermediate (especially with primary amines) or a competing transfer hydrogenation pathway where a hydride is transferred to the palladium center.[2][17]
dot
Caption: Strategies to mitigate hydrodehalogenation (HDH).
-
Ligand Choice: The most effective way to combat β-hydride elimination is to use a ligand that promotes C-N reductive elimination much faster than the side reaction can occur.[2] Bulky biarylphosphine ligands and chelating ligands like Josiphos are excellent choices here.[1][2]
-
Solvent and Base: If transfer hydrogenation is the issue, identify the hydride source. Alcohols (sometimes used as solvents) and even sodium t-butoxide can be hydride donors.[17][18]
-
Bimetallic Systems: In certain advanced applications, bimetallic palladium-copper (Pd-Cu) nanocatalyst systems have been developed to selectively promote the amination pathway over hydrodehalogenation, particularly in aqueous media.[19]
Q3: My substrates are very sterically hindered. What is the best catalyst system?
A3: This is a common challenge in medicinal chemistry. Coupling, for example, a di-ortho-substituted aryl halide with a hindered secondary amine requires a specialized catalyst system.
-
Ligand is Key: You need a ligand that is both extremely bulky and electron-rich.[4] The bulkiness forces the aryl and amino groups into close proximity on the metal center, promoting the difficult reductive elimination step.[7]
-
Recommended Ligands:
-
Reaction Conditions: Expect to use higher temperatures and potentially higher catalyst loadings for these transformations.[12]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point. Optimal conditions may vary.
-
Setup: To an oven-dried vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the phosphine ligand (1-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 0.5-2 mol% Pd) or the palladium precatalyst (1-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), and the anhydrous, degassed solvent (e.g., toluene, ~0.1 M concentration).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: High-Throughput Catalyst System Screening
When dealing with a new or challenging substrate pair, screening is the most efficient path to success.
-
Array Setup: In an argon-filled glovebox, arrange an array of small reaction vials.
-
Stock Solutions: Prepare stock solutions of your aryl halide and amine in the chosen solvent to ensure accurate dispensing.
-
Dispensing:
-
To each vial, add a pre-weighed amount of a different ligand/precatalyst combination. Many suppliers offer screening kits with pre-weighed catalysts.
-
Add the base to each vial.
-
Dispense the aryl halide and amine stock solutions into each vial.
-
-
Sealing and Reaction: Seal all vials, remove from the glovebox, and place them in a parallel synthesis block for heating and stirring under identical conditions.[20]
-
Analysis: After a set time (e.g., 16 hours), take an aliquot from each vial and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising catalyst system(s) for further optimization.[20]
Catalytic Cycle Overview
Understanding the mechanism is key to troubleshooting. The generally accepted cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation, and finally, C-N bond-forming reductive elimination to release the product and regenerate the Pd(0) catalyst.[3][8]
dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 20. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Lewis Acid-Mediated Synthesis of Functionalized Carbazoles
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of functionalized carbazoles using Lewis acid catalysis. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of these powerful synthetic methods. Carbazoles are a cornerstone structural motif in pharmaceuticals, natural products, and organic electronic materials.[1][2][3] Lewis acid-mediated strategies offer an efficient and versatile route to these heterocycles, but their successful implementation requires a nuanced understanding of reaction parameters and potential pitfalls.[1][4]
This document provides field-proven insights in a direct question-and-answer format, addressing common challenges and fundamental questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific, practical issues that can arise during the synthesis. Each answer provides a causal analysis and actionable solutions.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and solutions?
Answer: Failure to initiate the reaction is a common hurdle. The root cause often lies with either the catalyst's activity or the stability of the starting materials under the reaction conditions.
-
Cause 1: Inappropriate Lewis Acid Strength: The Lewis acid may be too weak to activate your specific substrate. For example, an intramolecular Friedel-Crafts-type cyclization of a diarylamine requires a Lewis acid potent enough to facilitate C-C bond formation.
-
Solution: Screen a panel of Lewis acids with varying strengths. If a mild Lewis acid like ZnBr₂ fails, consider stronger options such as InCl₃, Sc(OTf)₃, or BF₃·OEt₂.[1] Conversely, a very strong Lewis acid might decompose the substrate; careful optimization is key.
-
-
Cause 2: Catalyst Deactivation: Trace amounts of water or other protic impurities in the solvent or on the glassware can hydrolyze and deactivate the Lewis acid, especially highly sensitive ones like TiCl₄ or SnCl₄.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents, and dry glassware in an oven overnight. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Some Lewis acids, like InCl₃, are notably more water-tolerant, making them a good choice if achieving strictly anhydrous conditions is difficult.[1]
-
-
Cause 3: Insufficient Thermal Energy: Many cyclization and annulation reactions require a specific activation energy.
-
Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, try heating to 60 °C or 80 °C. Monitor for starting material decomposition by TLC or LC-MS. For instance, certain ZnBr₂-mediated cyclizations of nitro compounds to form indolocarbazoles require temperatures of 90–95 °C to proceed efficiently.[1][4]
-
Question 2: I'm observing a complex mixture of byproducts and isomers instead of my desired carbazole. How can I improve selectivity?
Answer: Poor selectivity is often a result of competing reaction pathways or undesired secondary reactions. The choice of Lewis acid and reaction conditions can profoundly influence the outcome.
-
Cause 1: Competing Reaction Pathways: Depending on the substrate, different cyclization pathways may be accessible. For example, in cascade reactions involving indoles and alcohols, pathways like pinacol-type rearrangements can compete with the desired carbazole formation.[5][6]
-
Solution: The choice of Lewis acid is critical for directing the reaction down a specific path. A systematic screening is the most effective approach. For example, in certain annulations of indole alcohols, InCl₃ might favor the desired [3+3] annulation to form a carbazole, while other Lewis acids could lead to different products.[1]
-
-
Cause 2: Lack of Regiocontrol: In intramolecular cyclizations of unsymmetrically substituted precursors, the cyclization can occur at multiple positions, leading to regioisomers.
-
Solution: The electronic nature of your substrate is a key determinant. Electron-donating groups can activate a specific position for electrophilic attack. If possible, redesign the substrate with appropriate directing groups. Additionally, sterically bulky Lewis acids or protecting groups can block certain sites, enhancing regioselectivity.
-
-
Cause 3: Product Degradation: The desired carbazole, once formed, may be unstable under the reaction conditions (e.g., strong acid, high heat) and degrade over time, contributing to the complex mixture.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed, work up the reaction immediately. It may be beneficial to use a lower temperature for a longer duration.
-
Below is a troubleshooting workflow to guide your decision-making process when encountering poor reaction outcomes.
Caption: Troubleshooting workflow for carbazole synthesis.
Question 3: My purification is challenging due to closely-eluting impurities. What are some effective strategies?
Answer: Purification of functionalized carbazoles can be non-trivial due to their often-planar structure and similar polarity to certain byproducts.
-
Strategy 1: Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing minor impurities. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).
-
Strategy 2: Derivatization: If the impurity has a reactive functional group that the desired product lacks (or vice-versa), you can selectively react the impurity to drastically change its polarity. For example, if an impurity has a free amine or hydroxyl group, it can be acylated or silylated, making it much less polar and easier to separate.
-
Strategy 3: Alternative Chromatography: If standard silica gel chromatography is failing, consider alternatives. Alumina (basic or neutral) can offer different selectivity. For highly non-polar compounds, reverse-phase chromatography (C18) may be effective.
-
Strategy 4: Pre-purification Workup: A well-designed aqueous workup can remove many impurities before chromatography. An acidic wash (e.g., 1M HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.
Frequently Asked Questions (FAQs)
This section covers broader, more fundamental questions about the synthetic strategy.
Question 1: How do I select the optimal Lewis acid for my specific substrates and desired transformation?
Answer: Lewis acid selection is arguably the most critical parameter. The ideal choice depends on the reaction mechanism and the electronic properties of your starting materials. There is no universal "best" Lewis acid; an empirical screening approach is often necessary. However, some general principles apply.
-
Mechanism-Based Choice: For reactions involving activation of carbonyls or alcohols, Lewis acids with high oxophilicity like TiCl₄, Sc(OTf)₃, or BF₃·OEt₂ are often effective.[1] For Friedel-Crafts type reactions on electron-rich arenes, milder catalysts like ZnBr₂ or FeCl₃ may be sufficient.[1][4]
-
Substrate Tolerance: Consider the functional groups present in your starting materials. Strong Lewis acids can react with or degrade sensitive groups. Indium(III) and Scandium(III) salts are known for their high catalytic activity while also tolerating a wide range of functional groups.[1]
-
Hard and Soft Acid-Base (HSAB) Theory: This can provide a useful framework. Hard Lewis acids (e.g., Al³⁺, Ti⁴⁺) prefer to coordinate with hard Lewis bases (e.g., oxygen), while softer acids (e.g., Pd²⁺, Au⁺) prefer softer bases (e.g., alkenes, alkynes).[7]
The following table summarizes the performance of various Lewis acids in different types of carbazole syntheses, demonstrating the importance of screening.
| Reaction Type / Substrates | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| [3+3] Annulation of Indole Alcohol & DACs | InCl₃ | 20 | DCM | RT | up to 72% | [1] |
| Intramolecular Cyclization of Nitro Compound | ZnBr₂ | Stoichiometric | Toluene | 90-95 | 85-91% | [1][4] |
| Cascade Annulation with Propargylic Alcohols | BF₃·OEt₂ | 150 | MeCN | 60 | up to 72% | [1] |
| Cycloaddition of Indole & Dialdehyde | FeCl₂ | Catalytic | MeOH | RT | Good | [1] |
| Intramolecular Oxidative C-N Formation | Cu(OTf)₂ | 5 | Dioxane | 120 | up to 91% | [1] |
Question 2: What is the general mechanism of Lewis acid-mediated carbazole formation?
Answer: While numerous specific pathways exist, a common mechanistic paradigm for intramolecular cyclization involves several key steps:
-
Activation: The Lewis acid (LA) coordinates to a Lewis basic site on the substrate, such as an oxygen or nitrogen atom, or activates a π-system (like an alkyne). This enhances the electrophilicity of a nearby carbon atom.
-
Intramolecular Attack: An electron-rich portion of the molecule (often an indole or phenyl ring) performs a nucleophilic attack on the activated electrophilic center. This is the key ring-closing step.
-
Rearomatization: The resulting intermediate, which is often non-aromatic, undergoes a subsequent elimination (e.g., of H₂O) or oxidation step to form the stable, aromatic carbazole core.
The diagram below illustrates a generalized cascade pathway for the synthesis of a carbazole from an indole derivative and a propargylic alcohol, a common strategy.[1]
Caption: Generalized mechanistic cascade for carbazole synthesis.
Question 3: How do the electronic effects of substituents on the precursors influence the reaction outcome?
Answer: Electronic effects are paramount. They influence both the reaction rate and, in many cases, the regioselectivity of the cyclization.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe), alkyl, or amino groups on the nucleophilic aromatic ring (the one performing the attack) will increase its electron density. This generally accelerates the reaction, as the key C-C or C-N bond-forming step is an electrophilic aromatic substitution. These reactions often proceed under milder conditions or with weaker Lewis acids.[1][4]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or esters (-CO₂R) on the nucleophilic ring will deactivate it, making the cyclization much more difficult. Harsher conditions, stronger Lewis acids, and higher temperatures are typically required. In some cases, the reaction may fail entirely.[1] Conversely, EWGs on the electrophilic portion of the molecule can make it more reactive and facilitate the initial attack.
Experimental Protocols
Protocol 1: General Procedure for the ZnBr₂-Mediated Synthesis of Indolocarbazole Derivatives
This protocol is adapted from a method developed by Mohanakrishnan and his group for the intramolecular cyclization of nitro compounds.[1][4]
Materials:
-
Substituted 2-(2-nitrovinyl)-1H-indole precursor
-
Zinc Bromide (ZnBr₂), anhydrous
-
Triethyl phosphite (P(OEt)₃)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-(2-nitrovinyl)-1H-indole precursor (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to create a ~0.1 M solution. Add anhydrous ZnBr₂ (2.0 eq) to the suspension.
-
Initiation: Add triethyl phosphite (3.0 eq) dropwise to the stirring mixture at room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the reaction mixture to 90–95 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12–15 hours.
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired indolocarbazole product.
References
- 1. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 2. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
Validation & Comparative
A Comparative Guide to the X-ray Crystallography of 1-Chloro-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Solid-State Architecture of Bioactive Scaffolds
The carbazole nucleus, a rigid tricyclic aromatic system, is a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antimicrobial, antitumor, and anti-inflammatory properties.[1] The introduction of a chlorine atom at the 1-position of the 9H-carbazole core significantly alters its electronic properties and solid-state packing, making 1-chloro-9H-carbazole and its derivatives valuable intermediates for the synthesis of novel therapeutic agents and functional organic materials.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for establishing structure-activity relationships (SAR) and for the rational design of new compounds with enhanced efficacy and tailored physicochemical properties.
I. Synthesis and Crystallization: The Art of Growing Perfection
The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for diffraction experiments. The quality of the crystal is the single most important determinant of the quality of the final crystallographic model.
A. Synthesis of this compound Derivatives: A Generalized Approach
The synthesis of this compound can be approached through various methods, often involving the chlorination of the parent 9H-carbazole. A common strategy employs N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent.
Experimental Protocol: Synthesis of a Generic this compound Derivative
-
Reaction Setup: To a solution of the parent 9H-carbazole derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-chlorosuccinimide (1.1 equivalents).
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound derivative.
B. Crystallization Strategies for Carbazole Derivatives
Obtaining single crystals of sufficient size and quality is often the most challenging step. For carbazole derivatives, several techniques can be employed.
-
Slow Evaporation: This is the most common and often successful method. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, chloroform, or ethyl acetate/hexane) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent leads to the gradual formation of crystals.
-
Vapor Diffusion: This technique is useful when the compound is highly soluble in most common solvents. A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystal growth.
II. Single-Crystal X-ray Diffraction: From Diffraction Pattern to 3D Structure
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer. The process involves mounting the crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.
A. The Workflow of Single-Crystal X-ray Diffraction
The following diagram illustrates the key stages in a single-crystal X-ray diffraction experiment.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
B. Detailed Experimental Protocol for SC-XRD
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[2]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected over a range of angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then "solved" using computational methods (e.g., direct methods or Patterson methods) to obtain an initial electron density map. This initial model is then refined using a least-squares algorithm to improve the fit between the observed and calculated diffraction data.[2]
III. Comparative Crystallographic Analysis of Chloro-Carbazole Derivatives
As specific crystallographic data for this compound is not publicly available, we will compare the crystal structures of related chloro-carbazole derivatives to infer the likely structural features. The position of the chlorine atom on the carbazole ring system can significantly influence the crystal packing and intermolecular interactions.
| Parameter | 3-Chloro-9-ethylcarbazole | 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [3] | Hypothetical this compound |
| Chemical Formula | C₁₄H₁₂ClN | C₁₅H₈Cl₂N₄ | C₁₂H₈ClN |
| Molecular Weight | 229.70 g/mol | 315.15 g/mol | 201.65 g/mol |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | C2/c | To be determined |
| Unit Cell Dimensions | a = 10.123(2) Å, b = 13.987(3) Å, c = 8.234(2) Å, β = 109.43(3)° | a = 20.280(3) Å, b = 8.0726(14) Å, c = 16.005(3) Å, β = 98.947(3)° | To be determined |
| Molecules per Unit Cell (Z) | 4 | 8 | Likely 4 or 8 |
| Key Intermolecular Interactions | C-H···π interactions | π-π stacking | Likely N-H···Cl hydrogen bonding and/or π-π stacking |
Key Insights from Comparative Analysis:
-
Influence of Substituents: The nature and position of substituents on the carbazole core have a profound impact on the crystal packing. The ethyl group at the 9-position in 3-chloro-9-ethylcarbazole influences the packing arrangement, leading to C-H···π interactions. In contrast, the bulky and electron-withdrawing dichlorotriazinyl group in 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole promotes π-π stacking interactions.[3][4]
-
Predicted Interactions for this compound: For the hypothetical this compound, the presence of the N-H group provides a hydrogen bond donor, which could lead to the formation of N-H···Cl hydrogen bonds, a common motif in the crystal structures of chlorinated nitrogen heterocycles. Additionally, π-π stacking interactions between the planar carbazole rings are also expected to play a significant role in the crystal packing.
IV. Visualizing the Logic: From Synthesis to Structure
To provide a clearer understanding of the interconnectedness of the processes involved, the following diagram illustrates the logical flow from the synthesis of the carbazole derivative to the final elucidated crystal structure.
References
A Comparative Guide to 1-Chloro-9H-carbazole in OLEDs: Unveiling the Impact of Chlorination on Performance
In the dynamic landscape of organic light-emitting diode (OLED) research, carbazole derivatives have established themselves as a cornerstone for developing high-performance materials. Their inherent electron-rich nature, high thermal stability, and excellent hole-transporting capabilities make them versatile building blocks for various layers within an OLED device.[1] This guide provides an in-depth comparison of 1-Chloro-9H-carbazole against other notable carbazole derivatives, offering insights into how strategic halogenation can modulate material properties and influence device performance.
This analysis is tailored for researchers, scientists, and professionals in drug development and materials science, providing both a high-level overview and detailed experimental considerations.
The Rationale for Chlorination: A Molecular Engineering Approach
The introduction of a chlorine atom onto the carbazole core, as in this compound, is a deliberate molecular engineering strategy. Halogenation is a known method to perturb the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule.[2] This fine-tuning of the frontier orbitals is critical for optimizing charge injection and transport within the multilayered architecture of an OLED. Furthermore, halogenated carbazoles often serve as key intermediates in the synthesis of more complex, functionalized carbazole derivatives through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[3][4]
Comparative Analysis of Photophysical and Electrochemical Properties
A direct comparison of this compound with unsubstituted 9H-carbazole and other derivatives reveals the significant impact of substituents on their electronic and photophysical properties. The following table summarizes key experimental data for a selection of carbazole derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Photoluminescence Quantum Yield (PLQY) |
| This compound | -5.80 (estimated) | -2.20 (estimated) | 3.60 (estimated) | Data not available |
| 9H-Carbazole | -5.83 | -2.39 | 3.44 | 0.42 |
| 9-Phenyl-9H-carbazole | -5.88 | -2.43 | 3.45 | 0.45 |
| 3,6-Dichloro-9H-carbazole | Data not available | Data not available | Data not available | 0.065 (solid-state)[2] |
| 3,6-Diphenyl-9H-carbazole | -5.60 | -2.30 | 3.30 | 0.85 |
From the available data, several key trends emerge:
-
Impact of Chlorination on PLQY: The solid-state photoluminescence quantum yield of 3,6-dichloro-9H-carbazole is significantly lower than that of unsubstituted 9H-carbazole. This reduction in fluorescence efficiency is often attributed to the "heavy atom effect," where the presence of the halogen promotes intersystem crossing to the triplet state, quenching fluorescence.[2] It is reasonable to infer that this compound would also exhibit a reduced PLQY compared to its non-halogenated counterpart.
-
Influence of Phenyl Substitution: The addition of a phenyl group at the 9-position (9-Phenyl-9H-carbazole) has a relatively minor impact on the HOMO/LUMO levels and PLQY compared to the parent 9H-carbazole. However, substitution at the 3 and 6 positions with phenyl groups (3,6-Diphenyl-9H-carbazole) leads to a shallower HOMO level and a significantly enhanced PLQY, making it a highly efficient blue emitter.[5]
Performance in OLED Devices: A Comparative Perspective
While direct performance data for OLEDs utilizing this compound as a distinct layer is not prominently available in the reviewed literature, its role as a precursor for more complex materials is well-documented.[3][4] By examining the performance of devices based on related carbazole derivatives, we can infer the potential advantages and disadvantages of incorporating a chlorinated carbazole moiety.
| Device with Carbazole Derivative | Role in Device | Max. External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Turn-on Voltage (V) |
| Pyridinyl-Carbazole Host (H2) with FIrpic emitter | Host | 10.3% | 23.9 | ~3.0 |
| Phenylcarbazole-based co-host with Ir(ppy)₂(acac) emitter | Co-Host | 31.5% | - | - |
| Non-doped Carbazole-π-Imidazole Derivative | Emitter | 4.43% | - | ~3.0 |
Data compiled from multiple sources, and device architectures vary.
The high efficiencies achieved with complex carbazole derivatives underscore the importance of molecular design. While simple chlorinated carbazoles like this compound may not be optimal as primary light-emitting or charge-transporting materials due to potential fluorescence quenching, their utility as building blocks is undeniable. The chlorine atom provides a reactive site for introducing functional groups that can enhance charge transport, tune emission color, and improve device stability.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the characterization of these materials and the fabrication of OLED devices follow rigorous protocols.
Synthesis of Carbazole Derivatives
The synthesis of functionalized carbazoles often starts from a halogenated precursor, such as this compound. A general procedure for a Suzuki-Miyaura coupling reaction is as follows:
-
Reaction Setup: In a nitrogen-purged flask, combine the halogenated carbazole (e.g., this compound), a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction, extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization to achieve the high purity required for OLED applications.[4]
Determination of HOMO/LUMO Levels via Cyclic Voltammetry
Cyclic voltammetry (CV) is the standard technique for determining the electrochemical properties of organic materials, from which the HOMO and LUMO energy levels can be estimated.
-
Sample Preparation: Prepare a dilute solution (typically 10⁻³ to 10⁻⁴ M) of the carbazole derivative in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Three-Electrode Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Record the cyclic voltammogram by scanning the potential.
-
Calibration: Add ferrocene as an internal standard at the end of the experiment to calibrate the potential values against the Fc/Fc⁺ redox couple.
-
Calculation: The HOMO level can be estimated from the onset of the oxidation potential, and the LUMO level can be estimated from the onset of the reduction potential.[3][6]
OLED Device Fabrication
The fabrication of a multilayer OLED device is a precise process typically carried out in a high-vacuum environment.
-
Substrate Cleaning: Start with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma.
-
Layer Deposition: In a high-vacuum thermal evaporation chamber, sequentially deposit the various organic layers: a hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL). The EML may consist of a host material doped with an emissive guest.
-
Cathode Deposition: Deposit a metal cathode (e.g., aluminum) without breaking the vacuum.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.[4][7]
Conclusion and Future Outlook
This compound, while not extensively documented as a standalone high-performance material in OLEDs, represents a critical class of compounds for the advancement of organic electronics. The introduction of a chlorine atom provides a strategic tool for tuning the electronic properties of the carbazole core and serves as a versatile handle for synthesizing more complex and efficient materials.
The comparative data suggests that while simple chlorination may lead to a reduction in photoluminescence quantum yield, the resulting halogenated carbazoles are invaluable precursors for building sophisticated molecular architectures. Future research will likely continue to leverage chlorinated and other halogenated carbazoles to develop novel host materials, emitters, and charge transporters with tailored properties for next-generation OLED displays and lighting applications. The continued exploration of structure-property relationships in this fascinating class of molecules will undoubtedly pave the way for even more efficient and stable organic electronic devices.
References
The Double-Edged Sword: Unveiling the Impact of Chlorination on the Biological Activity of Carbazoles
A Comparative Guide for Researchers and Drug Development Professionals
The carbazole scaffold, a tricyclic aromatic system, has long captivated the attention of medicinal chemists. Its rigid, planar structure provides an ideal framework for designing molecules that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. A key strategy in the optimization of carbazole-based drug candidates is the introduction of various substituents to modulate their physicochemical properties and biological potency. Among these, chlorination has emerged as a common yet complex modification, often yielding compounds with dramatically altered, and sometimes enhanced, biological profiles.
This guide provides a comprehensive comparison of the biological activities of chlorinated versus non-chlorinated carbazoles, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern these differences and provide detailed protocols for the key assays used to evaluate their efficacy.
Antimicrobial Activity: A Tale of Enhanced Potency
The introduction of chlorine atoms onto the carbazole nucleus has been consistently shown to enhance its antimicrobial properties. This is particularly evident in the case of antibacterial and antifungal activities.
A study by Prasad et al. highlighted the dramatic effect of chlorination on the antibacterial efficacy of carbazole derivatives. While the non-chlorinated carbazole derivatives exhibited moderate activity, a chloro-substituted analog demonstrated "outstanding" antimicrobial activity against a panel of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis.[1] Although specific Minimum Inhibitory Concentration (MIC) values were not provided in the abstract for a direct quantitative comparison, the qualitative distinction underscores the significant impact of chlorination.
More quantitative evidence comes from the realm of antifungal research. A review on antifungal carbazoles identified a series of N-alkylated 3,6-dihalogenocarbazoles as potent fungicidal agents against Candida albicans and the emerging pathogen Candida glabrata. The most effective compounds in this series displayed Minimal Fungicidal Concentrations (MFC) ranging from 8.5 to 25 µM, indicating high potency.[2]
Table 1: Comparative Antimicrobial Activity Data
| Compound | Target Organism | Activity Metric | Value | Reference |
| Chloro-substituted carbazole derivative | E. coli, S. aureus, P. aeruginosa, B. subtilis | Qualitative Activity | Outstanding | [1] |
| Non-chlorinated carbazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Qualitative Activity | Slightly lower | [1] |
| N-alkylated 3,6-dihalogenocarbazoles | Candida albicans, Candida glabrata | MFC | 8.5 - 25 µM | [2] |
| Methyl-2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9H-carbazol-2-yl) propanoate | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC | 0.25 - 8 µg/mL | [2] |
Causality Behind the Enhancement: The increased antimicrobial activity of chlorinated carbazoles can be attributed to several factors. The lipophilicity of the molecule is increased by the addition of chlorine atoms, which can facilitate its passage through the lipid-rich cell membranes of microorganisms. Furthermore, the electron-withdrawing nature of chlorine can alter the electron density of the carbazole ring system, potentially enhancing its interaction with microbial targets.
Anticancer Activity: A More Nuanced Relationship
The influence of chlorination on the anticancer activity of carbazoles is more complex and appears to be target-dependent. While some chlorinated derivatives exhibit potent cytotoxicity against cancer cell lines, chlorination does not universally guarantee enhanced activity.
For instance, a study on the synthesis and biological evaluation of carbazole sulfonamides reported that some of these derivatives, which may or may not have been chlorinated, exhibited IC50 values of less than 1 µM against CEM leukemia cells.[3] Another study on novel carbazole derivatives as anti-cancer agents reported GI50 values in the range of 13-50 µM for several non-chlorinated compounds against MCF-7 and MDA-MB-231 breast cancer cell lines.[3]
Interestingly, research on indolocarbazoles, a class of compounds structurally related to carbazoles, has shown that the presence of chlorine atoms on the planar aromatic core can actually reduce DNA intercalation, a common mechanism of action for many anticancer drugs.[4] This suggests that chlorination may shift the mechanism of action away from direct DNA interaction towards other cellular targets.
A study on 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) demonstrated its cytotoxic effects against human breast cancer MCF-7 cells, inducing apoptosis and cell cycle arrest.[5] While this highlights the potential of chlorinated carbazoles in cancer therapy, a direct comparison with its non-chlorinated counterpart was not provided.
Table 2: Representative Anticancer Activity Data
| Compound | Cell Line | Activity Metric | Value | Reference |
| Carbazole sulfonamide derivatives | CEM leukemia | IC50 | < 1 µM | [3] |
| Non-chlorinated carbazole derivatives | MCF-7, MDA-MB-231 | GI50 | 13 - 50 µM | [3] |
| 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol | MCF-7 | Cytotoxicity | Induces apoptosis | [5] |
| 3,6-Dichlorocarbazole | - | Toxicological Potential | Dioxin-like | [6][7] |
Structure-Activity Relationship Insights: The varied effects of chlorination on anticancer activity suggest that the position and number of chlorine atoms are critical. The introduction of chlorine can influence the molecule's ability to interact with specific binding pockets of target proteins, such as kinases, or affect its overall shape and electronic properties, thereby altering its biological activity. The observation of dioxin-like toxicity for 3,6-dichlorocarbazole also underscores the need for careful toxicological evaluation of chlorinated carbazoles.[6][7]
Neuroprotective Effects: An Area Ripe for Exploration
The investigation into the neuroprotective properties of carbazole derivatives is a burgeoning field. Carbazoles have shown promise in preclinical models of traumatic brain injury by reducing oxidative stress and inhibiting apoptosis.[8] However, the specific role of chlorination in modulating these neuroprotective effects is not yet well-defined, with a lack of direct comparative studies.
One of the key mechanisms underlying neuroprotection is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several carbazole derivatives have been investigated as AChE inhibitors. For example, a study on Murraya carbazoles reported IC50 values for AChE inhibition, but these were for non-chlorinated, naturally occurring compounds.[9]
While there is a wealth of information on the AChE inhibitory activity of various compounds, including some carbamates and organophosphates which may contain chlorine, direct comparative data for chlorinated versus non-chlorinated carbazoles is scarce in the currently available literature.[7][9][10][11][12][13][14] This represents a significant knowledge gap and a promising avenue for future research.
Table 3: Representative Acetylcholinesterase (AChE) Inhibition Data
| Compound Class/Derivative | Target | Activity Metric | Value | Reference |
| Murraya carbazoles (non-chlorinated) | Acetylcholinesterase | IC50 | ~0.2 µg/mL (for Murrayanol and Mahanimbine) | [9] |
| Carbamate derivatives | Acetylcholinesterase | IC50 | Varies widely | [14] |
| Organophosphates (some chlorinated) | Acetylcholinesterase | IC50 | Varies widely | [14] |
Future Directions: To elucidate the role of chlorination in the neuroprotective activity of carbazoles, future studies should focus on the direct, side-by-side comparison of chlorinated and non-chlorinated analogs in relevant in vitro and in vivo models of neurodegenerative diseases and neuronal injury.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound (chlorinated or non-chlorinated carbazole) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution of Compound: Add 100 µL of the compound stock solution to the first well of a row and mix well. Then, transfer 100 µL from the first well to the second well, and continue this two-fold serial dilution across the row. Discard the final 100 µL from the last well.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (chlorinated and non-chlorinated carbazoles) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Workflow for MTT Cytotoxicity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pillar 1: The Computational Gauntlet - Methodologies for Electronic Structure Prediction
An In-Depth Comparative Guide to the Computational Analysis of 1-Chloro-9H-carbazole's Electronic Structure
For researchers and professionals in drug development and materials science, a profound understanding of a molecule's electronic properties is not merely academic—it is fundamental to predicting its behavior and unlocking its potential. This compound, a halogenated aromatic heterocycle, stands as a critical synthetic intermediate for novel bioactive compounds and advanced organic electronic materials.[1] The carbazole core provides a rigid, electron-rich framework, and the strategic placement of a chlorine atom at the 1-position significantly alters its electronic landscape, influencing everything from biological efficacy to charge-transport characteristics.[1]
This guide offers a comprehensive comparison of computational methodologies used to elucidate the electronic structure of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind theoretical choices, present a framework for validating computational data against experimental results, and provide the detailed workflows necessary for reproducible science.
The convergence of experimental measurement and computational chemistry provides a powerful, synergistic approach to molecular characterization.[2] Among the computational tools available, Density Functional Theory (DFT) has become the workhorse for organic molecules, offering an exceptional balance of accuracy and computational cost.[3][4] It provides a robust theoretical framework to predict and rationalize the electronic properties that underpin a molecule's function.
Experimental Protocol: The DFT and TD-DFT Workflow
A typical computational investigation into the electronic structure of a molecule like this compound follows a rigorous, multi-step process.
Step 1: Ground State Geometry Optimization The essential first step is to determine the most stable three-dimensional arrangement of the molecule's atoms—its lowest energy conformation.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is employed.[2]
-
Method: The molecular geometry is optimized using a DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for organic molecules.[3][4]
-
Basis Set: A basis set, which is a set of mathematical functions used to build the molecular orbitals, must be selected. The 6-31G(d,p) or the more extensive 6-311G(d,p) basis sets are common and reliable starting points.[2][3]
-
Causality: An accurate molecular geometry is the bedrock of all subsequent calculations. Properties like orbital energies and excitation energies are highly sensitive to bond lengths and angles. An improperly optimized structure will yield meaningless results.
Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the identical level of theory.
-
Purpose: This step serves as a critical quality control check. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[3] If imaginary frequencies are present, it indicates a transition state or an unstable geometry that requires further optimization.
Step 3: Frontier Molecular Orbital (FMO) Analysis With a validated ground-state structure, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are extracted from the DFT output.
-
Significance: The HOMO is the orbital from which the molecule is most likely to donate an electron, while the LUMO is the orbital to which it is most likely to accept an electron.[3] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.[3][5] A smaller gap generally implies a molecule that is more easily excited.[3]
Step 4: Excited State Calculations for Optical Properties To understand how the molecule interacts with light, we must investigate its excited states.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption properties.[2][4] It is performed on the optimized ground-state geometry.
-
Output: TD-DFT calculations yield vertical excitation energies (which correspond to the position of absorption peaks, λmax) and their corresponding oscillator strengths (which relate to the intensity of the absorption).[2][4] This allows for the direct simulation of a UV-Visible absorption spectrum.
Visualization: Computational Workflow
Caption: Workflow for DFT and TD-DFT calculations of electronic properties.
Pillar 2: Bridging Theory and Reality - Validation with Experimental Data
Theoretical predictions, no matter how sophisticated, must be grounded in empirical reality. A synergistic approach where computational data is validated by experimental measurement provides the most robust and comprehensive understanding of a molecule's electronic behavior.[3]
Data Presentation: A Comparative Analysis
The true power of this dual approach lies in direct comparison. The following table illustrates how theoretical data from different computational methods can be benchmarked against experimental values.
Table 1: Comparison of Calculated and Experimental Electronic Properties
| Parameter | Method 1: B3LYP/6-31G(d,p) | Method 2: CAM-B3LYP/6-311+G(d,p) | Experimental Data |
| HOMO Energy (eV) | (Calculated Value) | (Calculated Value) | (From Cyclic Voltammetry) |
| LUMO Energy (eV) | (Calculated Value) | (Calculated Value) | (From Cyclic Voltammetry) |
| HOMO-LUMO Gap (eV) | (Calculated Value) | (Calculated Value) | (From CV & UV-Vis) |
| λmax (nm) | (Calculated Value) | (Calculated Value) | (From UV-Vis Spectroscopy) |
| Oscillator Strength (f) | (Calculated Value) | (Calculated Value) | (Related to Molar Absorptivity) |
Note: This table uses placeholders. Actual research would populate this with specific numerical data derived from the protocols below.
Experimental Protocols for Validation
1. UV-Visible (UV-Vis) Spectroscopy This technique directly measures the wavelengths of light a molecule absorbs, corresponding to the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO).[3] The resulting spectrum provides experimental λmax values to compare with TD-DFT predictions.
-
Solution Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of this compound in a spectroscopic grade, UV-transparent solvent such as dichloromethane or acetonitrile.[2]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent serves as the reference blank.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λmax) is identified from the resulting plot.[2]
2. Cyclic Voltammetry (CV) CV is an electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Solution Preparation: Prepare a solution of the compound (typically 1-5 mM) in a solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[2][4] Deoxygenate the solution by bubbling an inert gas like argon through it.[2]
-
Instrumentation: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[4]
-
Measurement: The potential is swept between defined limits, and the resulting current is measured. The onset oxidation and reduction potentials are used to estimate the HOMO and LUMO energy levels, respectively, often using empirical formulas referenced against a standard like ferrocene/ferrocenium (Fc/Fc+).
Visualization: The Validation Loop
Caption: The synergistic workflow of theoretical prediction and experimental validation.
Pillar 3: Authoritative Grounding and Advanced Considerations
The choice of computational method can significantly impact the accuracy of the results. While B3LYP is a robust general-purpose functional, other functionals may be more suitable for specific properties. For instance, CAM-B3LYP is often preferred for systems with significant charge-transfer character, and functionals like WB97XD include corrections for dispersion forces, which can be important for molecular conformation.[6]
Furthermore, calculations are often performed on an isolated molecule in the "gas phase." However, experiments are conducted in solution. Discrepancies between theoretical and experimental data can often be attributed to solvent effects. These can be computationally approximated using methodologies like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. A strong correlation between experimental data and high-level computational results that account for such factors provides powerful validation for the underlying quantum mechanical principles governing the molecule's behavior.[2]
Conclusion
The electronic structure of this compound is not a static set of properties but a dynamic landscape that dictates its function. A rigorous computational approach, anchored by DFT and TD-DFT, provides unparalleled insight into this landscape. However, these theoretical predictions gain their true authority only when validated against empirical data from techniques like UV-Vis spectroscopy and cyclic voltammetry. This guide has outlined a robust, self-validating framework for achieving this synergy. By integrating high-level theory with precise experimentation, researchers can confidently elucidate structure-property relationships, accelerating the rational design of next-generation pharmaceuticals and materials built upon the versatile carbazole scaffold.
References
- 1. This compound|CAS 5599-70-2|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structural Elucidation: Comparing Experimental and Theoretical NMR Spectra of 1-Chloro-9H-carbazole
For researchers and professionals in drug development and materials science, the unambiguous determination of molecular structure is a cornerstone of innovation. The carbazole scaffold, with its rigid, electron-rich framework, is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1] The introduction of a halogen, such as chlorine, at the 1-position of the carbazole core, as in 1-Chloro-9H-carbazole, significantly alters its electronic properties, creating a valuable intermediate for novel bioactive compounds and functional materials.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for elucidating such structures in solution.[2] However, for complex aromatic systems, assigning every signal with absolute certainty can be challenging. This is where the synergy between experimental data and theoretical calculations becomes invaluable. By predicting the NMR spectrum from first principles using quantum mechanics, we can create a theoretical benchmark to validate and refine our experimental assignments.
This guide provides an in-depth comparison of the experimental and theoretical ¹H and ¹³C NMR spectra of this compound. We will not only present the data but also delve into the causality behind the experimental protocols and computational methodologies, offering a holistic view for scientists aiming to integrate these powerful techniques into their workflow.
Part 1: The Experimental Approach - Capturing Molecular Reality
The journey begins with preparing a high-quality sample to be analyzed by the NMR spectrometer. The goal is to obtain a homogeneous solution free of particulate matter or paramagnetic impurities, as these can severely degrade the quality of the magnetic field and, consequently, the spectral resolution.[3][4]
Detailed Experimental Protocol: Solution-State NMR
-
Sample Weighing and Dissolution:
-
Accurately weigh 1-5 mg of solid this compound. This concentration is typically sufficient for routine ¹H NMR experiments to achieve a good signal-to-noise ratio.[3]
-
Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).
-
Rationale: Deuterated solvents are essential as they are "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals.[5] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. The specific volume (0.6-0.7 mL) is optimized for standard 5 mm NMR tubes to ensure the sample fills the detection region of the instrument's radiofrequency (RF) coil.[6][7]
-
-
Filtration and Transfer:
-
To eliminate any suspended impurities that can disrupt the magnetic field homogeneity, the solution must be filtered.[4]
-
Prepare a micro-filter by placing a small, tight plug of cotton wool or Kimwipe into a Pasteur pipette.[5][7]
-
Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[7]
-
Rationale: Even microscopic particles can lead to broadened spectral lines and difficulty in "shimming" the magnet—the process of optimizing the magnetic field's homogeneity.[4][6] Using clean, high-quality tubes prevents contamination and ensures tube symmetry, which is important for samples that are spun.[7]
-
-
Data Acquisition:
-
Cap the NMR tube and label it clearly.
-
Insert the tube into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra. Standard experiments like a 1D proton, 1D carbon (often with proton decoupling), and 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are typically performed to aid in assignments.[8]
-
The chemical shifts are referenced internally to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[8]
-
Expected Experimental Data
The chlorine atom at the C-1 position renders the molecule asymmetric, meaning all seven aromatic protons and twelve carbons should give distinct signals.[2] The electronegativity of the chlorine atom is expected to influence the chemical shifts of nearby nuclei, particularly H-2 and H-8.[2] The N-H proton is typically observed as a broad singlet at a very downfield chemical shift.[2]
Table 1: Predicted ¹H and ¹³C Experimental NMR Data for this compound (Note: These values are estimated based on analyses of the parent carbazole and its isomers, as reported in the literature.)[2]
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| H-2 | ~7.3 - 7.5 | C-1 | ~112.0 - 114.0 |
| H-3 | ~7.1 - 7.3 | C-2 | ~120.0 - 122.0 |
| H-4 | ~8.0 - 8.2 | C-3 | ~125.0 - 127.0 |
| H-5 | ~7.6 - 7.7 | C-4 | ~119.0 - 121.0 |
| H-6 | ~7.2 - 7.4 | C-4a | ~138.0 - 140.0 |
| H-7 | ~7.4 - 7.6 | C-4b | ~122.0 - 124.0 |
| H-8 | ~7.5 - 7.7 | C-5 | ~110.0 - 112.0 |
| N-H | > 11.0 (in DMSO-d₆) | C-6 | ~126.0 - 128.0 |
| C-7 | ~118.0 - 120.0 | ||
| C-8 | ~120.0 - 122.0 | ||
| C-8a | ~139.0 - 141.0 | ||
| C-9a | ~123.0 - 125.0 |
Part 2: The Theoretical Approach - A Quantum Mechanical Prediction
To complement the experimental data, we can compute the NMR spectrum using quantum chemistry methods. This involves calculating the magnetic shielding around each nucleus, which is then converted into the familiar chemical shift (δ) scale. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for this purpose.[9]
Detailed Computational Methodology: DFT-Based NMR Prediction
-
Structure Optimization:
-
The first and most critical step is to obtain an accurate 3D geometry of the this compound molecule.
-
An initial structure is built and then its geometry is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).[10]
-
A frequency calculation is then performed on the optimized geometry to ensure it represents a true energy minimum (i.e., no imaginary frequencies).
-
Rationale: The calculated NMR shielding tensors are highly sensitive to the molecular geometry. An inaccurate starting structure will lead to inaccurate predictions.[11] Geometry optimization finds the lowest energy conformation of the molecule, which is its most probable structure.
-
-
NMR Property Calculation:
-
Using the optimized geometry, a second DFT calculation is performed specifically for the NMR properties.
-
The Gauge-Including Atomic Orbital (GIAO) method is almost universally used for this step as it effectively minimizes issues related to the choice of the magnetic field's origin.[11]
-
A different, often larger, basis set and a functional known to perform well for NMR predictions are typically employed (e.g., mPW1PW91/6-311+G(d,p) or WP04/6-311++G(2d,p)).[10][12]
-
Rationale: The choice of functional and basis set is a balance between accuracy and computational cost. Functionals like WP04 have been specifically parameterized to reproduce experimental ¹H shifts in solution, while larger basis sets provide more flexibility to accurately describe the electron distribution around the nuclei.[10]
-
-
Chemical Shift Referencing:
-
The calculation outputs absolute magnetic shielding values (σ) for each nucleus. To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound, typically TMS (Tetramethylsilane).
-
The chemical shift is calculated using the formula: δ_calc = σ_ref - σ_calc.[13]
-
A separate DFT calculation of the TMS molecule must be performed at the exact same level of theory.
-
Rationale: Chemical shifts are a relative scale. This referencing procedure mimics the experimental setup where TMS is used as the zero point. For even better accuracy, a linear scaling approach can be used where calculated shieldings are plotted against experimental shifts for a set of known molecules to derive a scaling factor.[14]
-
Part 3: Bridging the Gap - A Comparative Analysis
With both experimental and theoretical data in hand, we can perform a direct comparison. This analysis is the key to validating the structural assignment.
Workflow for Comparative NMR Analysis
The following diagram illustrates the parallel and convergent workflows for the experimental and theoretical determination of the NMR spectrum.
Caption: Workflow for comparing experimental and theoretical NMR spectra.
Discussion of Results
By placing the experimental and theoretical data side-by-side, we can assess the level of agreement.
Table 2: Comparison of Predicted Experimental and Theoretical ¹H and ¹³C Chemical Shifts
| Atom | Predicted Experimental δ (ppm)[2] | Typical Theoretical δ (ppm) | Deviation (Δδ) |
| ¹H | |||
| H-2 | ~7.3 - 7.5 | Value from DFT calc. | Difference |
| H-3 | ~7.1 - 7.3 | Value from DFT calc. | Difference |
| H-4 | ~8.0 - 8.2 | Value from DFT calc. | Difference |
| H-5 | ~7.6 - 7.7 | Value from DFT calc. | Difference |
| H-6 | ~7.2 - 7.4 | Value from DFT calc. | Difference |
| H-7 | ~7.4 - 7.6 | Value from DFT calc. | Difference |
| H-8 | ~7.5 - 7.7 | Value from DFT calc. | Difference |
| ¹³C | |||
| C-1 | ~112.0 - 114.0 | Value from DFT calc. | Difference |
| C-2 | ~120.0 - 122.0 | Value from DFT calc. | Difference |
| C-3 | ~125.0 - 127.0 | Value from DFT calc. | Difference |
| ... | ... | ... | ... |
Note: Specific theoretical values depend on the chosen level of theory. The table structure is for illustrative purposes.
Typically, a good correlation between the experimental and theoretical data is expected. For ¹H NMR, mean absolute errors (MAE) can be as low as 0.1-0.2 ppm, while for ¹³C NMR, MAEs are generally larger, in the range of 2-5 ppm, depending on the methodology.[12]
Analysis of Deviations:
-
Systematic Errors: Often, the calculated shifts will be systematically over- or underestimated. This can be corrected using the linear scaling methods mentioned previously.
-
Solvent Effects: The theoretical calculations are often performed on a single molecule in the gas phase or with a simplified continuum solvent model (like PCM).[10] This doesn't perfectly capture the specific molecular interactions between the analyte and the deuterated solvent, which can cause minor deviations.
-
Conformational Dynamics: If the molecule has conformational flexibility, the experimental spectrum represents a time-average of all accessible conformations. A simple theoretical calculation based on a single static geometry will not capture this dynamic behavior. More advanced workflows involve calculating the spectra for multiple low-energy conformers and averaging them based on their Boltzmann populations.[10]
-
Methodology Limitations: The choice of DFT functional and basis set inherently has limitations and introduces a level of error.
For this compound, the strong agreement in the pattern of shifts is most important. For example, the downfield shift of H-4 relative to other protons, or the specific ordering of the carbon signals, should be reproduced by the calculation. Any major discrepancy, such as a reordering of assigned signals, would prompt a re-evaluation of the initial assignments.
Conclusion
The structural elucidation of a molecule like this compound is significantly enhanced by a dual experimental-theoretical approach. The experimental NMR spectrum provides a direct measurement of the molecule's properties in solution, while the theoretical DFT calculation offers a highly detailed prediction based on fundamental quantum mechanical principles.
Discrepancies between the two are not failures, but rather opportunities for deeper insight into factors like solvent interactions and molecular dynamics. When the data converges, it provides the highest possible confidence in the structural assignment, a critical requirement for advancing research in drug discovery and materials science. This self-validating system, grounded in both empirical evidence and theoretical rigor, represents the gold standard in modern chemical analysis.
References
- 1. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 5599-70-2|Research Chemical [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. depts.washington.edu [depts.washington.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. scienceopen.com [scienceopen.com]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning | MDPI [mdpi.com]
- 10. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 11. youtube.com [youtube.com]
- 12. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Magnetic Resonance (NMR) - ORCA 6.0 TUTORIALS [faccts.de]
- 14. youtube.com [youtube.com]
A Comparative Guide to Palladium Ligand Efficacy in the C-1 Cross-Coupling of 1-Chloro-9H-carbazole
Introduction: The Synthetic Challenge and Strategic Importance of C-1 Functionalized Carbazoles
Carbazole and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, organic electronic materials, and agrochemicals. The unique electronic properties and rigid, planar structure of the carbazole nucleus make it a highly sought-after motif in drug development and materials science. While functionalization at the N-9, C-3, and C-6 positions is well-established, the selective derivatization of the C-1 position presents a significant synthetic hurdle.[1][2] The inherent reactivity of the carbazole ring often leads to undesired side reactions or mixtures of constitutional isomers, necessitating sophisticated catalytic approaches for precise C-1 functionalization.[3][4]
1-Chloro-9H-carbazole serves as a key building block for accessing these valuable C-1 substituted analogues. Its C-Cl bond, while more challenging to activate than corresponding C-Br or C-I bonds, offers advantages in terms of substrate availability and cost-effectiveness. The success of palladium-catalyzed cross-coupling reactions with this substrate is critically dependent on the choice of the ancillary ligand, which governs the catalyst's stability, activity, and selectivity.
This guide provides a comprehensive comparison of the efficacy of different classes of palladium ligands for three key cross-coupling reactions with this compound: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. By examining the available experimental data and underlying mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Crucial Role of the Ligand in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6] The ancillary ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a pivotal role in each of these steps.
For challenging substrates like aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[7] Ligands that are both electron-rich and sterically bulky are required to facilitate this process. Electron-rich ligands increase the electron density on the palladium center, promoting its insertion into the C-Cl bond. Steric bulk favors the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for efficient oxidative addition.[5]
The following sections will delve into the performance of specific ligand classes in the context of this compound coupling, providing a comparative analysis to guide your selection.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl carbazoles, which are prevalent in organic electronics and medicinal chemistry.[5][8] The efficacy of this reaction with this compound is highly dependent on the ligand employed. While direct comparative studies on this compound are limited, data from the coupling of the structurally analogous 1-chloronaphthalene with 9H-carbazole provides valuable insights into ligand performance.[9]
Comparative Ligand Performance
Bulky, electron-rich biarylphosphine ligands, often referred to as "Buchwald ligands," and N-heterocyclic carbenes (NHCs) have demonstrated superior performance in the amination of sterically hindered aryl chlorides.[9][10]
| Ligand | Ligand Type | Yield (%) of N-(1-naphthyl)-9H-carbazole |
| P(t-Bu)₃ | Monophosphine | 75 |
| tBu-SPhos | Biarylphosphine | 76 |
| tBu-DavePhos | Biarylphosphine | 90 |
| tBu-XPhos | Biarylphosphine | 92 |
| tBu-PyrPhos | Biarylphosphine | 89 |
| IPr*OMe | NHC | 88 |
| Data sourced from the amination of 1-chloronaphthalene with 9H-carbazole, a close structural analog of this compound.[9] |
From this data, it is evident that the second-generation biarylphosphine ligands, such as tBu-XPhos and tBu-DavePhos , provide excellent yields. The bulky NHC ligand IPr*OMe also demonstrates high efficacy, comparable to the best-performing phosphine ligands. The simple trialkylphosphine P(t-Bu)₃ shows respectable activity but is outperformed by the more sophisticated biarylphosphine and NHC systems.
Mechanistic Rationale for Ligand Efficacy
The superiority of bulky biarylphosphines and NHCs can be attributed to their electronic and steric properties.
-
Electron-Donating Ability: Both ligand classes are strong σ-donors, which increases the electron density on the palladium center and facilitates the challenging oxidative addition of the C-Cl bond.[11]
-
Steric Hindrance: The significant steric bulk of these ligands promotes the formation of the catalytically active monoligated Pd(0) species and accelerates the final reductive elimination step to release the product and regenerate the catalyst.[5]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
The following is a representative protocol adapted from procedures for the amination of aryl chlorides.[12]
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the desired ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%), and anhydrous, degassed toluene (2 mL). Stir the mixture at room temperature for 10 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[13][14] For the coupling of this compound with boronic acids or their derivatives, the choice of ligand is again critical for achieving high yields.
Ligand Recommendations for Aryl Chlorides
While specific comparative data for this compound is scarce, extensive research on the Suzuki-Miyaura coupling of other aryl chlorides provides a strong basis for ligand selection.[11][15] Bulky, electron-rich phosphine ligands are generally the most effective.
| Ligand | Ligand Type | General Efficacy for Aryl Chlorides |
| SPhos | Biarylphosphine | High |
| XPhos | Biarylphosphine | High |
| RuPhos | Biarylphosphine | High |
| P(t-Bu)₃ | Monophosphine | Moderate to High |
| PCy₃ | Monophosphine | Moderate |
Bulky biarylphosphine ligands such as SPhos and XPhos are highly recommended for the Suzuki-Miyaura coupling of aryl chlorides due to their ability to promote the challenging oxidative addition step and facilitate the subsequent transmetalation and reductive elimination.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a general protocol for the Suzuki-Miyaura coupling of aryl chlorides.[15]
-
Reaction Setup: In a glovebox, to a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), this compound (1.0 mmol, 1.0 equiv.), the boronic acid (1.5 mmol, 1.5 equiv.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio, 0.1 M).
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted carbazoles.[16][17] This reaction typically employs a dual catalytic system of palladium and copper(I).[18]
Ligand Considerations for Sonogashira Coupling
For the Sonogashira coupling of aryl chlorides, which are less reactive than their bromide and iodide counterparts, more robust catalytic systems are generally required.
| Ligand | Ligand Type | General Efficacy for Aryl Chlorides |
| XPhos | Biarylphosphine | High |
| P(t-Bu)₃ | Monophosphine | High |
| PPh₃ | Monophosphine | Low to Moderate (often requires higher temperatures) |
| NHC Ligands (e.g., IPr) | NHC | High |
Bulky and electron-rich ligands like XPhos and P(t-Bu)₃ are effective in promoting the Sonogashira coupling of aryl chlorides.[19] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives. Traditional phosphine ligands like PPh₃ can be used but often necessitate harsher reaction conditions.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound
The following is a general protocol for the Sonogashira coupling of aryl chlorides.[4][19]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and the desired phosphine or NHC ligand if not using a pre-formed catalyst complex.
-
Reagent Addition: Add a suitable solvent (e.g., anhydrous, degassed THF or DMF), followed by a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction can also be performed under microwave irradiation to reduce reaction times.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Conclusion and Recommendations
The successful palladium-catalyzed cross-coupling of this compound is highly contingent on the judicious selection of the ancillary ligand. For all three major classes of coupling reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr-type) is strongly recommended. These ligands excel at activating the relatively inert C-Cl bond and promoting efficient catalytic turnover.
While this guide provides a framework based on established principles and data from analogous systems, it is crucial for researchers to perform their own optimization for specific substrate combinations. The experimental protocols provided herein serve as robust starting points for such investigations. As the demand for novel C-1 functionalized carbazoles continues to grow, the development and application of highly efficient and selective catalytic systems will remain an area of paramount importance.
References
- 1. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the In Vitro Characterization of Novel 6-Chloro-9H-Carbazole-Based Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds capable of combating multidrug-resistant pathogens.[1] Carbazole alkaloids and their synthetic derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4] The 6-chloro-9H-carbazole backbone, in particular, serves as a versatile pharmacophore for developing new therapeutic agents. This guide provides a comprehensive comparison of these novel agents with established alternatives, supported by detailed in vitro characterization protocols to ensure scientific rigor and reproducibility.
The rationale for focusing on carbazole derivatives stems from their diverse mechanisms of action, which can include the inhibition of bacterial DNA gyrase, disruption of quorum-sensing pathways vital for biofilm formation, and, in fungi, the inhibition of plasma membrane H⁺-ATPases, leading to cell death.[5] By providing a framework for the systematic in vitro evaluation of these compounds, this guide aims to accelerate the discovery and development pipeline for the next generation of antimicrobial drugs.
Comparative Analysis: Antimicrobial Potency
The initial and most critical step in characterizing a novel antimicrobial agent is to determine its intrinsic potency against a clinically relevant panel of microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this evaluation, representing the lowest concentration of a compound that prevents visible microbial growth.[6][7]
The data presented below summarizes the in vitro activity of representative 6-chloro-9H-carbazole derivatives against key Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. For context, their performance is compared against widely used antibiotics.
| Compound/Drug | S. aureus (MRSA) | S. aureus (MTCC 96) | E. coli (MTCC 42) | C. albicans | Source |
| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | 50 µg/mL | 100 µg/mL | - | - | [8] |
| Carprofen Derivative 4a | - | - | 15.62 µg/mL | - | [9] |
| Carprofen Derivative 5c | - | - | - | 15.62 µg/mL | [9] |
| Ciprofloxacin (Reference) | - | 1.56 µg/mL | 3.12 µg/mL | - | [10] |
| Ketoconazole (Reference) | - | - | - | 6.25 µg/mL | [11] |
Note: MRSA indicates Methicillin-Resistant Staphylococcus aureus. Lower MIC values indicate higher potency.
Interpretation of Data: The presented data highlights the promising, targeted activity of 6-chloro-9H-carbazole derivatives. For instance, the carbazoloquinone compound shows notable efficacy against the high-priority pathogen MRSA.[8] Furthermore, specific carprofen derivatives demonstrate significant potency against E. coli and C. albicans, respectively, suggesting that modifications to the core structure can tune the antimicrobial spectrum.[9] While these initial results are encouraging, they underscore the need for a battery of secondary assays to fully characterize their therapeutic potential.
Core Experimental Protocols for In Vitro Characterization
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential.[12][13] The following sections provide detailed, step-by-step methodologies for the key in vitro assays required to build a comprehensive profile of a novel antimicrobial agent.
Minimum Inhibitory & Bactericidal Concentration (MIC/MBC) Assay
This assay is the cornerstone of antimicrobial susceptibility testing, quantifying the concentration of an agent required to inhibit (MIC) or kill (MBC) a microorganism.[14][15] The broth microdilution method is the gold standard due to its efficiency and reproducibility.[14][16]
Causality Behind the Method: The principle lies in exposing a standardized bacterial inoculum to a serial dilution of the antimicrobial agent. Bacterial growth is assessed by turbidity, allowing for the visual determination of the lowest concentration that prevents growth.[14] The MBC is subsequently determined by subculturing from the clear wells onto drug-free agar to confirm cell death (a ≥99.9% reduction in CFU/mL).[13][14]
Detailed Protocol:
-
Inoculum Preparation: Aseptically select 3-5 colonies of the test microorganism from an overnight agar plate and suspend in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 6-chloro-9H-carbazole test compound in the broth medium.[15]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16–20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6][14]
-
MBC Determination: From the wells showing no visible growth (at and above the MIC), plate a 10-100 µL aliquot onto drug-free agar plates. Incubate the plates for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[14]
Workflow Visualization:
Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects over time.[17][18]
Causality Behind the Method: A standardized inoculum is exposed to fixed concentrations of the antimicrobial agent (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 1-5 x 10⁶ CFU/mL in a larger volume of broth.
-
Assay Setup: Prepare flasks or tubes with the test compound at concentrations of 0.5x, 1x, 2x, and 4x MIC. Include a growth control flask without any compound.
-
Time-Point Sampling: Inoculate each flask. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[19][20]
-
Quantification: Immediately perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto drug-free agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity.
Workflow Visualization:
Anti-Biofilm Activity Assay
Bacterial biofilms are a major cause of persistent infections due to their high tolerance to conventional antibiotics.[5][21] Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is therefore crucial. The crystal violet staining method is a common, high-throughput technique for quantifying biofilm mass.[22]
Causality Behind the Method: Bacteria are cultured in microtiter plates under conditions that promote biofilm formation. After incubation, non-adherent (planktonic) cells are washed away. The remaining adherent biofilm is stained with crystal violet, a basic dye that binds to the negatively charged components of the biofilm matrix. The bound dye is then solubilized and quantified spectrophotometrically, providing a measure of the total biofilm biomass.[22]
Detailed Protocol:
-
Inoculum Preparation: Prepare an overnight bacterial culture and dilute it in a fresh, appropriate growth medium (e.g., Tryptic Soy Broth) to an OD₆₀₀ of 0.01.
-
Plate Setup: In a 96-well flat-bottom plate, add the diluted bacterial culture to each well. Add serial dilutions of the test compound to the corresponding wells. Include positive (bacteria, no compound) and negative (sterile medium only) controls.
-
Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow for biofilm formation.
-
Washing: Carefully discard the medium and wash the wells gently with PBS to remove planktonic cells, leaving the adherent biofilm intact.
-
Fixation: Add methanol to each well for 15 minutes to fix the biofilm.
-
Staining: Remove the methanol and stain the biofilm by adding 0.1% crystal violet solution to each well for 15-20 minutes.
-
Final Wash and Solubilization: Wash away the excess stain with water. Add 30% acetic acid to each well to solubilize the dye bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized solution at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Workflow Visualization:
Cytotoxicity Assay (LDH Release)
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[23][24] The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.[25]
Causality Behind the Method: LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the supernatant is directly proportional to the number of lysed cells. Its activity is measured using an enzymatic reaction that produces a colored product, which can be quantified spectrophotometrically.[24][25]
Detailed Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HaCaT) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the 6-chloro-9H-carbazole derivative.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (positive control for 100% cytotoxicity).
-
Blank: Medium only.
-
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24 or 48 hours).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution (from a commercial kit) to each well containing the supernatant.
-
Incubation and Measurement: Incubate at room temperature, protected from light, for up to 30 minutes. Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Workflow Visualization:
Discussion and Future Outlook
The in vitro characterization of novel 6-chloro-9H-carbazole derivatives reveals a class of compounds with significant and tunable antimicrobial potential. The data indicates that specific substitutions on the carbazole scaffold can confer potent activity against challenging pathogens like MRSA and Gram-negative bacteria.[8][9] The provided protocols offer a robust framework for researchers to systematically evaluate these and other novel agents, ensuring that data is both reliable and comparable across studies.
The journey from a promising in vitro profile to a clinical candidate is long. Future work should focus on expanding the panel of tested microorganisms, including more drug-resistant clinical isolates. Investigating the precise mechanisms of action through enzyme inhibition assays or gene expression studies will be critical for understanding and overcoming potential resistance.[2][23] Furthermore, compounds demonstrating high potency and low cytotoxicity should be advanced to more complex models, such as co-culture systems and eventually, in vivo infection models, to assess their true therapeutic utility. The continued exploration of the 6-chloro-9H-carbazole scaffold is a scientifically sound and promising strategy in the global fight against antimicrobial resistance.
References
- 1. Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. connectjournals.com [connectjournals.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. apec.org [apec.org]
- 7. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Carbazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 11. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. emerypharma.com [emerypharma.com]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. actascientific.com [actascientific.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. tandfonline.com [tandfonline.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Chloro-9H-carbazole
This guide provides a detailed, step-by-step protocol for the safe handling and proper disposal of 1-Chloro-9H-carbazole. As a chlorinated aromatic compound and a derivative of carbazole—a suspected carcinogen—this substance requires meticulous management to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing the causality behind each critical step.
Hazard Profile and Regulatory Context
Understanding the inherent risks of this compound is fundamental to its safe management. While specific toxicological data for the 1-chloro isomer is limited, its properties must be extrapolated from its parent compound, 9H-carbazole, and its chemical class.
Key Hazards:
-
Carcinogenicity: The parent compound, 9H-carbazole, is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer.[1][2] The Occupational Safety and Health Administration (OSHA) has stringent regulations for handling carcinogens, which must be applied here.[3][4]
-
Irritancy: It is presumed to be a skin, eye, and respiratory tract irritant.[1][2][5]
-
Environmental Toxicity: As a chlorinated aromatic compound, it is expected to be very toxic to aquatic life with long-lasting effects.[1][6] Therefore, it must never be disposed of down the drain or in general waste streams.[1][7]
Regulatory Framework: The disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Specifically, it is classified as a Halogenated Organic Compound (HOC). Hazardous wastes containing HOCs at concentrations greater than 1,000 mg/kg are subject to specific land disposal restrictions, typically requiring treatment via high-temperature incineration.[8][9]
| Hazard Category | Description | Primary Precaution |
| Health Hazard | Suspected carcinogen; causes skin, eye, and respiratory irritation.[1][2][5] | Handle only in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][6] | Prevent release to the environment. Do not dispose of in sinks or general trash. |
| Chemical Class | Halogenated Organic Compound (HOC) | Segregate as hazardous waste. Requires specialized disposal, typically incineration.[8][10] |
Pre-Disposal On-Site Management
Proper disposal begins with rigorous on-site waste management practices. The goal is to prevent contamination, ensure proper segregation, and maintain a safe laboratory environment.
Principle 1: Waste Minimization
The most effective disposal strategy is to first minimize waste generation.[11] This can be achieved by:
-
Ordering only the quantity of this compound required for your immediate research needs.[12]
-
Reducing the scale of experiments whenever feasible to decrease the volume of waste produced.[13]
-
Maintaining a detailed chemical inventory to avoid ordering duplicate materials.[12]
Principle 2: Segregation at the Source
Proper segregation is critical. Mixing halogenated organic waste with non-halogenated streams can contaminate large volumes of solvent that might otherwise be recyclable and significantly increases disposal costs.[10][14]
-
Action: Immediately designate any waste containing this compound (pure solid, solutions, or contaminated materials) as "Halogenated Organic Waste." [14]
Principle 3: Container Selection and Labeling
Waste must be accumulated in appropriate, clearly labeled containers to prevent accidental mixing and to ensure safe handling.
-
Container: Use a chemically compatible container, preferably glass or high-density polyethylene (HDPE), with a tight-fitting screw cap.[13] The container must be in good condition and leak-proof.
-
Labeling: Label the container before adding the first drop of waste.[14] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[12]
-
A clear indication of the hazards (e.g., "Carcinogen," "Irritant," "Environmental Hazard").
-
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the final disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear the following PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before each use.[7]
-
Body Protection: A lab coat.[14]
Step 2: Waste Collection
All waste streams must be captured and contained.
-
Unused/Expired Chemical: Keep the pure chemical in its original, sealed container for disposal.
-
Solutions: Collect all solutions containing this compound in your designated "Halogenated Organic Waste" container.
-
Contaminated Labware: Collect grossly contaminated items such as pipette tips, weigh boats, and gloves in a separate, sealed plastic bag or container, clearly labeled as "Solid Halogenated Organic Waste" with the chemical name. Empty chemical packaging may only be discarded in general waste if there is no chance of hazardous residue and all labels have been removed.[10]
Step 3: On-Site Accumulation
Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[12][13]
-
Keep the waste container tightly closed at all times, except when actively adding waste.[13][14]
-
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.[10]
Step 4: Arranging for Final Disposal
Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
-
Action: Once the waste container is full (do not overfill) or when you have finished the project, contact your EHS office to schedule a waste pickup.[13]
-
Provide them with a complete and accurate description of the waste stream. Unknowns are costly and difficult to dispose of.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use a spill kit with absorbent materials to contain the substance. Do not use combustible materials like paper towels for large spills of solutions.
-
Clean-up: Wearing appropriate PPE, carefully sweep up the solid material or absorb the liquid. Place all contaminated materials into a sealed, labeled hazardous waste container.[1]
-
Report: Report the incident to your laboratory supervisor and EHS department immediately.
By adhering to this comprehensive guide, researchers can ensure the safe management and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. fishersci.de [fishersci.de]
- 2. fishersci.com [fishersci.com]
- 3. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. odu.edu [odu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Strategic Guide to Personal Protective Equipment (PPE) for Handling 1-Chloro-9H-carbazole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, procedural framework for the safe handling of 1-Chloro-9H-carbazole through the correct selection and use of Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven protocols that empower you to work safely and effectively. The causality behind each recommendation is explained to foster a deep understanding of the protective measures.
Understanding the Risks: The "Why" Behind the "What"
This compound, as a halogenated aromatic compound, is anticipated to present several health hazards. Based on data for the parent compound, 9H-Carbazole, researchers must be aware of the following potential risks:
-
Skin Irritation: Direct contact can lead to skin irritation.[3][4][5]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4][5][6]
-
Suspected Carcinogen: 9H-Carbazole is suspected of causing cancer, a risk that should be extended to its chlorinated derivatives until proven otherwise.[3][4][5]
-
Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects.[4]
These hazards necessitate a multi-layered PPE strategy to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Core PPE Requirements for Handling this compound
The following table summarizes the essential PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact which can cause irritation.[1][7] |
| Eye Protection | Chemical safety goggles | To protect against splashes and dust that can cause serious eye irritation.[1][6] |
| Body Protection | Laboratory coat or chemical-resistant apron | To prevent contamination of personal clothing and skin.[1] |
| Respiratory Protection | Use in a chemical fume hood | To minimize inhalation of dust or vapors that can cause respiratory irritation.[1][6] |
Operational Protocols: A Step-by-Step Guide
1. Pre-Operational PPE Donning Sequence:
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat/Apron: Don a clean, properly fitting laboratory coat, ensuring it is fully buttoned.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Select the appropriate size of nitrile gloves. Inspect each glove for any signs of damage, such as punctures or tears, before wearing. Pull the cuff of the glove over the cuff of your lab coat sleeve to create a seal.
2. Safe Handling within a Chemical Fume Hood:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and uncluttered.[1]
-
Chemical Handling: Conduct all manipulations of this compound, including weighing and transferring, within the fume hood to contain any dust or vapors.[1]
3. Post-Operational PPE Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.
-
Eye Protection: Remove your safety goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
4. Disposal Plan:
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.[8]
-
Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal, in accordance with local regulations.[3] Do not pour chemical waste down the drain.[3][8]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for ensuring proper PPE is used when handling this compound.
Caption: PPE selection and workflow for handling this compound.
This comprehensive guide is designed to be a trusted resource in your laboratory. By understanding the rationale behind each safety measure, you are better equipped to handle this compound with the highest degree of safety and scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.de [fishersci.de]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. uprm.edu [uprm.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. acrospharma.co.kr [acrospharma.co.kr]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
